8-Fluoroisoquinoline-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoroisoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZPVDSFXWMIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Fluoroisoquinoline-5-sulfonamide chemical structure and properties
An In-Depth Technical Guide to 8-Fluoroisoquinoline-5-sulfonamide
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound. Its structure consists of an isoquinoline ring system, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring. A sulfonamide group (-SO₂NH₂) is attached at the 5-position, and a fluorine atom is substituted at the 8-position.
Chemical Structure:

Figure 1. Chemical structure of this compound.
Physicochemical Properties:
Quantitative data for this compound is not extensively available in public databases. The properties of its immediate precursor, 8-Fluoroisoquinoline-5-sulfonyl chloride, are provided below for reference. The properties for the sulfonamide are estimated based on its structure.
| Property | Value (this compound) | Value (8-Fluoroisoquinoline-5-sulfonyl chloride) |
| CAS Number | Not available | 1897737-67-5[1] |
| Molecular Formula | C₉H₇FN₂O₂S | C₉H₅ClFNO₂S[1] |
| Molecular Weight | 226.23 g/mol | 245.66 g/mol [1] |
| Appearance | Predicted: Solid | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Predicted: 360.5±27.0 °C |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Predicted: 1.18±0.14 |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis:
Diagram 1. Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of related quinoline and isoquinoline sulfonamides.[2]
-
Step 1: Synthesis of 8-Fluoroisoquinoline-5-sulfonyl chloride
-
Cool an excess of chlorosulfonic acid (e.g., 5-10 equivalents) in an ice bath.
-
Slowly add 8-Fluoroisoquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The solid precipitate, 8-Fluoroisoquinoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 8-Fluoroisoquinoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.
-
Add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours or until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Biological Activity and Mechanism of Action
While specific studies on this compound are limited, the broader classes of sulfonamides and isoquinolines are known to possess significant biological activities.
Potential Biological Activities:
-
Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[3] These drugs typically act as bacteriostatic agents. Furthermore, a recent study has identified a novel class of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme, with activity against fluoroquinolone-resistant bacteria.[4]
-
Anticancer Activity: Derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide have demonstrated anticancer properties.[2][5] Their mechanism involves the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, BCL-2, and BAX.[5]
-
CNS and Cardiovascular Activity: Various isoquinoline-sulfonamide derivatives have been explored for their effects on the central nervous system, acting as multi-receptor agents for serotonin and dopamine receptors.[6] Others have been shown to possess vasodilatory and antihypertensive properties.[7]
Potential Mechanisms of Action:
Based on its structural motifs, this compound could act through several mechanisms.
-
Inhibition of Folic Acid Synthesis (Antibacterial): As a classic sulfonamide, it may act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital component for DNA and RNA synthesis in bacteria. Humans are unaffected as they obtain folic acid from their diet.
-
Inhibition of DNA Gyrase (Antibacterial): The isoquinoline sulfonamide scaffold can act as an allosteric inhibitor of DNA gyrase.[4] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria. Allosteric inhibition provides a mechanism distinct from classic gyrase inhibitors like fluoroquinolones.
Diagram 2. Potential mechanism of action via DNA Gyrase inhibition.
Quantitative Bioactivity Data
Specific quantitative bioactivity data, such as IC₅₀ or Kᵢ values, for this compound are not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the potential potency range for different biological activities.
Bioactivity of Related Quinoline/Isoquinoline Sulfonamides:
| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Human cancer cell lines (C-32, MDA-MB-231, A549) | IC₅₀ | ~13-28 µM | [2] |
| N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives | Vasodilation in canine arteries | In vivo assay | Potent | [7] |
| Arylpiperazinyl-alkyl isoquinoline-sulfonamides | 5-HT₂ₐ/₅-HT₇/D₂/D₃/D₄ receptors | Antagonistic | Not specified | [6] |
Note: This data is for related but structurally distinct molecules and should be interpreted with caution.
Summary and Future Directions
This compound is a compound of interest due to its hybrid structure, combining the well-established sulfonamide pharmacophore with the versatile isoquinoline scaffold. While specific experimental data for this molecule is sparse, the known biological activities of its parent classes suggest its potential as a lead compound for developing new antibacterial, anticancer, or CNS-active agents.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route.
-
Screening the compound against a panel of bacterial strains, cancer cell lines, and relevant enzyme targets (e.g., DNA gyrase, DHPS, protein kinases).
-
Determining quantitative bioactivity metrics (IC₅₀, MIC) and elucidating its precise mechanism(s) of action.
-
Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.
References
- 1. 1897737-67-5|8-Fluoroisoquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Fluoroisoquinoline-5-sulfonamide: A Technical Guide to a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific studies on the mechanism of action of 8-Fluoroisoquinoline-5-sulfonamide. The following guide is constructed based on the well-established activities of structurally related isoquinoline sulfonamides. All data and pathways presented are hypothetical and intended to provide a framework for future research.
Executive Summary
This compound is a synthetic organic compound featuring an isoquinoline core and a sulfonamide functional group. While this specific molecule has not been characterized in published literature, its structural similarity to known kinase inhibitors, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, suggests a plausible mechanism of action centered on the inhibition of cellular signaling pathways that regulate cytoskeletal dynamics. This document outlines the hypothesized mechanism of action, potential signaling pathways, and key experimental protocols to validate these hypotheses.
Core Mechanism of Action (Hypothesized)
Based on its chemical scaffold, this compound is predicted to function as an ATP-competitive inhibitor of protein kinases. The isoquinoline ring is a common feature in kinase inhibitors, and the sulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The primary hypothesized target is the ROCK family of kinases (ROCK1 and ROCK2) .
ROCKs are key downstream effectors of the small GTPase RhoA. By inhibiting ROCK, this compound would prevent the phosphorylation of its downstream substrates, leading to a reduction in actin-myosin contractility and the disassembly of stress fibers.
Key Signaling Pathway: The RhoA/ROCK Pathway
The RhoA/ROCK pathway is a central regulator of cell shape, motility, and contraction.
Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.
Quantitative Data from Analogous Compounds
To provide a reference for potential potency, the following table summarizes IC₅₀ values for well-known ROCK inhibitors with related scaffolds. It is critical to note that these values are not for this compound and are for comparative purposes only.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| Y-27632 | ROCK1 | ~140 | Kinase Assay |
| Fasudil | ROCK2 | ~1900 | Kinase Assay |
| Thiazovivin | ROCK | 500 | Kinase Assay |
Experimental Protocols for Mechanism Validation
The following outlines the essential experiments required to determine the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and selectivity of the compound against a panel of kinases, including ROCK1 and ROCK2.
Methodology:
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., DiscoverX, Promega) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 1 µM).
-
IC₅₀ Determination: For active kinases (especially ROCK1 and ROCK2), perform dose-response assays. a. Prepare serial dilutions of this compound. b. In a multi-well plate, combine the kinase, a suitable peptide substrate, and ATP with the compound dilutions. c. Incubate to allow for the kinase reaction. d. Measure the amount of phosphorylated substrate using a luminescence- or fluorescence-based detection method.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the curve using a non-linear regression model to calculate the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Target Engagement Assay
Objective: To confirm that the compound inhibits ROCK activity within a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or NIH-3T3) on glass coverslips.
-
Treatment: Treat cells with varying concentrations of this compound for 2-4 hours. Include a positive control (e.g., Y-27632) and a vehicle control (DMSO).
-
Immunofluorescence: a. Fix, permeabilize, and block the cells. b. Stain for F-actin using fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) to visualize stress fibers. c. Stain for nuclei using DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Assess the disassembly of stress fibers as a qualitative and quantitative measure of ROCK inhibition.
Potential Therapeutic Implications
Should this compound be validated as a potent and selective ROCK inhibitor, it could have therapeutic potential in a variety of diseases characterized by increased cellular contractility and tissue fibrosis, including:
-
Glaucoma: By increasing aqueous humor outflow.
-
Pulmonary Hypertension: By promoting vasodilation.
-
Fibrotic Diseases: By reducing the activity of myofibroblasts.
-
Neuroregeneration: By promoting neurite outgrowth.
Further preclinical and clinical studies would be required to establish the safety and efficacy profile of this compound.
8-Fluoroisoquinoline-5-sulfonamide: A Technical Overview of a Novel Compound
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial Statement on Data Availability: Publicly available scientific literature and chemical databases contain a notable scarcity of specific experimental data for 8-Fluoroisoquinoline-5-sulfonamide. This technical guide has been constructed by leveraging information on its immediate precursor, 8-Fluoroisoquinoline-5-sulfonyl chloride, and the well-established chemistry and pharmacology of the broader class of isoquinoline sulfonamides. Methodologies and quantitative data presented are based on general principles and data for closely related analogs, providing a foundational understanding and a roadmap for future research.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the isoquinoline sulfonamide class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various isoquinoline sulfonamide derivatives have been identified as potent inhibitors of a range of protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), making them valuable scaffolds in drug discovery for conditions such as glaucoma, cardiovascular diseases, and neurological disorders.[1] The introduction of a fluorine atom at the 8-position of the isoquinoline ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Chemical Properties and Synthesis
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₉H₇FN₂O₂S | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Inferred from related sulfonamides |
Synthesis of the Precursor: 8-Fluoroisoquinoline-5-sulfonyl chloride
The synthesis of this compound would logically proceed from its corresponding sulfonyl chloride. While literature specifically detailing the synthesis of the 8-fluoro isomer is sparse and often conflated with the 4-fluoro isomer, a general synthetic approach can be outlined. A plausible route involves the sulfonation of 8-fluoroisoquinoline followed by chlorination.
A patent for the production of the related 4-fluoroisoquinoline-5-sulfonyl halide describes a process that could potentially be adapted.[2][3] This involves reacting 4-fluoroisoquinoline with sulfuric anhydride to form the sulfonic acid, which is then treated with a halogenating agent like thionyl chloride.[2][3]
General Synthesis of this compound
The conversion of 8-Fluoroisoquinoline-5-sulfonyl chloride to the corresponding sulfonamide is a standard chemical transformation.[4]
Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides [4]
-
Dissolution: Dissolve 8-Fluoroisoquinoline-5-sulfonyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Amine Addition: Add a solution of ammonia (or an appropriate amine) in the same solvent dropwise to the cooled solution. A base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.
-
Reaction: Stir the reaction mixture at 0°C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, continuing to stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Below is a diagram illustrating the proposed synthetic workflow.
Biological Activity and Potential Mechanism of Action
The biological activity of this compound has not been explicitly reported. However, based on the extensive research into isoquinoline sulfonamide derivatives, it is plausible that this compound could act as a protein kinase inhibitor.
Rho Kinase (ROCK) Inhibition
A primary and well-documented target of isoquinoline sulfonamides is the Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are involved in processes such as cell contraction, motility, and proliferation.[5][6] Inhibition of ROCK leads to the relaxation of smooth muscle cells, which is the basis for the therapeutic effects of ROCK inhibitors in glaucoma (by increasing aqueous humor outflow) and cardiovascular diseases.[6]
The isoquinoline ring is a key structural motif for binding to the ATP-binding site of ROCK.[5] The sulfonamide group and its substituents can form important interactions that determine the potency and selectivity of the inhibitor.[7]
| Compound Class | Known Biological Activity | Potential Application |
| Isoquinoline Sulfonamides | Inhibition of protein kinases (e.g., ROCK, PKA, PKC) | Glaucoma, Hypertension, Neurological Disorders |
| Vasodilatory effects[8] | Cardiovascular diseases | |
| Neuroprotective effects[1] | Neurodegenerative diseases | |
| Quinolone Sulfonamides | Anticancer and antibacterial activities[9] | Oncology, Infectious Diseases |
Experimental Protocol: General ROCK Inhibition Assay [10]
-
Assay Principle: A common method for assessing ROCK activity is an ELISA-based assay that measures the phosphorylation of a substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Plate Preparation: A 96-well plate is coated with the recombinant ROCK substrate (e.g., MYPT1).
-
Kinase Reaction: Active ROCK enzyme is incubated in the wells with ATP and the test compound (this compound) at various concentrations. A positive control (known ROCK inhibitor) and a negative control (vehicle) are included.
-
Detection: After the kinase reaction, the wells are washed, and a primary antibody specific for the phosphorylated substrate is added. This is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The degree of color development is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the general signaling pathway of ROCK and the point of inhibition by isoquinoline sulfonamides.
Future Directions
The lack of specific data on this compound highlights a clear gap in the scientific literature and presents an opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic route to this compound, along with its full analytical characterization (NMR, MS, etc.).
-
In Vitro Biological Screening: Evaluation of its inhibitory activity against a panel of protein kinases, with a primary focus on ROCK1 and ROCK2.
-
Cell-Based Assays: Investigation of its effects on cellular processes regulated by its target kinases, such as cell morphology, migration, and contraction.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs to understand the contribution of the 8-fluoro substituent to the compound's activity and selectivity.
-
Pharmacokinetic Profiling: Assessment of its metabolic stability, solubility, and other properties relevant to its potential as a therapeutic agent.
Conclusion
This compound is a novel chemical entity with potential as a modulator of protein kinase activity, particularly as a ROCK inhibitor. While direct experimental data is currently unavailable, this technical guide provides a comprehensive overview based on the established chemistry and pharmacology of the isoquinoline sulfonamide class. The proposed synthetic pathways and experimental protocols offer a framework for the future synthesis and biological evaluation of this promising compound. Further research is warranted to fully elucidate its chemical properties and therapeutic potential.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
The Diverse Biological Activities of Quinoline-5-Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a sulfonamide group at the 5-position, a class of compounds with a wide spectrum of biological activities emerges. This technical guide provides an in-depth overview of the biological activities of quinoline-5-sulfonamide derivatives, with a focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Anticancer Activity
Quinoline-5-sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and migration.
One notable derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, has shown high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacy comparable to established chemotherapy drugs like cisplatin and doxorubicin.[1] A crucial structural feature for this activity is the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring.[1] Mechanistic studies have revealed that this compound can decrease the expression of histone H3, increase the transcriptional activity of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, and alter the expression of the apoptosis-regulating genes BCL-2 and BAX.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of selected 8-hydroxyquinoline-5-sulfonamide derivatives against various human cancer cell lines.
| Compound | C-32 (Amelanotic Melanoma) IC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) | HFF-1 (Normal Fibroblasts) Cytotoxicity IC50 (µM) |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Reported as highly active[1] | Reported as highly active[1] | Reported as highly active[1] | >100[1] |
| Cisplatin (Control) | Comparable efficacy[1] | - | - | - |
| Doxorubicin (Control) | - | Comparable efficacy[1] | Comparable efficacy[1] | - |
Key Signaling Pathway: p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[2] Some quinoline-5-sulfonamide derivatives exert their anticancer effects by modulating the p53 signaling pathway. This can lead to an increase in the expression of pro-apoptotic proteins like BAX and a decrease in the expression of anti-apoptotic proteins like BCL-2, ultimately tipping the cellular balance towards programmed cell death.[1][3]
Caption: p53 signaling pathway modulated by quinoline-5-sulfonamide derivatives.
Antimicrobial Activity
In addition to their anticancer properties, certain quinoline-5-sulfonamide derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can interfere with essential bacterial enzymatic systems.[1]
Specifically, acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have shown activity against reference strains of Staphylococcus aureus and multidrug-resistant clinical isolates (MRSA).[1] The presence of the free phenolic group at the 8-position is also critical for antibacterial efficacy.[1]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values (in µM) for a representative active compound against staphylococcal strains.
| Compound | Staphylococcus aureus ATCC 29213 MIC/MBC (µM) | MRSA Isolate MIC/MBC (µM) |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Reported as highly active[1] | Reported as highly active[1] |
| Oxacillin (Control) | Comparable efficacy[1] | - |
| Ciprofloxacin (Control) | - | Comparable efficacy[1] |
Kinase Inhibition
The quinoline core is a common feature in many kinase inhibitors, and the addition of a sulfonamide group can enhance binding to the ATP-binding pocket of these enzymes.[4] Quinoline-5-sulfonamide derivatives have been investigated as inhibitors of several kinases implicated in cancer and other diseases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Carbonic Anhydrases (CAs).[2][5]
ROCK Inhibition
ROCK is a serine/threonine kinase that plays a crucial role in cell adhesion, motility, and proliferation.[6] Its overactivation is implicated in cancer metastasis. Some quinoline-sulfonamide derivatives have been designed as ROCK inhibitors, with the potential to act as anticancer agents.[5]
Carbonic Anhydrase Inhibition
Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are involved in maintaining the pH balance in the tumor microenvironment, promoting tumor cell survival and proliferation.[7] Quinoline-based sulfonamides have been developed as selective inhibitors of CA IX, offering a targeted approach to cancer therapy.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-5-sulfonamide derivatives.
Synthesis of 8-Hydroxyquinoline-5-sulfonamides
A general procedure for the synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with the desired amine.[8]
Materials:
-
8-hydroxyquinoline-5-sulfonyl chloride
-
Appropriate amine (20 mmol)
-
Anhydrous acetonitrile (15 mL)
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
To a suspension of 8-hydroxyquinoline-5-sulfonyl chloride (5 mmol) in anhydrous acetonitrile, add the appropriate amine (20 mmol).
-
Stir the resulting reaction mixture at room temperature for 24 hours.
-
Pour the mixture into 100 mL of water and extract with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization from methanol.
Caption: General workflow for the synthesis of 8-hydroxyquinoline-5-sulfonamides.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
96-well cell culture plates
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Test compounds (quinoline-5-sulfonamide derivatives) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2 x 106 cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of the test compounds and incubate for 48 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the in vitro anticancer MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial strains (e.g., S. aureus)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (quinoline-5-sulfonamide derivatives)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
ROCK Kinase Inhibition Assay
This protocol outlines a general ELISA-based method for measuring ROCK activity and its inhibition.
Materials:
-
Recombinant active ROCK enzyme
-
MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plate
-
Kinase assay buffer
-
ATP solution
-
Test compounds (quinoline-5-sulfonamide derivatives)
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Add the test compounds at various concentrations to the wells of the MYPT1-coated plate.
-
Add the ROCK enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and wash the wells.
-
Add the primary antibody (anti-phospho-MYPT1) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Carbonic Anhydrase IX Inhibition Assay
This protocol describes a colorimetric method for assessing the inhibitory activity of compounds against Carbonic Anhydrase IX.[9]
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
CA assay buffer
-
p-Nitrophenyl acetate (substrate)
-
Test compounds (quinoline-5-sulfonamide derivatives)
-
96-well plate
-
Microplate reader
Procedure:
-
Add the CA assay buffer, CA IX enzyme, and the test compounds at various concentrations to the wells of a 96-well plate.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate (p-nitrophenyl acetate).
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes).
-
The rate of p-nitrophenol formation is proportional to the CA IX activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Quinoline-5-sulfonamide derivatives represent a versatile class of compounds with significant and diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential as kinase inhibitors, makes them promising candidates for further drug discovery and development efforts. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate future research in this exciting area. Further optimization of lead compounds and exploration of novel therapeutic targets will undoubtedly unlock the full potential of this important chemical scaffold.
References
- 1. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 7. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Identifying the Cellular Targets of 8-Fluoroisoquinoline-5-sulfonamide: A Technical Guide
Disclaimer: As of late 2025, specific biological targets for 8-Fluoroisoquinoline-5-sulfonamide have not been explicitly documented in publicly available scientific literature. However, its core chemical structure—an isoquinoline sulfonamide—is a well-established pharmacophore known to inhibit protein kinases. Notably, this scaffold is present in several potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).
This technical guide, therefore, presents a comprehensive, albeit hypothetical, framework for the target identification, validation, and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, outlining a logical workflow from initial hypothesis to cellular target engagement, assuming a primary interaction with the ROCK signaling pathway.
Phase 1: Broad Spectrum Screening and Hypothesis Refinement
The initial step in target identification is to screen the compound against a wide array of potential targets to generate an initial "hit list." Given the compound's structure, a comprehensive kinase panel is the most logical starting point.
Experimental Protocol 1: Large-Scale Kinase Panel Screening
This experiment aims to assess the inhibitory activity of this compound against a large, representative panel of human protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working concentration (e.g., 100 µM) for the primary screen.
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology, Promega). A radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., ADP-Glo™) are standard.[1][2][3]
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases. The results are typically expressed as percent inhibition relative to a vehicle (DMSO) control.
-
Hit Selection: Identify "hits" as kinases showing significant inhibition (e.g., >80%) in the primary screen.
-
Dose-Response Analysis: For all identified hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Analysis: Fit the dose-response data using a non-linear regression model (four-parameter variable slope) to calculate IC₅₀ values for each kinase hit.
Data Presentation: Hypothetical Kinase Screening Results
The following table summarizes hypothetical results from a kinome-wide screen, highlighting potent and selective activity against ROCK1 and ROCK2.
| Target Kinase | Family | Percent Inhibition @ 10 µM | IC₅₀ (nM) [Hypothetical] |
| ROCK1 | AGC | 99% | 15 |
| ROCK2 | AGC | 98% | 25 |
| PKA | AGC | 45% | 2,100 |
| PKG1 | AGC | 38% | 3,500 |
| AKT1 | AGC | 25% | >10,000 |
| MAPK1 (ERK2) | CMGC | 15% | >10,000 |
| CDK2 | CMGC | 10% | >10,000 |
| SRC | TK | 5% | >10,000 |
Visualization: Target Identification Workflow
Phase 2: Biophysical and Biochemical Validation
Once primary targets are hypothesized, direct binding and functional inhibition must be quantified using orthogonal, purified systems. This phase confirms that the compound physically interacts with the target protein and inhibits its catalytic function.
Experimental Protocol 2: In Vitro ROCK2 Biochemical Assay
This protocol measures the ability of the compound to inhibit the phosphorylation of a known ROCK substrate by purified ROCK2 enzyme.[4][5][6]
-
Reagents:
-
Recombinant human ROCK2 (active)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP solution (prepare at a concentration near the Kₘ for ROCK2, e.g., 10 µM)
-
ADP-Glo™ Kinase Assay System (Promega) or similar detection reagents.
-
-
Procedure:
-
Add 5 µL of Kinase Assay Buffer containing the ROCK2 enzyme to the wells of a white 384-well plate.
-
Add 2.5 µL of this compound at various concentrations (serially diluted in assay buffer with DMSO) or vehicle control.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP (as a proxy for kinase activity) by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls and calculate the IC₅₀ value as described previously.
Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures the direct binding of a small molecule (analyte) to an immobilized protein (ligand) in real-time, providing association (kₐ or kₒₙ) and dissociation (kₔ or kₒբբ) rate constants, from which the equilibrium dissociation constant (Kₔ) is calculated.[8][9]
-
Immobilization:
-
Covalently immobilize purified recombinant ROCK2 onto a CM5 sensor chip via standard amine coupling. Aim for a low immobilization density (e.g., 2000-3000 Response Units) to minimize mass transport effects.
-
Use a reference flow cell that is activated and blocked without protein to enable reference subtraction.
-
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 1 µM to 1 nM. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement:
-
Inject the compound dilutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (typically 120-180 seconds).
-
Monitor the dissociation phase by flowing running buffer over the chip (typically >300 seconds).
-
Between cycles, regenerate the chip surface with a short pulse of a mild denaturant (e.g., 10 mM glycine-HCl pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Subtract the zero-concentration (buffer only) injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.
-
Data Presentation: Hypothetical Biochemical and Biophysical Data
This table summarizes the expected quantitative data from validation experiments, confirming a potent and direct interaction with ROCK kinases.
| Parameter | ROCK1 [Hypothetical] | ROCK2 [Hypothetical] | Notes |
| IC₅₀ (nM) - Biochemical Assay | 18 ± 3 | 29 ± 5 | Measures functional inhibition of catalytic activity. |
| Kₔ (nM) - SPR | 25 ± 4 | 40 ± 6 | Measures binding affinity at equilibrium (kₔ/kₐ). |
| kₐ (10⁵ M⁻¹s⁻¹) - SPR | 3.2 ± 0.4 | 2.5 ± 0.3 | Association rate constant ("on-rate"). |
| kₔ (10⁻³ s⁻¹) - SPR | 8.0 ± 1.1 | 10.0 ± 1.5 | Dissociation rate constant ("off-rate"). |
| Residence Time (1/kₔ, min) - SPR | 2.1 | 1.7 | Average duration the compound stays bound to the target. |
Phase 3: Cellular Target Engagement
The final step is to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures changes in the thermal stability of a protein upon ligand binding.[10][11][12]
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T or a human cancer cell line like MDA-MB-231) to ~80% confluency.
-
Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to a new tube.
-
-
Target Detection (Western Blot):
-
Measure the total protein concentration of the soluble fractions.
-
Normalize the loading amount for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ROCK2. Use an antibody for a control protein (e.g., GAPDH) as well.
-
Incubate with a secondary HRP-conjugated antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for ROCK2 at each temperature for both vehicle- and compound-treated samples.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction versus temperature to generate melting curves. A shift in the melting temperature (Tₘ) in the presence of the compound indicates target engagement.
-
Data Presentation: Hypothetical CETSA Results
| Condition | Apparent Tₘ of ROCK2 (°C) [Hypothetical] | Thermal Shift (ΔTₘ, °C) |
| Vehicle (0.1% DMSO) | 52.5 ± 0.4 | - |
| 10 µM 8-F-Iso-5-sulfonamide | 57.0 ± 0.5 | +4.5 |
A positive thermal shift of +4.5°C provides strong evidence that this compound directly binds to and stabilizes ROCK2 in a cellular context.
Visualization: The ROCK Signaling Pathway
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. pharmaron.com [pharmaron.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. In the realm of medicinal chemistry, the strategic introduction of fluorine atoms into drug candidates has become a powerful tool for optimizing their pharmacokinetic and pharmacodynamic profiles. Fluorination of the isoquinoline core can profoundly influence its physicochemical properties, including basicity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability. Understanding these effects is crucial for the rational design of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of fluorinated isoquinolines, supported by data, detailed experimental methodologies, and logical workflows.
Data Presentation: Physicochemical Properties
The introduction of fluorine, a highly electronegative atom, can significantly alter the electron distribution within the isoquinoline ring system, thereby impacting its fundamental properties. The position of the fluorine substituent is a critical determinant of its effect.
Table 1: Basicity (pKa) of Isoquinoline and Substituted Analogs
The basicity of the isoquinoline nitrogen is a key factor in its interaction with biological targets and its absorption and distribution properties. Fluorine's strong electron-withdrawing inductive effect generally leads to a decrease in the pKa value (reduced basicity) when substituted on the isoquinoline ring.
| Compound | pKa | Data Type |
| Isoquinoline | 5.4 | Experimental |
| 3-Aminoisoquinoline | 5.05 | Experimental |
| 4-Aminoisoquinoline | 6.28 | Experimental |
| 5-Aminoisoquinoline | 5.59 | Experimental |
| 5-Hydroxyisoquinoline | 5.40 | Experimental |
| Monofluoroisoquinolines (predicted) | < 5.4 | Predicted Trend |
Table 2: Lipophilicity (logP) of Isoquinoline and Fluorinated Analogs
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for membrane permeability and overall drug-likeness. Fluorination often increases lipophilicity, although the effect can be complex and dependent on the molecular context.
| Compound | logP | Data Type |
| Isoquinoline | 2.1 | Calculated |
| 5-Fluoro-isoquinoline | 2.37 | Calculated[1] |
| 8-Fluoroisoquinoline | 2.2 | Calculated[2] |
| 2-Fluoro-1H-isoquinoline | 2.5 | Calculated |
Note: The logP values for the fluorinated compounds are computationally predicted and serve as estimations.
Table 3: Aqueous Solubility and Metabolic Stability Trends
Aqueous solubility is essential for drug administration and absorption, while metabolic stability dictates the drug's half-life and potential for generating active or toxic metabolites.
| Property | Effect of Fluorination | Rationale |
| Aqueous Solubility | Generally decreases with increased lipophilicity. | Highly fluorinated compounds can be both hydrophobic and lipophobic, sometimes leading to complex solubility behavior.[3] |
| Metabolic Stability | Generally increases. | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Fluorine substitution can "block" metabolically liable positions.[4] |
Experimental Protocols
The following are detailed, representative methodologies for the experimental determination of the key physicochemical properties discussed.
Determination of pKa by Potentiometric Titration
This is a highly accurate method for determining the ionization constant of a compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the fluorinated isoquinoline and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if the compound has low aqueous solubility.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. Place the sample solution in a thermostatted vessel and stir continuously.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting sigmoid titration curve.
Determination of logP by the Shake-Flask Method
This is the traditional and often considered the "gold standard" method for measuring the partition coefficient.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the fluorinated isoquinoline in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.
-
Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the fluorinated isoquinoline in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
This protocol describes a common method for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid fluorinated isoquinoline to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved fluorinated isoquinoline in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC with a standard calibration curve).
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Determination of Metabolic Stability using Liver Microsomes
This in vitro assay provides an indication of a compound's susceptibility to phase I metabolism.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the fluorinated isoquinoline (typically at a low micromolar concentration).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Mandatory Visualizations
Caption: Impact of fluorination on key physicochemical properties.
Caption: Experimental workflow for physicochemical profiling.
References
- 1. 5-Fluoro-isoquinoline | CAS#:394-66-1 | Chemsrc [chemsrc.com]
- 2. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
In Silico Modeling of 8-Fluoroisoquinoline-5-sulfonamide Binding: A Technical Guide
Affiliation: Google Research
Disclaimer
Direct in silico modeling studies and experimental data for 8-Fluoroisoquinoline-5-sulfonamide were not publicly available at the time of this writing. This guide therefore utilizes a closely related and well-documented class of compounds—quinoline-based sulfonamides targeting human Carbonic Anhydrase IX (CA IX)—as a representative model to illustrate the principles and methodologies of in silico binding analysis. The experimental data and protocols cited are from studies on these analogous compounds and serve to provide a practical framework for researchers.
Introduction
Quinoline-sulfonamides are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The sulfonamide moiety is a key pharmacophore that can act as a zinc-binding group in various metalloenzymes, making it a privileged scaffold in drug design.[1] In silico modeling techniques, such as molecular docking and molecular dynamics, are indispensable tools for elucidating the binding mechanisms of these compounds at an atomic level, thereby guiding the rational design of more potent and selective inhibitors.[3][4]
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of quinoline-sulfonamides to their protein targets. We will use the inhibition of human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors, as a case study.[3][5] CA IX plays a crucial role in tumor progression by regulating pH, which makes it an attractive target for cancer therapy.[5]
Target Protein: Carbonic Anhydrase IX (CA IX)
Human Carbonic Anhydrase IX (hCA IX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[3] By maintaining a neutral intracellular pH and acidifying the extracellular space, CA IX promotes tumor cell survival, proliferation, and metastasis.[5]
Signaling Pathway Involving CA IX
CA IX is a key component of the cellular response to hypoxia, primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and pH regulation, including CA IX. The activity of CA IX contributes to an acidic tumor microenvironment, which facilitates tumor invasion and metastasis while suppressing the anti-tumor immune response.
In Silico Modeling Workflow
The computational investigation of a ligand's binding to its target protein typically follows a multi-step workflow. This process begins with the preparation of both the ligand and protein structures, followed by molecular docking to predict the binding pose, and often concluding with molecular dynamics simulations to assess the stability of the complex.
Experimental Protocols
This section details the typical computational protocols used for modeling the binding of quinoline-sulfonamides to hCA IX.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For hCA IX, a relevant structure is PDB ID: 5FL4.[3]
-
Protein Preparation: The raw PDB file is processed to:
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms, which are typically absent in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Repair any missing side chains or loops.
-
Perform energy minimization to relieve steric clashes. This is often done using force fields like MMFF94x or AMBER.[6]
-
-
Ligand Structure Preparation:
-
The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted to a 3D conformation.
-
Energy minimization of the ligand is performed to obtain a low-energy conformation.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[1]
-
Software: Commonly used software includes AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).[3][6]
-
Grid Box Definition: A docking grid or box is defined around the active site of the protein. For hCA IX, this box is centered on the catalytic Zinc ion (Zn²⁺). The size of the box should be sufficient to encompass the entire active site and allow the ligand to rotate and translate freely.
-
Docking Execution: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed. The best pose is typically the one with the lowest binding energy score. Key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the Zn²⁺ ion, are visually inspected. For sulfonamides, a critical interaction is the coordination of the deprotonated sulfonamide nitrogen with the active site Zn²⁺ ion.[7]
Molecular Dynamics (MD) Simulation
MD simulations are used to assess the stability of the docked protein-ligand complex in a simulated physiological environment.[3]
-
System Setup:
-
The best-docked complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Counter-ions (e.g., Na⁺, Cl⁻) are added to neutralize the system.
-
The system is subjected to energy minimization.
-
-
Simulation Protocol:
-
The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure (e.g., 1 atm).
-
A production MD run is performed for a duration sufficient to observe the stability of the complex, typically ranging from 50 to 100 nanoseconds (ns).[3]
-
-
Trajectory Analysis: The simulation trajectory is analyzed to evaluate:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates a stable complex.[3]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, identifying flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.
-
Data Presentation
Quantitative data from in silico and in vitro studies are crucial for structure-activity relationship (SAR) analysis. The following tables present representative data for a series of quinoline-based benzenesulfonamides targeting various hCA isoforms.[5]
Table 1: In Vitro Inhibitory Activity (Kᵢ in nM) of Representative Quinoline-Based Sulfonamides
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 11c | 489.5 | 105.6 | 8.4 | 101.3 |
| 13a | 125.6 | 36.5 | 25.8 | 9.8 |
| 13b | 100.9 | 58.4 | 5.5 | 13.2 |
| 13c | 114.8 | 7.3 | 18.6 | 8.7 |
| Acetazolamide * | 250 | 12 | 25 | 5.7 |
*Acetazolamide is a standard, clinically used CA inhibitor included for reference. Data from Ghazzali et al., 2021.[5]
Table 2: Molecular Docking and MD Simulation Results (Representative)
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions (hCA IX) | RMSD of Complex (Å, Avg. over 100 ns) |
| 11c | -9.1 | H-bond with Thr199; Zn²⁺ coordination | 1.8 ± 0.3 |
| 13b | -9.8 | H-bond with Thr199, Gln92; Zn²⁺ coordination | 1.6 ± 0.2 |
| 13c | -10.2 | H-bond with Thr199; Hydrophobic interactions with Val121, Leu198; Zn²⁺ coordination | 1.5 ± 0.2 |
Note: Docking scores and RMSD values are illustrative and based on typical results from such studies.[3]
Conclusion
In silico modeling provides a powerful and cost-effective approach to study the binding of this compound and related compounds to their biological targets. Through a systematic workflow involving molecular docking and molecular dynamics simulations, researchers can predict binding modes, estimate binding affinities, and understand the dynamic behavior of protein-ligand complexes. This detailed atomic-level insight is invaluable for guiding the design and optimization of novel therapeutic agents. The case study of quinoline-based sulfonamides inhibiting Carbonic Anhydrase IX demonstrates how these computational methods can elucidate key structure-activity relationships and contribute to the development of selective anticancer drugs.
References
- 1. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07377J [pubs.rsc.org]
- 4. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility, extending far beyond its traditional role in antibacterial therapy. This technical guide provides an in-depth exploration of the diverse therapeutic targets of sulfonamide-containing compounds, offering insights into their mechanisms of action, quantitative binding data, and the experimental methodologies crucial for their investigation. From well-established enzymatic targets to emerging protein-protein interactions, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics.
Core Therapeutic Targets and Quantitative Inhibition Data
Sulfonamide derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The following tables summarize the quantitative inhibition data for several key target classes.
Table 1: Dihydropteroate Synthase (DHPS) Inhibition
The classical target for antibacterial sulfonamides, DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2] Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA).[2][3]
| Compound | Organism/Enzyme | Inhibition Metric | Value | Reference(s) |
| Sulfamethoxazole | E. coli DHPS | IC50 | 2.76 µg/mL | [4] |
| Sulfadoxine | P. falciparum DHPS (sensitive) | Ki | 0.14 µM | [5] |
| Sulfadoxine | P. falciparum DHPS (resistant) | Ki | 112 µM | [5] |
| Dapsone | P. falciparum DHPS | Ki | (Varies with allele) | [5] |
Table 2: Carbonic Anhydrase (CA) Isoform Inhibition
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6][7] Sulfonamides are potent inhibitors of several CA isoforms.
| Compound | CA Isoform | Inhibition Metric | Value | Reference(s) |
| Acetazolamide | hCA I | Ki | 250 nM | [8] |
| Acetazolamide | hCA II | Ki | 12 nM | [8] |
| Acetazolamide | βAbauCA | Ki | 191 nM | [8] |
| Compound 15 | hCA II | Ki | 3.3 nM | [9] |
| Compound 15 | hCA IX | Ki | 6.1 nM | [9] |
| Brinzolamide | hCA II | Ki | (Varies) | [8] |
| Ethoxzolamide | βAbauCA | Ki | 76.9 nM | [8] |
hCA: human Carbonic Anhydrase; βAbauCA: β-Carbonic Anhydrase from A. baumannii
Table 3: Anticancer Targets - Kinase and Apoptotic Protein Inhibition
Sulfonamides have emerged as a promising scaffold for the development of anticancer agents, targeting various kinases and proteins involved in cell proliferation and apoptosis.[10]
| Compound | Target | Inhibition Metric | Value | Reference(s) |
| Sorafenib | VEGFR-2 | IC50 | 29.7 ± 0.17 nM | [1] |
| Compound 1 | VEGFR-2 | IC50 | 23.1 ± 0.75 nM | [1] |
| Compound 23 | VEGFR-2 | IC50 | 0.0523 µM | [1] |
| Compound 32 | VEGFR-2 | IC50 | 3.62 µM | [1] |
| YCW-E5 | Mcl-1 | Ki | 0.3-0.4 µM | [11] |
| YCW-E10 | Bcl-2 | Ki | ~1 µM | [11] |
| ABT-737 | Bcl-2/Bcl-xL | (Binding Affinity) | Low nanomolar | [12] |
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; Bcl-2: B-cell lymphoma 2; Mcl-1: Myeloid cell leukemia 1
Table 4: Anti-inflammatory and Antiviral Targets
The structural versatility of sulfonamides has enabled their development as inhibitors of enzymes involved in inflammation and viral replication.[13][14]
| Compound | Target | Inhibition Metric | Value | Reference(s) |
| Celecoxib | COX-2 | IC50 | 0.78 µM | [15] |
| PYZ16 | COX-2 | IC50 | 0.52 µM | [15] |
| PYZ21 | COX-2 | IC50 | 0.08 µM | [15] |
| Compound 80 | DENV2 Protease | IC50 | 48.2 µM | [16] |
| Amprenavir | HIV Protease | (Activity) | Clinically used | [17] |
| 9-fluorenone-based sulfonamides | SARS-CoV-2 Mpro and PLpro | IC50 | (Potent, low values) | [3] |
COX-2: Cyclooxygenase-2; DENV2: Dengue virus 2; HIV: Human Immunodeficiency Virus; Mpro: Main Protease; PLpro: Papain-like Protease
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the therapeutic potential of sulfonamide compounds.
Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a coupled enzymatic spectrophotometric assay for measuring DHPS activity and inhibition.[18][19]
Materials:
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
DHPS enzyme (wild-type or resistant variants)
-
Test sulfonamide compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl2)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHPP, pABA, DHFR, and NADPH.
-
Inhibitor Addition: Add the test sulfonamide compound at various concentrations to the appropriate wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the DHPS enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the IC50 value for the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation if the Km for pABA is known.
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
This protocol outlines a stopped-flow method for measuring the inhibition of CA-catalyzed CO2 hydration.[8][20]
Materials:
-
Purified CA isoenzyme (e.g., hCA I, II, IX, XII)
-
Test sulfonamide compounds
-
CO2-saturated water
-
Assay buffer (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme, test inhibitor at various concentrations, and the pH indicator in the assay buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 20°C).
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time period (10-100 seconds) as the hydration of CO2 causes a pH drop.
-
Data Analysis: Determine the initial rates of the catalyzed reaction. Calculate Ki values by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using Lineweaver-Burk plots or non-linear regression analysis.
Visualizing Molecular Interactions and Processes
Graphical representations are invaluable for understanding the complex signaling pathways, experimental workflows, and logical relationships in drug discovery.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by sulfonamide compounds.
Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for sulfonamide drug discovery and the logical relationship between different classes of sulfonamides and their targets.
Conclusion
The sulfonamide motif continues to be a highly privileged scaffold in drug discovery, with its derivatives showing potent and selective activity against a growing number of therapeutic targets. This guide has provided a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and discovery processes. It is anticipated that the information contained herein will serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation sulfonamide-based therapies to address a wide range of unmet medical needs.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shutterstock.com [shutterstock.com]
- 8. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
8-Fluoroisoquinoline-5-sulfonamide: A Technical Review of a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, derivatives of isoquinoline-5-sulfonamide have demonstrated potent inhibitory activity against a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), and have also shown promise as antimicrobial agents. The introduction of a fluorine atom at the 8-position of the isoquinoline ring is a rational design strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 8-Fluoroisoquinoline-5-sulfonamide, based on the available literature for structurally related compounds.
Synthesis
While the synthesis of this compound has not been explicitly described in the literature, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted isoquinoline sulfonamides. The key intermediate would be 8-Fluoroisoquinoline, which could then be sulfonylated and subsequently aminated.
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Sulfonation of 8-Fluoroisoquinoline
A general procedure for the sulfonation of isoquinolines involves reacting the starting material with a sulfonating agent.
-
Reagents: 8-Fluoroisoquinoline, fuming sulfuric acid (oleum) or chlorosulfonic acid.
-
Procedure: 8-Fluoroisoquinoline is added portion-wise to a cooled solution of fuming sulfuric acid. The reaction mixture is then stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture is carefully poured onto ice, and the resulting precipitate of 8-Fluoroisoquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.
Step 2: Chlorination of 8-Fluoroisoquinoline-5-sulfonic acid
The sulfonic acid is converted to the more reactive sulfonyl chloride.
-
Reagents: 8-Fluoroisoquinoline-5-sulfonic acid, thionyl chloride or phosphorus pentachloride.
-
Procedure: 8-Fluoroisoquinoline-5-sulfonic acid is heated under reflux with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is continued until the evolution of gas ceases. The excess thionyl chloride is removed under reduced pressure to yield crude 8-Fluoroisoquinoline-5-sulfonyl chloride, which can be used in the next step without further purification or purified by crystallization.
Step 3: Amination of 8-Fluoroisoquinoline-5-sulfonyl chloride
The sulfonyl chloride is reacted with an amine source to form the sulfonamide.
-
Reagents: 8-Fluoroisoquinoline-5-sulfonyl chloride, ammonia solution or ammonium hydroxide.
-
Procedure: The crude 8-Fluoroisoquinoline-5-sulfonyl chloride is dissolved in a suitable solvent, such as acetone or tetrahydrofuran (THF), and cooled in an ice bath. An excess of concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is then evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be purified by column chromatography or recrystallization.
Potential Biological Activities
Based on the biological profiles of structurally similar isoquinoline-5-sulfonamide derivatives, this compound is predicted to exhibit inhibitory activity against ROCK and potential antibacterial properties.
ROCK Inhibition
Isoquinoline-5-sulfonamides are a well-established class of ROCK inhibitors. Fasudil, a prominent member of this class, is clinically used for the treatment of cerebral vasospasm.[1] The isoquinoline ring is crucial for binding to the ATP-binding pocket of the kinase. The fluorine atom at the 8-position could potentially enhance binding affinity through favorable interactions with the protein or by altering the electronic properties of the isoquinoline ring system.
Caption: Inhibition of the RhoA/ROCK signaling pathway.
The Rho-associated kinase (ROCK) signaling pathway plays a crucial role in regulating cellular functions such as contraction, motility, and proliferation.[2] The inhibition of this pathway by compounds like isoquinoline-5-sulfonamides can lead to vasodilation and other therapeutic effects.[1]
Quantitative Data for Structurally Similar ROCK Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Fasudil | ROCK1 | 1.9 | [1] |
| Fasudil | ROCK2 | 0.73 | [1] |
| LASSBio-2065 (N-methylated N-sulphonylhydrazone derivative) | ROCK1 | 3.1 | [1] |
| LASSBio-2065 (N-methylated N-sulphonylhydrazone derivative) | ROCK2 | 3.8 | [1] |
Antibacterial Activity
Several quinoline and isoquinoline sulfonamide derivatives have been reported to possess antibacterial activity.[3][4] The sulfonamide moiety can act as a structural mimic of para-aminobenzoic acid (PABA), a key component in the bacterial folic acid synthesis pathway. By competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, these compounds can disrupt bacterial growth. The isoquinoline core can contribute to the overall antibacterial effect through various mechanisms, including intercalation with DNA or inhibition of other essential bacterial enzymes. The presence of a fluorine atom can enhance antibacterial potency by increasing cell permeability and metabolic stability.
Quantitative Data for Structurally Similar Antibacterial Quinoline/Isoquinoline Sulfonamides
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5c (an isoquinoline-sulfonamide derivative) | Staphylococcus aureus | 17.33 ± 0.41 (inhibition zone in mm) | [3] |
| Compound QS-3 (a quinoline-sulfonamide hybrid) | Pseudomonas aeruginosa | 64 | [5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA | Not specified (comparable to oxacillin/ciprofloxacin) | [6] |
Experimental Protocols for Biological Assays
ROCK Inhibition Assay
-
Principle: The inhibitory activity against ROCK1 and ROCK2 can be determined using a kinase assay that measures the phosphorylation of a specific substrate.
-
Materials: Recombinant human ROCK1 and ROCK2 enzymes, substrate peptide (e.g., a derivative of myosin light chain), ATP, assay buffer, and a detection system (e.g., fluorescence-based or luminescence-based).
-
Procedure:
-
The ROCK enzyme is incubated with varying concentrations of the test compound (this compound) in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Antibacterial Susceptibility Testing (MIC Determination)
-
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microtiter plates, and the test compound.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Positive (bacteria without compound) and negative (broth only) controls are included.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
This compound represents a promising, yet unexplored, molecule with the potential for significant biological activity. Based on the extensive research on related isoquinoline sulfonamides, it is a strong candidate for development as a ROCK inhibitor and may also possess valuable antibacterial properties. The proposed synthetic route is feasible with established chemical methods. Further investigation into the synthesis and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing compound.
References
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives [wisdomlib.org]
- 4. Isoquinoline-Sulfonamide derivatives: Significance and symbolism [wisdomlib.org]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of isoquinoline sulfonamides as potent protein kinase inhibitors marked a pivotal moment in cellular biology and drug discovery. This class of compounds established that the highly conserved ATP-binding site of kinases could be targeted with small molecules, opening the floodgates for the development of targeted therapies for a vast array of diseases, most notably cancer. This in-depth technical guide explores the seminal discovery of isoquinoline sulfonamides, their mechanism of action, early structure-activity relationships (SAR), and the evolution of this scaffold into clinically approved drugs.
The Serendipitous Discovery by Hidaka and Colleagues
In the early 1980s, a group of Japanese researchers led by Hiroyoshi Hidaka was investigating calmodulin antagonists. Their work on naphthalenesulfonamides, such as W-7, revealed that these compounds also inhibited protein kinases at higher concentrations. Intrigued by this off-target activity, they systematically modified the naphthalene ring structure, leading to the synthesis of isoquinoline sulfonamide derivatives. This chemical exploration culminated in a landmark 1984 publication in Biochemistry that introduced the first generation of potent and selective protein kinase inhibitors.[1]
These pioneering compounds, designated with an "H-series" nomenclature, were found to be competitive inhibitors with respect to ATP, indicating they targeted the kinase's active site.[1] This was a crucial finding, as it demonstrated the feasibility of designing drugs to compete with the abundant and high-affinity endogenous ATP.
Early Isoquinoline Sulfonamide Inhibitors: A Quantitative Look
The initial studies by Hidaka's group focused on a handful of key compounds, including H-7, H-8, H-9, and HA1004. These inhibitors exhibited differential selectivity for various protein kinases, providing researchers with the first chemical tools to dissect the roles of individual kinases in cellular signaling pathways. The inhibitory potencies of these early compounds are summarized in the table below.
| Compound | Structure | cGMP-dependent Protein Kinase (Ki, µM) | cAMP-dependent Protein Kinase (Ki, µM) | Protein Kinase C (Ki, µM) | Myosin Light Chain Kinase (Ki, µM) |
| H-8 | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide | 0.48 | 1.2 | 15 | 68 |
| H-7 | 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine | 3.0 | 6.0 | 97 | >250 |
| H-9 | N-(2-aminoethyl)-5-isoquinolinesulfonamide | 0.87 | 1.9 | 18 | 80 |
| HA1004 | N-(2-guanidinoethyl)-5-isoquinolinesulfonamide | 1.3 | 2.3 | 40 | 150 |
Data compiled from Hidaka et al., Biochemistry, 1984.[1]
Mechanism of Action and Structure-Activity Relationship
The isoquinoline sulfonamides function as ATP-competitive inhibitors. The isoquinoline ring mimics the adenine ring of ATP, forming a critical hydrogen bond with the hinge region of the kinase domain. The sulfonamide moiety and its substituents occupy the ribose and phosphate-binding pockets, and variations in these groups are the primary determinants of selectivity among different kinases.
Early structure-activity relationship (SAR) studies revealed several key features:
-
The Isoquinoline Scaffold: The nitrogen atom in the isoquinoline ring is crucial for activity, forming a hydrogen bond with the kinase hinge region. Replacing the isoquinoline with a naphthalene ring significantly reduces kinase inhibitory activity.
-
The Sulfonamide Linker: The sulfonamide group is a key structural element, and its orientation influences inhibitor potency.
-
Substituents on the Sulfonamide: The nature of the substituent on the sulfonamide group plays a critical role in determining selectivity. For instance, the piperazine ring in H-7 confers greater selectivity for Protein Kinase C, while the methylaminoethyl group in H-8 favors inhibition of cyclic nucleotide-dependent protein kinases.[1]
Experimental Protocols
The foundational research on isoquinoline sulfonamide inhibitors relied on classic biochemical techniques to measure protein kinase activity. Below are detailed methodologies representative of the key experiments cited in the early publications.
Synthesis of 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7)
The synthesis of H-7, a representative isoquinoline sulfonamide, is a two-step process starting from isoquinoline-5-sulfonyl chloride.
Step 1: Preparation of Isoquinoline-5-sulfonyl Chloride
-
To a stirred solution of isoquinoline in chloroform, chlorosulfonic acid is added dropwise at 0°C.
-
The reaction mixture is then heated at 80°C for 4 hours.
-
After cooling, the mixture is poured onto crushed ice.
-
The resulting precipitate, isoquinoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7)
-
Isoquinoline-5-sulfonyl chloride is dissolved in pyridine.
-
A solution of 2-methylpiperazine in pyridine is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 12 hours at room temperature.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is made alkaline with sodium hydroxide and extracted with chloroform.
-
The chloroform extract is dried over anhydrous sodium sulfate and evaporated to give the crude product, which is then purified by column chromatography.
Protein Kinase C Activity Assay
The activity of Protein Kinase C (PKC) was typically measured by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate protein, such as histone H1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl₂, CaCl₂, phosphatidylserine, diolein, and the substrate protein (e.g., histone H1).
-
Enzyme and Inhibitor Addition: Purified Protein Kinase C and the isoquinoline sulfonamide inhibitor at various concentrations are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the proteins.
-
Quantification: The precipitated protein is collected on filter paper, washed to remove unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is determined using a liquid scintillation counter.
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the reaction rates at different inhibitor and ATP concentrations using Lineweaver-Burk plots.
From Bench to Bedside: Fasudil and the Rho-Kinase Pathway
The true legacy of the isoquinoline sulfonamides is exemplified by the development of Fasudil (HA1077). Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, and motility.
In conditions like cerebral vasospasm following subarachnoid hemorrhage, the Rho/ROCK pathway is overactivated, leading to excessive smooth muscle contraction and reduced blood flow. Fasudil competitively binds to the ATP-binding site of ROCK, inhibiting its activity. This leads to a decrease in the phosphorylation of myosin light chain, resulting in smooth muscle relaxation and vasodilation. Fasudil was approved in Japan in 1995 for the treatment of cerebral vasospasm, becoming one of the first protein kinase inhibitors to be used clinically.
Conclusion
The discovery of isoquinoline sulfonamides by Hiroyoshi Hidaka and his team was a watershed moment in pharmacology. It not only provided the scientific community with invaluable tools to probe the intricate world of cellular signaling but also laid the conceptual and chemical groundwork for the development of a new generation of targeted therapeutics. The journey from the initial observation of off-target kinase inhibition to the clinical application of fasudil is a testament to the power of systematic chemical exploration and a deep understanding of enzyme kinetics and cellular pathways. The principles established through the study of these pioneering inhibitors continue to influence the design and development of novel kinase inhibitors today.
References
Spectral Analysis of Novel Sulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of novel sulfonamide derivatives, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) techniques. These powerful analytical tools are indispensable for the structural elucidation and characterization of newly synthesized sulfonamide compounds, a class of molecules with significant therapeutic potential.
Introduction to Sulfonamide Derivatives
Sulfonamides are a class of synthetic compounds containing the −SO₂NH− functional group. They have a broad range of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The development of novel sulfonamide derivatives with enhanced efficacy and selectivity is a key area of research in medicinal chemistry. Accurate and unambiguous structural characterization is paramount to understanding structure-activity relationships and ensuring the quality and safety of these potential drug candidates.
Core Spectroscopic Techniques
NMR and HR-MS are cornerstone techniques for the structural analysis of organic molecules, including novel sulfonamide derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Together, they allow for the complete assignment of the molecular structure.
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound and for identifying potential metabolites.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring NMR spectra of novel sulfonamide derivatives is outlined below.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified sulfonamide derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Perform additional 2D NMR experiments as needed for complete structural elucidation, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1][2]
High-Resolution Mass Spectrometry (HR-MS)
The following protocol describes the general procedure for HR-MS analysis of sulfonamide derivatives.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI) is required.
Sample Preparation:
-
Prepare a dilute solution of the sulfonamide derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
The solvent should be compatible with the ionization technique and the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in the appropriate ionization mode (positive or negative ion mode), depending on the nature of the analyte.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).
-
The acquired data will provide the accurate mass of the molecular ion, which can be used to determine the elemental composition.
Data Presentation and Interpretation
NMR Spectral Data
The interpretation of NMR spectra involves analyzing chemical shifts, coupling constants, and integration values to piece together the molecular structure. A summary of typical ¹H and ¹³C NMR chemical shifts for key functional groups in sulfonamide derivatives is presented in Table 1.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Sulfonamide Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Sulfonamide N-H | 8.0 - 11.0 (broad singlet)[3][4] | - |
| Aromatic C-H | 6.5 - 8.5[3][5] | 110 - 160[3] |
| Aliphatic C-H (adjacent to N) | 2.5 - 4.5[1] | 40 - 60 |
| Aliphatic C-H | 0.8 - 2.5 | 10 - 40 |
| Carbonyl C=O | - | 160 - 180[3] |
| Sulfonyl-bearing Aromatic Carbon | - | 130 - 150 |
Note: Chemical shifts can vary depending on the specific molecular structure and the solvent used.
HR-MS Data
HR-MS data is primarily used to confirm the molecular formula of a compound. The experimentally determined accurate mass is compared to the calculated mass for a proposed formula. An example of HR-MS data presentation is shown in Table 2.
Table 2: Example of HR-MS Data for a Novel Sulfonamide Derivative
| Proposed Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| C₁₅H₁₄N₂O₄S | 334.0674 | 334.0671 | -0.9 |
| C₁₄H₁₂N₂O₅S | 332.0467 | 332.0465 | -0.6 |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectral analysis of novel sulfonamide derivatives.
Caption: General workflow for the synthesis and spectral analysis of novel sulfonamide derivatives.
Caption: Detailed workflow for NMR analysis of a novel sulfonamide derivative.
Caption: Detailed workflow for HR-MS analysis of a novel sulfonamide derivative.
Conclusion
The combined application of NMR and HR-MS provides a robust and reliable platform for the comprehensive spectral analysis of novel sulfonamide derivatives. The detailed protocols and data interpretation guidelines presented in this technical guide are intended to assist researchers, scientists, and drug development professionals in the accurate and efficient characterization of these important therapeutic agents. Adherence to these methodologies will ensure high-quality data, leading to a deeper understanding of the structure and properties of newly synthesized sulfonamides.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
8-Fluoroisoquinoline-5-sulfonamide: A Potential Kinase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline sulfonamide scaffold is a well-established pharmacophore in the realm of kinase inhibition, with prominent examples demonstrating potent and selective activity against various members of the kinome. This technical guide explores the potential of a specific derivative, 8-Fluoroisoquinoline-5-sulfonamide, as a kinase inhibitor. While direct experimental data for this particular compound is not extensively available in public literature, this document consolidates information on structurally related compounds, outlines detailed synthetic and screening methodologies, and provides insights into the potential signaling pathways it may modulate. The strategic placement of a fluorine atom at the 8-position of the isoquinoline ring could offer unique pharmacological properties, making it a compound of significant interest for further investigation in drug discovery programs.
Introduction
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The isoquinoline-5-sulfonamide core has proven to be a versatile template for the design of inhibitors targeting a range of kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA).
This guide focuses on the potential of this compound. The introduction of a fluorine atom can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially leading to an improved therapeutic profile. This document will therefore extrapolate from the known properties of related isoquinoline-5-sulfonamides to build a case for the investigation of this novel compound.
Potential Kinase Targets and Data Presentation
Based on the activity of structurally similar isoquinoline-5-sulfonamides, this compound is predicted to primarily target kinases such as ROCK and PKA. The following tables summarize the inhibitory activities of representative isoquinoline-5-sulfonamide analogs. It is important to note that the inhibitory concentration (IC50) values for this compound are not yet publicly available and await experimental validation.
Table 1: Inhibitory Activity of Isoquinoline-5-sulfonamide Analogs against ROCK1 and ROCK2
| Compound | R1 | R2 | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) |
| Fasudil | H | N-homopiperazine | 1.9 | 0.73 |
| Y-27632 | H | 4-(1-aminoethyl)pyridine | 0.22 | 0.14 |
| This compound | F | NH2 | Data Not Available | Data Not Available |
Table 2: Inhibitory Activity of Isoquinoline-5-sulfonamide Analogs against PKA
| Compound | R1 | R2 | PKA IC50 (µM) |
| H-8 | H | NH-(CH2)2-NHCH3 | 1.2 |
| H-7 | H | N-methylpiperazine | 3.0 |
| This compound | F | NH2 | Data Not Available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the key intermediate, 8-fluoro-3,4-dihydroisoquinoline.
Step 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline [1][2]
A detailed protocol for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described and is often based on a directed ortho-lithiation reaction.[1][2]
Step 2: Sulfonation of 8-Fluoroisoquinoline
The 8-fluoro-3,4-dihydroisoquinoline is first aromatized to 8-fluoroisoquinoline. Subsequently, the sulfonation at the 5-position is carried out to yield 8-fluoroisoquinoline-5-sulfonyl chloride. A general procedure for the sulfonation of isoquinolines involves the use of chlorosulfonic acid.
-
Procedure: To a cooled solution of 8-fluoroisoquinoline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by carefully pouring it onto ice. The product, 8-fluoroisoquinoline-5-sulfonyl chloride, is then extracted with an organic solvent.
Step 3: Amination to this compound
The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.
-
Procedure: The crude 8-fluoroisoquinoline-5-sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone) and added dropwise to a cooled, concentrated solution of aqueous ammonia. The reaction mixture is stirred for several hours. The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Caption: Synthetic pathway for this compound.
Kinase Inhibition Assays
3.2.1. Rho-Kinase (ROCK) Activity Assay [3][4][5][6]
A common method to assess ROCK inhibition is through an in vitro kinase assay that measures the phosphorylation of a substrate.
-
Materials: Recombinant human ROCK1 or ROCK2, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), ATP, and a suitable substrate (e.g., Long S6 Kinase Substrate Peptide). This compound is dissolved in DMSO.
-
Procedure:
-
The ROCK enzyme is incubated with varying concentrations of this compound in the kinase buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
3.2.2. Protein Kinase A (PKA) Activity Assay [7][8][9]
PKA activity can be measured using a similar in vitro assay format.
-
Materials: Recombinant human PKA catalytic subunit, kinase buffer, ATP, and a specific PKA substrate (e.g., Kemptide). This compound is dissolved in DMSO.
-
Procedure:
-
PKA enzyme is pre-incubated with different concentrations of the test compound.
-
The reaction is started by adding a mixture of ATP and the PKA substrate.
-
After incubation at 30°C, the reaction is terminated.
-
The amount of phosphorylated substrate is determined, often using a filter-binding assay with radiolabeled [γ-³²P]ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.
-
IC50 values are determined from the dose-response curve.
-
Caption: General workflow for in vitro kinase inhibition assays.
Signaling Pathway
The primary anticipated target of isoquinoline-5-sulfonamides is the Rho/ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell contraction, motility, and adhesion.
Rho/ROCK Signaling Pathway
Activated RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain (MLC). Phosphorylated MLC promotes the interaction of myosin with actin, resulting in smooth muscle contraction and stress fiber formation. By inhibiting ROCK, this compound would be expected to prevent the inactivation of MLCP, leading to decreased MLC phosphorylation and subsequent cellular relaxation.
Caption: The Rho/ROCK signaling pathway and the putative inhibitory action of this compound.
Conclusion
While direct experimental evidence for the kinase inhibitory profile of this compound is currently lacking, the well-documented activity of related isoquinoline-5-sulfonamides strongly suggests its potential as a valuable lead compound. The synthetic route is feasible, and established in vitro assays provide a clear path for its biological characterization. The strategic placement of the 8-fluoro substituent may confer advantageous properties, warranting its synthesis and evaluation against a panel of kinases, with a primary focus on ROCK and PKA. The findings from such studies would be of significant interest to the drug discovery community and could pave the way for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PKA Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. arborassays.com [arborassays.com]
Antifungal Potential of 8-Hydroxyquinoline-5-sulfonamides: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the urgent discovery and development of novel antifungal agents. Within this landscape, 8-hydroxyquinoline and its derivatives have garnered considerable attention due to their broad-spectrum antimicrobial properties. This technical guide focuses on a specific subclass, the 8-hydroxyquinoline-5-sulfonamides, exploring their antifungal potential, mechanism of action, and future prospects in antifungal drug development.
Core Concepts and Antifungal Activity
8-Hydroxyquinoline-5-sulfonamides are a class of heterocyclic organic compounds characterized by an 8-hydroxyquinoline scaffold with a sulfonamide group at the 5-position. This structural motif has been identified as a promising pharmacophore for the development of new antifungal agents. Several studies have demonstrated the potent in vitro and in vivo antifungal activity of these compounds against a range of pathogenic fungi, including various Candida species and dermatophytes.
Quantitative Antifungal Activity Data
The antifungal efficacy of 8-hydroxyquinoline-5-sulfonamides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for key 8-hydroxyquinoline-5-sulfonamide derivatives against various fungal pathogens.
Table 1: In Vitro Antifungal Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| PH151 | Candida albicans | 0.5 - 4 | [1][2] |
| PH153 | Candida albicans | Not specified | [3][4][5][6] |
| Clioquinol | Candida spp. | 0.031–2 | [7] |
| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 | [7] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2–1024 | [7] |
| L14 | Candida albicans | Not specified | [8] |
Table 2: In Vitro Antifungal Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives against Dermatophytes
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| PH151 | Dermatophytes | 0.5 - 4 | [1][2] |
| Clioquinol | Microsporum canis | Fungicidal | [7] |
| Clioquinol | Trichophyton mentagrophytes | Fungicidal | [7] |
| 8-hydroxy-5-quinolinesulfonic acid | Microsporum canis | Fungicidal | [7] |
| 8-hydroxy-5-quinolinesulfonic acid | Trichophyton mentagrophytes | Fungicidal | [7] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Microsporum canis | Fungicidal | [7] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Trichophyton mentagrophytes | Fungicidal | [7] |
Mechanism of Action
The primary mechanism of antifungal action for 8-hydroxyquinoline-5-sulfonamides appears to be the disruption of the fungal cell wall integrity.[1][2][9] This mode of action is advantageous as the fungal cell wall is a unique structure not present in mammalian cells, suggesting a potential for selective toxicity.
Key Mechanistic Insights
-
Cell Wall Damage : Studies utilizing sorbitol protection assays and scanning electron microscopy have indicated that these compounds induce damage to the cell wall of Candida species and dermatophytes.[1][2][9]
-
Inhibition of Morphogenesis : A significant effect observed is the inhibition of pseudohyphae formation in Candida albicans.[1][2] This is a critical virulence factor, and its inhibition can attenuate the pathogenicity of the fungus.
-
Cytoplasmic Membrane Integrity : Some derivatives, particularly those with a sulfonic acid group, have been shown to compromise the functional integrity of the cytoplasmic membrane.[9]
The following diagram illustrates the proposed mechanism of action.
Proposed mechanism of action for 8-hydroxyquinoline-5-sulfonamides.
Experimental Protocols
This section provides a detailed methodology for key experiments used to evaluate the antifungal potential of 8-hydroxyquinoline-5-sulfonamides.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum :
-
Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline solution (0.85% NaCl).
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
The stock inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions :
-
The 8-hydroxyquinoline-5-sulfonamide compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Inoculation and Incubation :
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC :
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Sorbitol Protection Assay
This assay is used to investigate if the compounds target the fungal cell wall.
-
Assay Setup : The broth microdilution assay is performed as described above, with one set of plates prepared with standard RPMI 1640 medium and a parallel set prepared with RPMI 1640 medium supplemented with 0.8 M sorbitol as an osmotic stabilizer.
-
Interpretation : An increase in the MIC value in the presence of sorbitol suggests that the compound targets the fungal cell wall. The osmotic support provided by sorbitol helps to stabilize the protoplasts, allowing for fungal growth even with a damaged cell wall.
In Vivo Efficacy using Drosophila melanogaster
This alternative animal model is used to assess the protective effect of the compounds against systemic infection.[3][4][5][6]
-
Fly Strain : Toll-deficient Drosophila melanogaster, which are more susceptible to fungal infections, are used.
-
Infection : Flies are infected with a lethal dose of Candida albicans.
-
Treatment : Infected flies are divided into groups and treated with the 8-hydroxyquinoline-5-sulfonamide compounds (e.g., PH151 and PH153) or a control vehicle.
-
Survival Analysis : The survival rate of the flies in each group is monitored daily for a specified period (e.g., 7 days).[3][4][5]
-
Fungal Burden : At the end of the experiment, the fungal load in the flies can be quantified by plating homogenized fly tissues on SDA plates and counting the colony-forming units (CFU).[3]
The following diagram outlines the general workflow for evaluating the in vivo antifungal activity.
Workflow for in vivo antifungal activity assessment.
Structure-Activity Relationships
While research is ongoing, some initial structure-activity relationship (SAR) insights can be drawn:
-
The presence of the 8-hydroxyquinoline core is crucial for antifungal activity.
-
The nature of the substituent on the sulfonamide group can modulate the antifungal potency and spectrum.
-
The conversion of a sulfonic acid to a sulfonamide has been shown to increase antifungal properties.[7]
Toxicological Profile
Preliminary toxicological studies using alternative animal models have provided promising results. For instance, compounds PH151 and PH153 have shown low toxicity in Drosophila melanogaster and did not interrupt chicken embryogenesis.[3][4][5] However, dose-dependent toxicity was observed in zebrafish embryos, highlighting the need for further comprehensive toxicological evaluation in mammalian models.[3][4][5]
Future Directions and Conclusion
8-Hydroxyquinoline-5-sulfonamides represent a promising class of compounds in the search for new antifungal agents. Their primary action on the fungal cell wall offers a selective target, and initial in vivo studies have demonstrated their potential for treating systemic candidiasis.[3][4][5]
Future research should focus on:
-
Lead Optimization : Synthesizing and screening a broader library of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Comprehensive Mechanistic Studies : Elucidating the precise molecular targets within the fungal cell wall biosynthesis pathway.
-
In-depth Toxicological Evaluation : Conducting rigorous toxicity studies in mammalian models to establish a clear safety profile.
-
Formulation Development : Investigating novel formulations, such as nanoemulsions, to enhance the delivery and efficacy of these compounds for topical applications.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Fluoroisoquinoline-5-sulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 8-fluoroisoquinoline-5-sulfonamide, a key intermediate for the development of novel therapeutic agents. The methodology is based on established synthetic routes for analogous isoquinoline sulfonamides and provides a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
Isoquinoline sulfonamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom at the 8-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This protocol outlines a reliable method for the preparation of this compound, starting from 8-fluoroisoquinoline.
Synthetic Pathway
The synthesis of this compound proceeds through a three-step process, beginning with the sulfonation of 8-fluoroisoquinoline, followed by chlorination to the corresponding sulfonyl chloride, and finally, amination to yield the target sulfonamide.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar fluoroisoquinoline sulfonyl chlorides and their subsequent conversion to sulfonamides.[1][2][3]
Materials and Reagents
-
8-Fluoroisoquinoline
-
Sulfuric anhydride (SO₃)
-
Sulfuric acid (H₂SO₄)
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (NH₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Step 1: Synthesis of 8-Fluoroisoquinoline-5-sulfonic Acid
-
In a clean, dry reaction vessel, carefully add 8-fluoroisoquinoline to a stirred solution of sulfuric acid. The reaction is exothermic, and the temperature should be maintained between 10°C and 40°C using an ice bath.
-
To this mixture, add sulfuric anhydride portion-wise, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-15 hours.
Step 2: Synthesis of 8-Fluoroisoquinoline-5-sulfonyl Chloride
-
Cool the reaction mixture from Step 1 in an ice bath.
-
Slowly add thionyl chloride to the reaction mixture, maintaining the temperature between 20°C and 40°C.
-
After the addition, heat the mixture to 70°C and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-fluoroisoquinoline-5-sulfonyl chloride. This intermediate can be purified by crystallization or used directly in the next step.[2][3]
Step 3: Synthesis of this compound
-
Dissolve the crude 8-fluoroisoquinoline-5-sulfonyl chloride in a suitable organic solvent such as acetonitrile.
-
Add an excess of aqueous ammonia to the solution and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of analogous isoquinoline sulfonamides. Actual yields and analytical data for this compound should be determined experimentally.
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1. Sulfonation | 8-Fluoroisoquinoline-5-sulfonic acid | C₉H₆FNO₃S | 227.21 | - |
| 2. Chlorination | 8-Fluoroisoquinoline-5-sulfonyl chloride | C₉H₅ClFNO₂S | 245.66 | 40-50 |
| 3. Amination | This compound | C₉H₇FN₂O₂S | 226.23 | 60-70 |
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are yet to be fully elucidated, isoquinoline derivatives are known to interact with a variety of signaling pathways. For instance, some isoquinoline sulfonamides are known inhibitors of kinases such as Rho-kinase (ROCK), which plays a crucial role in cell adhesion, motility, and contraction.
Caption: Hypothesized inhibition of the Rho/ROCK signaling pathway.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. The outlined protocol, based on established chemical transformations, offers a robust starting point for researchers engaged in the discovery and development of novel isoquinoline-based therapeutic agents. Further optimization and characterization are encouraged to validate and refine the synthetic procedure and to explore the full therapeutic potential of this compound.
References
- 1. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 2. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 8-Fluoroisoquinoline-5-sulfonamide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroisoquinoline-5-sulfonamide is a small molecule compound belonging to the isoquinoline sulfonamide family. While specific data for this compound is emerging, related structures are known to exhibit a range of biological activities, including potential anticancer and antibacterial effects. Based on its structural similarity to known kinase inhibitors, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, this document provides a generalized protocol for its in vitro evaluation as a potential ROCK inhibitor.
The ROCK signaling pathway plays a crucial role in regulating cellular processes such as adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. Therefore, inhibitors of ROCK are of significant interest in drug discovery.
These application notes provide detailed protocols for the in vitro assessment of this compound's inhibitory effect on the ROCK signaling pathway. The described assays include a direct in vitro kinase assay, a cell-based assay to measure the phosphorylation of a key ROCK substrate, and a functional assay to assess its impact on cell migration.
Signaling Pathway
The RhoA-ROCK signaling pathway is a central regulator of cell contractility and motility. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC), leading to increased actomyosin contractility and cellular tension. This pathway is a key driver of processes such as cell migration and invasion.
Figure 1: Proposed ROCK Signaling Pathway and Site of Inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and common reference ROCK inhibitors. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | ROCK1 | TBD | Kinase Assay |
| This compound | ROCK2 | TBD | Kinase Assay |
| Y-27632 (Reference) | ROCK1 | 100-300 | Kinase Assay |
| Y-27632 (Reference) | ROCK2 | 100-300 | Kinase Assay |
| Fasudil (Reference) | ROCK1 | ~1900 | Kinase Assay |
| Fasudil (Reference) | ROCK2 | ~1900 | Kinase Assay |
| TBD: To be determined |
Table 2: Cellular Assay Data
| Compound | Cell Line | p-MLC2 Inhibition (IC50, µM) | Cell Migration Inhibition (IC50, µM) |
| This compound | MDA-MB-231 | TBD | TBD |
| Y-27632 (Reference) | MDA-MB-231 | 1-10 | 5-20 |
| Fasudil (Reference) | MDA-MB-231 | 10-50 | 20-100 |
| TBD: To be determined |
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of this compound as a ROCK inhibitor. Optimization may be required for specific experimental conditions and cell lines.
In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of ROCK.
Figure 2: Workflow for an In Vitro Kinase Assay.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., recombinant MYPT1 or a synthetic peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted compound or vehicle (DMSO) to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-Myosin Light Chain 2 (p-MLC2)
This cell-based assay determines the compound's ability to inhibit ROCK-mediated phosphorylation of its downstream target, MLC2.
Materials:
-
Adherent cell line (e.g., MDA-MB-231, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MLC2 (Ser19), anti-total MLC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle for a predetermined time (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Normalize the p-MLC2 signal to total MLC2 and the loading control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This functional assay assesses the effect of the compound on cell migration, a process highly dependent on ROCK activity.
Materials:
-
Adherent cell line
-
Cell culture medium
-
96-well plate or culture-insert plates (e.g., Ibidi)
-
Pipette tips or a scratch tool
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 96-well plate to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at various time points (e.g., 12, 24, 48 hours).
-
Measure the area of the gap at each time point and calculate the percentage of wound closure.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential ROCK inhibitor. Successful execution of these assays will provide valuable data on its enzymatic and cellular activity, guiding further preclinical development. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.
Application Notes and Protocols for 8-Fluoroisoquinoline-5-sulfonamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroisoquinoline-5-sulfonamide is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Due to its structural similarity to other known isoquinoline-based ROCK inhibitors, it is presumed to function by targeting the ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton. This pathway is involved in a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis. In cell culture, inhibition of the ROCK pathway has been demonstrated to be highly beneficial, particularly in enhancing the survival of dissociated single cells, such as human pluripotent stem cells (hPSCs), and in improving the efficiency of various cell manipulation techniques.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture, with detailed protocols extrapolated from established procedures for other widely used ROCK inhibitors like Y-27632 and Thiazovivin. It is important to note that the optimal concentration and specific conditions for this compound should be empirically determined for each cell type and application.
Mechanism of Action: The ROCK Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. Upon activation by RhoA-GTP, ROCK phosphorylates a variety of downstream substrates, leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions. This hyperactivation of the ROCK pathway upon cell dissociation is a primary cause of apoptosis, a phenomenon known as anoikis.
This compound, as a ROCK inhibitor, is believed to competitively inhibit the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets. This leads to a reduction in actomyosin contractility, disassembly of stress fibers, and ultimately, the promotion of cell survival and proliferation, especially in stressful conditions like single-cell passaging or cryopreservation.
Caption: Inhibition of the ROCK signaling pathway by this compound.
Applications in Cell Culture
The use of ROCK inhibitors has become a standard practice in many cell culture applications, particularly for sensitive cell types. Key applications include:
-
Improving Survival of Single-Cell Dissociation: Prevents anoikis in pluripotent stem cells and other cell types when passaged as single cells.[1]
-
Enhancing Cryopreservation Recovery: Significantly increases the viability and attachment of cells after thawing.[2][3]
-
Facilitating Stem Cell Cloning and Reprogramming: Improves the efficiency of generating clonal cell lines and induced pluripotent stem cells (iPSCs).[4]
-
Promoting Cell Expansion: Can enhance the proliferation rate of certain cell types.[5]
-
Directing Stem Cell Differentiation: Can influence the differentiation fate of stem cells.
-
Studying Cell Migration and Invasion: Used as a tool to investigate the role of the actin cytoskeleton in cell motility.[6]
Data Presentation: Comparison of Common ROCK Inhibitors
This table summarizes the typical working concentrations of widely used ROCK inhibitors, which can serve as a starting point for optimizing the use of this compound.
| Inhibitor | Typical Working Concentration | Key Applications in Cell Culture | Reference |
| Y-27632 | 10 µM | Improving survival of hPSCs after dissociation and cryopreservation, enhancing embryoid body formation.[1][7] | |
| Thiazovivin | 2 µM | Enhancing survival of hESCs, improving iPSC generation efficiency.[4][8] | |
| Fasudil | 10 µM | Used in suspension culture of hiPSCs.[9] | |
| This compound | To be determined (start with 1-10 µM range) | Expected to be similar to other ROCK inhibitors. |
Experimental Protocols
The following are detailed, adaptable protocols for common cell culture procedures using a ROCK inhibitor. It is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration of this compound for your specific cell line and application.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO or water. Consult the manufacturer's instructions for solubility information.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Thawing of Cryopreserved Cells
Caption: A typical workflow for thawing cryopreserved cells using a ROCK inhibitor.
-
Preparation: Pre-warm the complete cell culture medium to 37°C. Prepare a tube with 9 mL of pre-warmed medium.
-
Thawing: Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.
-
Dilution: Transfer the cell suspension from the vial to the tube containing 9 mL of pre-warmed medium.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in complete culture medium containing the optimized concentration of this compound.
-
Plating: Plate the cells onto the appropriate culture vessel.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh, pre-warmed medium that does not contain the ROCK inhibitor.
Protocol 3: Single-Cell Passaging of Adherent Cells
-
Pre-treatment (Optional): For particularly sensitive cell lines, you can add medium containing this compound to the cells for 1-2 hours before dissociation.
-
Aspiration: Aspirate the culture medium from the vessel.
-
Washing: Wash the cell monolayer once with sterile DPBS (Dulbecco's Phosphate-Buffered Saline).
-
Dissociation: Add a suitable dissociation reagent (e.g., TrypLE™, Accutase®) and incubate at 37°C until the cells detach.
-
Neutralization: Add complete culture medium to neutralize the dissociation reagent.
-
Cell Collection: Gently pipette the cell suspension to create a single-cell suspension and transfer it to a conical tube.
-
Centrifugation: Pellet the cells by centrifuging at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in complete culture medium containing the optimized concentration of this compound. Plate the cells at the desired density in a new culture vessel.
-
Incubation and Medium Change: Incubate the cells for 24 hours, then replace the medium with fresh medium without the ROCK inhibitor.
Protocol 4: Cryopreservation of Single Cells
-
Cell Preparation: Harvest and count the cells as described in the passaging protocol (steps 1-7).
-
Resuspension in Freezing Medium: Resuspend the cell pellet in a cold (4°C) cryopreservation medium containing the optimized concentration of this compound. A common cryopreservation medium consists of 90% fetal bovine serum (FBS) and 10% DMSO, or a commercial serum-free freezing medium.
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours.
-
Long-term Storage: Transfer the vials to liquid nitrogen for long-term storage.
Logical Relationships of ROCK Inhibition Effects
Caption: The logical cascade of cellular effects following the application of a ROCK inhibitor.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after thawing/passaging | Suboptimal concentration of the ROCK inhibitor. | Perform a dose-response curve to find the optimal concentration. |
| Prolonged exposure to the ROCK inhibitor. | Only treat cells with the inhibitor for the recommended 24-hour period. | |
| Changes in cell morphology or differentiation state | Off-target effects of the inhibitor. | Use the lowest effective concentration. |
| Continuous exposure to the inhibitor. | Ensure the inhibitor is removed after the initial 24-hour treatment. | |
| Inhibitor precipitates in the medium | Poor solubility. | Ensure the stock solution is fully dissolved before adding to the medium. Prepare fresh dilutions. |
Conclusion
This compound is a promising tool for a wide range of cell culture applications, leveraging its presumed function as a potent ROCK inhibitor. By following the provided protocols and optimizing the working concentration, researchers can significantly improve the efficiency and success of their cell culture experiments, particularly when working with sensitive cell lines. As with any new reagent, careful validation and optimization are key to achieving reproducible and reliable results.
References
- 1. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 2. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Fluoroisoquinoline-5-sulfonamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-5-sulfonamide derivatives are a class of compounds that have garnered significant interest in cancer research due to their potential as kinase inhibitors. While specific data on 8-Fluoroisoquinoline-5-sulfonamide is not extensively available in the public domain, the core isoquinoline-5-sulfonamide scaffold is characteristic of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. ROCK signaling pathways are frequently dysregulated in cancer, playing crucial roles in cell proliferation, migration, invasion, and metastasis. Therefore, this compound is hypothesized to exert its anticancer effects through the inhibition of the ROCK signaling pathway.
These application notes provide a comprehensive overview of the potential use of this compound in cancer cell line studies, based on the activities of structurally related compounds. Detailed protocols for key in vitro experiments are provided to guide researchers in evaluating its efficacy and mechanism of action.
Mechanism of Action
This compound is predicted to function as a competitive inhibitor of the ATP-binding site of ROCK kinases. Inhibition of ROCK disrupts downstream signaling cascades that control cytoskeletal dynamics and cell motility. The Rho/ROCK pathway is a critical regulator of amoeboid-like cancer cell invasion, and its blockade can significantly attenuate tumor growth and metastasis.[1] The inhibition of this pathway is a promising therapeutic strategy for various cancers, including sarcomas.[1]
Data Presentation: Anticancer Activity of Related Sulfonamide Compounds
The following table summarizes the in vitro anticancer activities of various quinoline and isoquinoline sulfonamide derivatives against several human cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-5-Sulfonamide Derivative | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [2][3][4][5] |
| MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [2][3][4][5] | ||
| A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [2][3][4][5] | ||
| Quinoline-8-Sulfonamide Derivative | Compound 9a | C32 (Amelanotic Melanoma) | 233.9 µg/mL (0.520 mM) | [6] |
| COLO829 (Melanotic Melanoma) | 168.7 µg/mL (0.376 mM) | [6] | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 273.5 µg/mL (0.609 mM) | [6] | ||
| U87-MG (Glioblastoma Multiforme) | 339.7 µg/mL (0.756 mM) | [6] | ||
| A549 (Lung Cancer) | 223.1 µg/mL (0.496 mM) | [6] | ||
| Thiophene-3-sulfonamide Derivative | 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [7] |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [7] | ||
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [7] |
Mandatory Visualizations
Caption: ROCK Signaling Pathway Inhibition.
Caption: In Vitro Evaluation Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HeLa)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for ROCK Pathway Inhibition
This protocol is used to determine if this compound inhibits the ROCK signaling pathway by assessing the phosphorylation status of its downstream targets, such as Myosin Light Chain (MLC).
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MLC, anti-MLC, anti-ROCK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
Transwell Migration and Invasion Assays
These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure: Migration Assay:
-
Pre-treat cells with this compound for 24 hours.
-
Resuspend the cells in serum-free medium containing the compound.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of serum-free medium with the compound into the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the migrated cells in several random fields under a microscope.
Invasion Assay:
-
Follow the same procedure as the migration assay, but first, coat the upper surface of the Transwell insert with a thin layer of Matrigel and allow it to solidify before seeding the cells.
Conclusion
This compound represents a promising candidate for further investigation as an anticancer agent, likely acting through the inhibition of the ROCK signaling pathway. The provided protocols offer a framework for researchers to systematically evaluate its in vitro efficacy and elucidate its mechanism of action in various cancer cell lines. The data from related sulfonamide compounds suggest that this class of molecules can exhibit potent and selective anticancer activity. Further studies are warranted to confirm the specific activity and therapeutic potential of this compound.
References
- 1. ROCK inhibitors as emerging therapeutic candidates for sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Developing Antibacterial Agents from 8-Sulfonamidoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antibacterial agents derived from the 8-sulfonamidoquinoline scaffold. This class of compounds has demonstrated promising activity against a range of bacterial pathogens, with a particularly interesting mechanism of action linked to zinc ionophoric properties. These notes are intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of these potential therapeutic agents.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents with unique mechanisms of action. 8-Sulfonamidoquinolines have surfaced as a promising class of compounds, exhibiting potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] Their activity is often enhanced in the presence of zinc, suggesting a mechanism of action that involves the transport of zinc ions across the bacterial cell membrane, disrupting essential cellular processes.[1][2] This document outlines the synthesis of these compounds, protocols for assessing their antibacterial efficacy and cytotoxicity, and methods to investigate their proposed mechanism of action as zinc ionophores.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of 8-sulfonamidoquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth. The following tables summarize the MIC values for a selection of C-2 derivatized 8-sulfonamidoquinolines against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of C-2 Derivatized 8-Sulfonamidoquinolines against Streptococcus uberis
| Compound | MIC (- Zn) | MIC (+ 50 µM ZnSO₄) |
| 9a-e | >128 | 0.0625 |
| 10a-c | >128 | 0.0625 |
| 11a-e | >128 | 0.0625 |
| 12 | >128 | 0.0625 |
| 13 | >128 | 0.0625 |
| 56 | 16 | 0.25 |
| 58 | 8 | 0.125 |
| 66 | 8 | 0.125 |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of C-2 Derivatized 8-Sulfonamidoquinolines against Staphylococcus aureus
| Compound | MIC (- Zn) | MIC (+ 50 µM ZnSO₄) |
| 9g | 4 | 4 |
| 11d | 8 | 8 |
| 5 | ≤8 | ≤8 |
| 34-36 | ≤8 | ≤8 |
| 39 | ≤8 | ≤8 |
| 58 | ≤8 | ≤8 |
| 79 | ≤8 | ≤8 |
| 82 | ≤8 | ≤8 |
| 94 | ≤8 | ≤8 |
| 95 | ≤8 | ≤8 |
Table 3: Minimum Inhibitory Concentrations (µg/mL) of C-2 Derivatized 8-Sulfonamidoquinolines against Escherichia coli
| Compound | MIC (- Zn) | MIC (+ 50 µM ZnSO₄) |
| 56 | ≤16 | ≤16 |
| 58 | ≤16 | ≤16 |
| 66 | ≤16 | ≤16 |
Experimental Protocols
Synthesis of 8-Sulfonamidoquinoline Derivatives
This protocol describes a general method for the synthesis of N-substituted-8-quinolinesulfonamides.
Materials:
-
8-Quinolinesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., propargylamine)
-
Triethylamine
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the desired amine (2 mmol) and triethylamine (3 mmol) in chloroform (30 mL).
-
Cool the solution to 5 °C in an ice bath.
-
Add 8-quinolinesulfonyl chloride (1 mmol) portion-wise to the cooled solution with constant stirring.
-
Remove the cooling bath and continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final 8-sulfonamidoquinoline derivative.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the microtiter plate.
-
Add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 5 µL of the diluted bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Cytotoxicity Assay
It is crucial to assess the toxicity of the antibacterial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a common method for this purpose.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-48 hours at 37 °C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Zinc Ionophore Activity Assay
This assay uses a zinc-sensitive fluorescent probe, such as Zinquin ethyl ester, to monitor the intracellular influx of zinc mediated by the test compound.
Materials:
-
Bacterial or mammalian cells
-
Zinquin ethyl ester stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Zinc sulfate (ZnSO₄) solution
-
Test compound solution
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cells on a suitable plate or coverslip.
-
Wash the cells with HBSS.
-
Load the cells with 5-10 µM Zinquin ethyl ester in HBSS and incubate in the dark at 37 °C for 30 minutes.
-
Wash the cells again with HBSS to remove the excess probe.
-
Treat the cells with the test compound in the presence of a known concentration of ZnSO₄.
-
Include controls with no compound (zinc only) and no zinc (compound only).
-
Monitor the change in intracellular fluorescence over time using a fluorescence microscope or a fluorescence plate reader (excitation ~368 nm, emission ~490 nm). An increase in fluorescence indicates an influx of zinc into the cells, mediated by the ionophoric activity of the test compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the development of 8-sulfonamidoquinoline antibacterial agents.
Proposed Mechanism of Action: Zinc Ionophore Activity
Caption: Proposed zinc ionophore mechanism of 8-sulfonamidoquinolines.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Caption: General workflow for developing a QSAR model for antibacterial agents.
References
Application Notes and Protocols: Experimental Testing of Sulfonamide Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and remain significant in treating bacterial infections.[1][2] They function as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1][3] Their mechanism of action involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[4][5][6] This document provides detailed protocols for evaluating the antibacterial efficacy of sulfonamides, including methods for determining minimum inhibitory concentration, susceptibility via disk diffusion, and the dynamics of bacterial killing over time.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[2][7] Bacteria synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, using PABA as a crucial precursor.[4][8] Sulfonamides competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA into dihydropteroate.[1][8] This blockade halts the synthesis of folic acid, ultimately suppressing bacterial growth.[3] Human cells are unaffected as they obtain folate from their diet.[1][6]
Caption: Sulfonamides competitively inhibit the DHPS enzyme.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The broth microdilution method is a standard technique for determining MIC values.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of a sulfonamide compound in a liquid growth medium. Following incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined.[9]
Materials:
-
Sulfonamide compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the sulfonamide compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the sulfonamide stock solution across the wells of a 96-well plate containing broth to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide where no visible growth is observed.[10] For sulfonamides, the recommended endpoint is the concentration that inhibits ≥80% of growth compared to the positive control.[10]
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to a particular antimicrobial agent.
Principle: An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will form around the disk.[11][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[12]
-
Paper disks impregnated with a known concentration of sulfonamide
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.[12]
-
Disk Application: Using sterile forceps, place the sulfonamide-impregnated disks onto the inoculated agar surface. Ensure disks are placed at least 24 mm apart and are pressed down gently to ensure complete contact with the agar.[11]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). Compare the measured zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).[12]
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Protocol 3: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antimicrobial activity of a compound over time and can help differentiate between bacteriostatic and bactericidal effects.[13][14]
Principle: A standardized bacterial culture is exposed to a constant concentration of an antimicrobial agent (typically at multiples of the MIC). At specified time intervals, aliquots are removed, and the number of viable bacteria (CFU/mL) is determined. A plot of log₁₀ CFU/mL versus time illustrates the rate of killing.[13][15]
Materials:
-
Standardized bacterial inoculum
-
Appropriate liquid growth medium
-
Sulfonamide compound
-
Flasks or tubes for incubation in a shaking incubator
-
Pipettes and sterile tips
-
Agar plates for colony counting
-
Serial dilution tubes (e.g., containing sterile saline or phosphate-buffered saline)
Procedure:
-
Preparation: Add the sulfonamide compound to flasks containing broth to achieve desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask.[15]
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours until colonies are visible.
-
Data Analysis: Count the colonies on the plates to calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration.
-
Interpretation:
Caption: Workflow for time-kill curve analysis.
Data Presentation
Quantitative data from antibacterial testing should be organized into clear tables for comparison.
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Sulfonamide Derivatives
This table presents hypothetical MIC values to illustrate data organization. Actual values vary significantly based on the specific compound and bacterial strain.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Sulfamethoxazole | 64[16] | 128 | >512 |
| Sulfadiazine | 128 | 256 | >512 |
| Novel Derivative A | 32 | 64 | 256 |
| Novel Derivative B | >512 | >512 | >512 |
Data is illustrative. Actual MICs can range from <1 to >512 µg/mL.[16][17]
Table 2: Example Zone of Inhibition Diameters for Sulfonamides (Kirby-Bauer Test)
This table shows representative zone diameters. Interpretations (S/I/R) are based on established clinical breakpoints, which can vary.
| Compound (Disk Content) | S. aureus Zone Diameter (mm) | Interpretation | E. coli Zone Diameter (mm) | Interpretation |
| Sulfamethoxazole (23.75 µg) | 18 | S | 15 | S |
| Sulfisoxazole (300 µg) | 21 | S | 19 | S |
| Novel Derivative C (30 µg) | 25 | S | 10 | R |
| Novel Derivative D (30 µg) | 6 (No Zone) | R | 6 (No Zone) | R |
S = Susceptible, I = Intermediate, R = Resistant. Interpretations are based on CLSI guidelines and are organism/drug specific.[18]
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. ijesrr.org [ijesrr.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. microbenotes.com [microbenotes.com]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. journals.asm.org [journals.asm.org]
- 16. jocpr.com [jocpr.com]
- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 8-Fluoroisoquinoline-5-sulfonamide in Enzyme Inhibition Assays
An application note on the use of 8-Fluoroisoquinoline-5-sulfonamide in enzyme inhibition assays is provided below for researchers, scientists, and drug development professionals. This document offers detailed protocols and data presentation based on the known activities of structurally related isoquinoline sulfonamides, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction
This compound is a synthetic compound belonging to the isoquinoline sulfonamide class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The sulfonamide group is a key pharmacophore known to interact with the active sites of numerous enzymes.[1][2] Notably, isoquinoline-based sulfonamides have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are critical regulators of cell shape, motility, and contraction.[3] This document provides a detailed protocol for evaluating the inhibitory activity of this compound against ROCK enzymes.
Principle of the Assay
The ROCK enzyme inhibition assay is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme. The assay described here is a non-radioactive, ELISA-based method that detects the phosphorylation of a myosin phosphatase target subunit 1 (MYPT1) substrate.[4] The extent of phosphorylation is quantified using a specific antibody against the phosphorylated substrate, and the signal is inversely proportional to the inhibitory activity of the test compound.
Quantitative Data Summary
The inhibitory potency of this compound against ROCK1 and ROCK2 can be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table presents illustrative data for such an experiment.
| Compound | Target Enzyme | IC50 (nM) [Illustrative] |
| This compound | ROCK1 | 150 |
| This compound | ROCK2 | 95 |
| Y-27632 (Reference Inhibitor) | ROCK1 | 140 |
| Y-27632 (Reference Inhibitor) | ROCK2 | 80 |
Experimental Protocols
Materials and Reagents
-
Recombinant human ROCK1 and ROCK2 enzymes
-
MYPT1 substrate-coated 96-well plates
-
This compound
-
Y-27632 (Reference ROCK inhibitor)[5]
-
ATP
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Anti-phospho-MYPT1 (Thr696) antibody[4]
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol for ROCK Enzyme Inhibition Assay
-
Compound Preparation : Prepare a stock solution of this compound and the reference inhibitor (Y-27632) in DMSO. Serially dilute the compounds in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Addition :
-
Add 50 µL of Assay Buffer containing the desired concentration of the test compound or vehicle (for control wells) to the MYPT1 substrate-coated wells.
-
Add 25 µL of diluted ROCK enzyme to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiation of Reaction :
-
Add 25 µL of ATP solution (at a final concentration close to the Km for ATP) to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
-
Detection :
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of diluted anti-phospho-MYPT1 antibody in Blocking Buffer to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody in Blocking Buffer to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
-
Data Acquisition and Analysis :
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified ROCK signaling pathway and point of inhibition.
Caption: General workflow for the ROCK enzyme inhibition assay.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 5. The ROCK inhibitor Y-27632 improves recovery of human embryonic stem cells after fluorescence-activated cell sorting with multiple cell surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Quinoline-8-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of quinoline-8-sulfonamide derivatives on various cancer cell lines. The information compiled is intended to guide researchers in the design and execution of cell viability assays to evaluate the potential of these compounds as anticancer agents.
Introduction
Quinoline-8-sulfonamide derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic activities against a range of cancer cells.[1][2] These molecules have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer metabolism and the modulation of critical signaling pathways that regulate cell death.[3][4][5] Accurate assessment of their cytotoxic potential is a critical step in the drug discovery and development process. This document outlines the methodologies for conducting cell viability assays, presents key quantitative data from recent studies, and visualizes the underlying mechanisms of action.
Data Presentation: Cytotoxicity of Quinoline-8-Sulfonamide Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinoline-8-sulfonamide derivatives against different cancer cell lines, providing a comparative view of their potency.
Table 1: IC50 Values of Quinoline-8-Sulfonamide Derivative 9a [3]
| Cell Line | Cancer Type | IC50 (µM) |
| C32 | Amelanotic Melanoma | 520 |
| COLO829 | Melanoma | 376 |
| MDA-MB-231 | Breast Adenocarcinoma | 609 |
| U87-MG | Glioblastoma | 756 |
| A549 | Lung Adenocarcinoma | 496 |
Table 2: IC50 Values of Quinoline-Based Sulfonamides QBS 11c and 13b [5]
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| QBS 11c | Not Specified | Not Specified |
| QBS 13b | Not Specified | Not Specified |
Table 3: IC50 Values of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide Derivatives [6]
| Compound | PANC-1 (Pancreatic Cancer) IC50 (µM) | CAPAN-1 (Pancreatic Cancer) IC50 (µM) |
| 3b | Significantly lower than cisplatin | Not Specified |
| 3f | Two-fold more potent than cisplatin | Not Specified |
| 3h | Not Specified | Significant cytotoxicity |
| 3k | Not Specified | Significant cytotoxicity |
| 3n | Not Specified | Significant cytotoxicity |
Table 4: IC50 Values of 8-hydroxyquinoline-5-sulfonamide Derivative 3c [7]
| Cell Line | Cancer Type | IC50 (µM) |
| C-32 | Amelanotic Melanoma | Comparable to cisplatin/doxorubicin |
| MDA-MB-231 | Breast Adenocarcinoma | Comparable to cisplatin/doxorubicin |
| A549 | Lung Adenocarcinoma | Comparable to cisplatin/doxorubicin |
Experimental Protocols
This section provides detailed protocols for the most common cell viability assays used to evaluate quinoline-8-sulfonamide derivatives.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[6][8]
Materials:
-
Quinoline-8-sulfonamide derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline-8-sulfonamide derivative in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: WST-1/CCK-8 Cell Viability Assay
This protocol utilizes a water-soluble tetrazolium salt (WST-1 or WST-8 in CCK-8) that is reduced by cellular dehydrogenases to a soluble formazan dye, simplifying the procedure by eliminating the solubilization step.[3][8]
Materials:
-
Quinoline-8-sulfonamide derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium
-
WST-1 or CCK-8 reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
WST-1/CCK-8 Addition:
-
After the 48-72 hour incubation with the compound, add 10 µL of WST-1 or CCK-8 reagent to each well.[8]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability and the IC50 value as described in the MTT protocol.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action of quinoline-8-sulfonamide derivatives and the general workflow of a cell viability assay.
Caption: General workflow of a cell viability assay.
Caption: Proposed intrinsic apoptotic pathway.[7][9]
Caption: Inhibition of the JAK2-STAT3 signaling pathway.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Novel quinazoline-based sulfonamide derivative (3D) induces apoptosis in colorectal cancer by inhibiting JAK2–STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols: Synthesis of 8-Hydroxyquinoline-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 8-hydroxyquinoline-5-sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their potential anticancer and antibacterial activities.[1] The protocols outlined below are based on established and reliable methods reported in the scientific literature.
Overview of the Synthetic Strategy
The principal route for synthesizing 8-hydroxyquinoline-5-sulfonamides involves a two-step process. The first step is the sulfonation of 8-hydroxyquinoline to produce the key intermediate, 8-hydroxyquinoline-5-sulfonyl chloride. This intermediate is then reacted with a variety of primary or secondary amines to yield the target 8-hydroxyquinoline-5-sulfonamides. An alternative strategy involves the initial O-methylation of 8-hydroxyquinoline, followed by sulfonation and amination, which can be advantageous for certain target molecules.
Experimental Protocols
Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride (Intermediate)
This protocol describes the direct sulfonation of 8-hydroxyquinoline using chlorosulfonic acid.
Materials:
-
8-hydroxyquinoline
-
Chlorosulfonic acid
-
Ethylene chloride (1,2-dichloroethane)
-
Anhydrous sodium sulfate
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 1.45 g (10 mmol) of 8-hydroxyquinoline in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add 5.85 g (50 mmol) of chlorosulfonic acid dropwise to the flask while stirring.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto 150 g of crushed ice.
-
Extract the aqueous mixture with ethylene chloride (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain 8-hydroxyquinoline-5-sulfonyl chloride.[1]
Synthesis of 8-Hydroxyquinoline-5-sulfonamides
This general protocol outlines the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with an appropriate amine.
Materials:
-
8-hydroxyquinoline-5-sulfonyl chloride
-
Desired primary or secondary amine
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 8-hydroxyquinoline-5-sulfonyl chloride (1 mole equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Add the appropriate amine (4 mole equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the amine used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 8-hydroxyquinoline-5-sulfonamide.[1]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of some 8-hydroxyquinoline-5-sulfonamide derivatives as reported in the literature.
| Compound Name | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| 8-methoxy-N-[(1-allyl-1H-1,2,3-triazol-4-yl)methyl]quinoline-5-sulfonamide | 8-methoxyquinoline-5-sulfonyl chloride, (1-allyl-1H-1,2,3-triazol-4-yl)methanamine | Anhydrous acetonitrile, Triethylamine | Room temperature | 65 | [1] |
| 8-Hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide | 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, Diethylamine | Not specified | Not specified | 58 | [2] |
| 8-Hydroxy-7-iodo-N-phenylquinoline-5-sulfonamide | 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, Aniline | Not specified | Not specified | 65 | [2] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 8-hydroxyquinoline-5-sulfonamides.
Caption: General workflow for the synthesis of 8-hydroxyquinoline-5-sulfonamides.
Alternative Synthetic Route
An alternative method involves the protection of the hydroxyl group of 8-hydroxyquinoline by methylation prior to sulfonation. This can be beneficial in cases where the free hydroxyl group interferes with the subsequent reactions.
Synthesis of 8-Methoxyquinoline
Procedure:
-
The O-methylation of 8-hydroxyquinoline is carried out in anhydrous DMF with a stoichiometric amount of sodium hydride.[1]
-
Methyl iodide is then added to the reaction mixture.[1]
Synthesis of 8-Methoxyquinoline-5-sulfonyl chloride and Sulfonamides
Procedure:
-
The resulting 8-methoxyquinoline is subjected to a sulfonation reaction with chlorosulfonic acid, analogous to the procedure for 8-hydroxyquinoline, to yield 8-methoxyquinoline-5-sulfonyl chloride.[1]
-
This intermediate is then reacted with the desired amine in anhydrous acetonitrile, using triethylamine as a hydrogen chloride acceptor, to produce the corresponding 8-methoxyquinoline-5-sulfonamides.[1]
The following diagram illustrates this alternative synthetic pathway.
Caption: Alternative workflow for synthesizing 8-methoxyquinoline-5-sulfonamides.
References
Application Notes and Protocols for 8-Fluoroisoquinoline-5-sulfonamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroisoquinoline-5-sulfonamide is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The isoquinoline-5-sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with the approved drug Fasudil belonging to this class. By inhibiting ROCK, this compound modulates the actin cytoskeleton, leading to effects on cell adhesion, migration, and smooth muscle contraction. These properties make it a valuable tool for in vivo research in various therapeutic areas, including neuroprotection, spinal cord injury, and glaucoma.
These application notes provide a comprehensive overview of the use of this compound and its close structural analogs in various animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, are critical regulators of cellular processes. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, a serine/threonine kinase, then phosphorylates multiple downstream substrates, leading to the assembly of actin-myosin filaments and increased cellular contractility. This compound acts as an ATP-competitive inhibitor at the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.
Quantitative Data
The following tables summarize key quantitative data for representative isoquinoline-5-sulfonamide-based ROCK inhibitors, which can be used as a reference for studies involving this compound.
Table 1: In Vitro Potency of Isoquinoline-5-sulfonamide ROCK Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Fasudil | ROCK1 | 0.26 | [1] |
| ROCK2 | 0.32 | [1] | |
| LASSBio-2065 | ROCK1 | 3.1 | [2] |
| (N-methylated isoquinoline-5-sulphonylhydrazone) | ROCK2 | 3.8 | [2] |
Table 2: Pharmacokinetic Parameters of Fasudil in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Terminal Half-life (t½β) | 24.9 - 41.3 min | [3] |
| Plasma Protein Binding | 53.2% | [3] |
| Excretion (Urine) | 41.1% | [3] |
| Excretion (Bile) | 38.4% | [3] |
Experimental Protocols
The following are detailed protocols for the application of isoquinoline-5-sulfonamide-based ROCK inhibitors in common animal models. These can be adapted for use with this compound.
Neuroprotection in a Rat Model of Stroke
Objective: To assess the neuroprotective effects of the ROCK inhibitor in a middle cerebral artery occlusion (MCAO) model.
Animal Model: Male Sprague-Dawley rats (250-300g)
Experimental Workflow:
Methodology:
-
Animal Preparation: Anesthetize rats with isoflurane.
-
MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Compound Administration:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dose (based on Y-27632): A typical dose is 1-10 mg/kg.[4]
-
Timing: Administer the compound at the time of reperfusion or shortly after.
-
-
Neurological Assessment: Evaluate neurological deficits at 24 hours, 48 hours, and 7 days post-MCAO using a standardized neurological scoring system.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress and inflammation.
Spinal Cord Injury in a Mouse Model
Objective: To evaluate the effect of the ROCK inhibitor on functional recovery and axonal regeneration after spinal cord injury.
Animal Model: Adult C57BL/6 mice
Experimental Workflow:
Methodology:
-
Baseline Assessment: Perform baseline locomotor function assessment using the Basso Mouse Scale (BMS).
-
Spinal Cord Injury: Anesthetize mice and perform a dorsal laminectomy at the thoracic level (T9-T10). Induce a contusion injury using a standardized impactor device.
-
Compound Administration:
-
Route: Oral administration in drinking water is a common method for chronic treatment.
-
Dose (based on Fasudil): 30-100 mg/kg/day.[5]
-
Timing: Begin treatment immediately after injury and continue for several weeks.
-
-
Functional Recovery Assessment: Evaluate locomotor recovery weekly using the BMS for up to 6-8 weeks.
-
Histological Analysis: At the end of the study, perfuse the animals and dissect the spinal cords. Perform immunohistochemistry to assess axonal sprouting and glial scarring. Anterograde tracers can be used to visualize axonal regeneration.
Glaucoma in a Rat Model of Ocular Hypertension
Objective: To determine the efficacy of the ROCK inhibitor in lowering intraocular pressure (IOP) and protecting retinal ganglion cells (RGCs).
Animal Model: Wistar rats
Experimental Workflow:
Methodology:
-
Baseline IOP Measurement: Measure baseline intraocular pressure (IOP) using a tonometer.
-
Induction of Ocular Hypertension: Induce elevated IOP in one eye by injecting hypertonic saline into an episcleral vein. The contralateral eye can serve as a control.
-
Compound Administration:
-
Route: Topical administration as eye drops.
-
Dose (based on Ripasudil): A typical concentration is 0.4%.
-
Timing: Administer once or twice daily.
-
-
IOP Monitoring: Measure IOP at regular intervals after treatment initiation.
-
Retinal Ganglion Cell (RGC) Survival: At the end of the study, enucleate the eyes and prepare retinal flat mounts. Perform immunohistochemistry for RGC-specific markers (e.g., Brn3a) to quantify RGC survival.
Conclusion
This compound, as a member of the isoquinoline-5-sulfonamide class of ROCK inhibitors, holds significant promise as a research tool in a variety of animal models of human disease. The provided application notes and protocols, based on well-studied analogs, offer a solid foundation for researchers to design and execute in vivo studies to explore the therapeutic potential of this compound. Careful consideration of the specific animal model, dosing regimen, and outcome measures will be crucial for obtaining robust and meaningful results.
References
- 1. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Isoquinoline Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) campaigns utilizing isoquinoline libraries. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities make them a valuable scaffold in drug discovery. This document outlines protocols for screening isoquinoline libraries against various targets, including protozoan parasites and protein kinases, and provides examples of hit identification and characterization.
Application Note 1: Phenotypic Screening of an Isoquinoline-Containing Alkaloid Library for Antileishmanial Agents
This section details a phenotypic screening approach to identify isoquinoline-based compounds with activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
Experimental Workflow
Caption: Workflow for the phenotypic screening of an alkaloid library to identify antileishmanial compounds.
Experimental Protocol: Antileishmanial Phenotypic Screening
This protocol is adapted from a study that screened a commercial alkaloid library against L. donovani.[1]
1. Primary Screening:
- Parasite Culture: Leishmania donovani (e.g., IRFP strain) axenic amastigotes are cultured in a suitable medium at 37°C.
- Compound Plating: The alkaloid library, containing isoquinoline derivatives, is plated in 384-well plates at final concentrations of 10 µM and 1 µM.
- Assay:
- Add 50 µL of parasite culture (e.g., 2 x 10^5 parasites/mL) to each well of the compound-plated 384-well plates.
- Incubate the plates for 72 hours at 37°C.
- Add a viability reagent (e.g., resazurin) and incubate for another 24 hours.
- Measure fluorescence (e.g., at 570 nm excitation and 590 nm emission) to determine parasite viability.
- Hit Criteria: Compounds that inhibit parasite growth by ≥70% compared to controls are considered primary hits.
2. Secondary Screening and Validation:
- Dose-Response Assays: Primary hits are subjected to dose-response assays to determine their IC50 values against axenic amastigotes.
- Intramacrophage Amastigote Assay:
- Seed mammalian macrophages (e.g., RAW 264.7) in 384-well plates and allow them to adhere.
- Infect the macrophages with L. donovani promastigotes and allow them to differentiate into amastigotes.
- Add serial dilutions of the hit compounds to the infected cells.
- After a 72-hour incubation, fix and stain the cells (e.g., with DAPI) and quantify the number of intracellular amastigotes using an automated imaging system.
- Calculate the EC50 values.
- Cytotoxicity Assay:
- Seed mammalian cell lines (e.g., RAW 264.7 and HepG2) in 384-well plates.
- Add serial dilutions of the hit compounds.
- After a 72-hour incubation, assess cell viability using a suitable assay (e.g., MTS or resazurin).
- Calculate the CC50 values.
- Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the CC50 in a mammalian cell line to the EC50 against intramacrophage amastigotes. A higher SI value indicates greater selectivity for the parasite.
Data Presentation
Table 1: Antileishmanial Activity of Hit Isoquinoline Alkaloids [1]
| Compound Class | Compound Name | IC50 (µM) vs Axenic Amastigotes | EC50 (µM) vs Intramacrophage Amastigotes | Selectivity Index (SI) |
| Benzo[c]phenanthridine | Angoline | < 3 | < 3 | ≥ 4 |
| Benzo[c]phenanthridine | Chelerythrine | < 3 | < 3 | ~ 3.4 |
| Protoberberine | Berberine | N/A | Met criteria | ≥ 4 |
| Protoberberine | 13-Methylberberine | N/A | Met criteria | ≥ 4 |
| Protoberberine | Pseudocoptisine | N/A | Met criteria | ≥ 4 |
| Protoberberine | Dehydrocorydaline | N/A | Met criteria | ≥ 4 |
N/A: Not explicitly provided in the source. "Met criteria" indicates that the compounds met the established criteria for efficacy and selectivity.
Application Note 2: High-Throughput Screening of Isoquinoline Derivatives as Kinase Inhibitors
This section focuses on the identification of isoquinoline-based inhibitors of protein kinases, which are critical targets in cancer therapy.
Target: HER2 Kinase
Human Epidermal Growth factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[2][3]
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
This protocol is a representative biochemical assay for screening isoquinoline libraries against HER2 kinase.
1. Reagents and Materials:
- Recombinant human HER2 kinase domain.
- Kinase substrate (e.g., a poly-Glu-Tyr peptide).
- ATP.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or similar).
- Isoquinoline compound library in DMSO.
- 384-well assay plates.
2. Assay Procedure:
- Add 25 nL of each compound from the isoquinoline library to the wells of a 384-well plate.
- Add 5 µL of HER2 kinase solution in assay buffer to each well.
- Incubate for 15 minutes at room temperature.
- Add 5 µL of a solution containing the kinase substrate and ATP to initiate the reaction.
- Incubate for 1 hour at room temperature.
- Add 10 µL of the detection reagent to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).
- Incubate as per the manufacturer's instructions.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
- Select hits based on a predefined inhibition threshold (e.g., >50%).
- Perform dose-response experiments for hit compounds to determine their IC50 values.
Table 2: In Vitro Kinase Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives [2][3]
| Compound | HER2 IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/HER2) |
| Lapatinib (Control) | 9.8 | 7.5 | 0.8 |
| Compound 14a | 25 | 290 | 11.6 |
| Compound 14f | 10 | 120 | 12.0 |
Target: JNK Kinase
c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to various cellular stresses.
Caption: The JNK signaling pathway, a key regulator of cellular stress responses.
A novel series of 4-phenylisoquinolones were identified as JNK inhibitors through high-throughput screening.
1. Primary HTS:
- A library of compounds is screened against JNK1 using a fluorescence polarization (FP) assay.
- The assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of JNK1.
- Hits are identified as compounds that cause a significant decrease in fluorescence polarization.
2. Secondary and Cellular Assays:
- Biochemical IC50 Determination: Hits are tested in a dose-response format to determine their IC50 values against JNK1, JNK2, and JNK3.
- Cellular Functional Assay: The ability of the compounds to inhibit the phosphorylation of c-Jun in a cellular context is evaluated. For example, in a cell line stimulated with a JNK activator (e.g., anisomycin), the levels of phosphorylated c-Jun are measured by ELISA or Western blotting in the presence and absence of the inhibitor.
Table 3: JNK Inhibitory Activity of a 4-Phenylisoquinolone Derivative
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| Hit Compound 4 | 330 | N/A | N/A |
| Optimized Compound 11g | 8.8 | 2.5 | 1.1 |
N/A: Not available.
Application Note 3: Screening of an Isoquinoline Alkaloid Library Against Ion Channels
This section describes the screening of an in-house library of isoquinoline alkaloids for their ability to block voltage-gated sodium (NaV) channels.[3]
Experimental Workflow
Caption: Workflow for screening an isoquinoline alkaloid library for NaV channel blockers.
Experimental Protocol: NaV Channel Blockade Screening
1. Primary Screening (FRET-based VSP Assay):
- Cell Line: GH3b6 cells, which endogenously express NaV channels.
- Assay Principle: A FRET-based voltage sensor probe is used to measure changes in membrane potential. Activation of NaV channels by batrachotoxin (BTX) causes membrane depolarization, leading to a change in the FRET signal.
- Procedure:
- Plate GH3b6 cells in 96-well plates.
- Load cells with the FRET-based voltage sensor probe.
- Add the isoquinoline alkaloid compounds.
- Add BTX to activate the NaV channels.
- Measure the FRET signal using a fluorescence plate reader.
- Hit Criteria: Compounds that inhibit the BTX-induced change in F-ratio are selected as hits.
2. Secondary Assays:
- Na+ Fluorescent Probe Assay: Hits are further evaluated using a Na+ sensitive fluorescent probe (e.g., ANG-2) in a cell line expressing a specific human NaV channel subtype (e.g., HEK293-hNaV1.3).
- Patch-Clamp Electrophysiology: The most promising compounds are validated using the gold-standard patch-clamp technique to directly measure their inhibitory effect on Na+ currents in cells expressing different NaV channel subtypes (hNaV1.2, hNaV1.3, and hNaV1.6).
Data Presentation
Table 4: Inhibitory Activity of Hit Isoquinoline Alkaloids on NaV Channels [3]
| Compound | Primary Screen IC50 (µM) (VSP Assay) | hNaV1.2 IC50 (µM) (Patch-Clamp) | hNaV1.6 IC50 (µM) (Patch-Clamp) |
| Liriodenine | Micromolar | No effect at 10 µM | No effect at 10 µM |
| Oxostephanine | Micromolar | No effect at 10 µM | No effect at 10 µM |
| Thalmiculine | Micromolar | No effect at 10 µM | No effect at 10 µM |
| Protopine | Micromolar | No effect at 10 µM | No effect at 10 µM |
| Bebeerine | Micromolar | < 10 | < 10 |
References
- 1. Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
8-Fluoroisoquinoline-5-sulfonamide solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Fluoroisoquinoline-5-sulfonamide, focusing on common solubility challenges.
Troubleshooting Guide: Solubility Issues
Problem: Difficulty dissolving this compound in aqueous solutions for biological assays.
Below is a systematic approach to addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Due to its chemical structure (a heterocyclic sulfonamide), this compound is predicted to have low aqueous solubility. The recommended starting point is to create a high-concentration stock solution in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for this purpose as it can dissolve a vast array of organic compounds, including many polymers and inorganic salts.[1][2][3]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock but not in the final aqueous solution. Here are several strategies to overcome this:
-
Lower the Final Concentration: Your working concentration may be above the solubility limit in the aqueous buffer. Try performing a serial dilution to find the highest workable concentration that remains in solution.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO. Check the tolerance of your specific experimental system.
-
Use a Co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[4] Common co-solvents include ethanol, methanol, or polyethylene glycol (PEG).
-
Gentle Heating and Agitation: Warming the solution to around 37°C while vortexing or sonicating can help dissolve the compound.[5] However, be cautious about the thermal stability of the compound.
-
pH Adjustment: The solubility of compounds with ionizable groups, like sulfonamides, can be pH-dependent.[5][6] Systematically adjusting the pH of your buffer might increase the compound's solubility.
Q3: Can I dissolve this compound directly in water or PBS?
Directly dissolving this compound in aqueous buffers like water or Phosphate-Buffered Saline (PBS) is likely to be very difficult due to its hydrophobic nature. It is strongly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: Are there other techniques to improve the solubility of sulfonamide-based compounds?
Yes, for drug development and formulation, several advanced techniques are used to enhance the solubility of poorly soluble drugs, including sulfonamides.[4][6] These methods are generally more complex than simple solvent adjustments.
| Technique | Principle |
| Particle Size Reduction | Increasing the surface-area-to-volume ratio by making particles smaller enhances interaction with the solvent.[4][7] Methods include micronization and nanosuspension.[6][7] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix, which helps to improve its dissolution in aqueous media.[6] |
| Complexation | A complexing agent, such as a cyclodextrin, encapsulates the hydrophobic drug molecule, increasing its apparent water solubility.[7] |
| Salt Formation | For compounds with acidic or basic functional groups, forming a salt can significantly improve aqueous solubility and dissolution rate.[6] |
Q5: How should I store my this compound solutions?
For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C₉H₇FN₂O₂S) is approximately 242.25 g/mol .
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg: Volume (L) = 0.001 g / (242.25 g/mol * 0.01 mol/L) = 0.0004128 L = 412.8 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small, tightly capped aliquots at -20°C or -80°C.
Signaling Pathway Context
Many isoquinoline-based molecules are developed as inhibitors of protein kinases. While the specific targets of this compound are not detailed here, a common application for such a scaffold is in modulating signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
8-Fluoroisoquinoline-5-sulfonamide stability in DMSO and buffer
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 8-Fluoroisoquinoline-5-sulfonamide in DMSO and common buffer systems. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO. The solid compound should be stored in a cool, dark, and dry place. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the DMSO stock solution is expected to be stable for several months. For aqueous experiments, fresh dilutions should be prepared daily from the DMSO stock.
Q2: I am observing a decrease in the activity of my compound over time in my aqueous assay buffer. What could be the cause?
A2: A decrease in activity can be indicative of compound degradation in your aqueous buffer. The stability of this compound in aqueous solutions can be pH-dependent. Sulfonamides can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. We recommend performing a stability study in your specific assay buffer to determine the compound's half-life. If instability is confirmed, consider adjusting the pH of your buffer, if your assay permits, or minimizing the incubation time of the compound in the aqueous environment.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, sulfonamides can undergo hydrolysis. This would involve the cleavage of the sulfonamide bond to yield 8-fluoroisoquinoline-5-sulfonic acid and ammonia. The isoquinoline ring itself is generally stable but can be susceptible to oxidation over long periods or in the presence of strong oxidizing agents.
Q4: Can I store diluted aqueous solutions of this compound?
A4: It is not recommended to store diluted aqueous solutions of this compound for extended periods. Due to the potential for hydrolysis and lower concentration, the compound is likely to be less stable than in a concentrated DMSO stock. For consistent experimental results, it is best practice to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock.
Q5: My DMSO stock solution has been stored at room temperature for a week. Is it still usable?
A5: While a DMSO stock solution is more stable than an aqueous solution, prolonged storage at room temperature is not ideal and may lead to some degradation. We strongly advise conducting a quality control check, for instance, by High-Performance Liquid Chromatography (HPLC), to assess the purity of the stock solution before use. For future use, always store DMSO stocks at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results | Compound degradation in aqueous buffer. | Prepare fresh dilutions for each experiment. Determine the compound's half-life in your assay buffer (see Experimental Protocols). |
| Precipitation of the compound in aqueous buffer. | Visually inspect for precipitates. Determine the solubility limit in your buffer. Consider using a lower concentration or adding a co-solvent if the assay allows. | |
| Multiple freeze-thaw cycles of DMSO stock. | Aliquot stock solutions into single-use vials after initial preparation to avoid repeated freezing and thawing. | |
| Loss of compound potency over time | Instability of the compound under specific experimental conditions (e.g., pH, temperature). | Perform a stability study under your specific assay conditions. Consider adjusting the buffer pH or reducing incubation times. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a small amount of surfactant (e.g., 0.01% Triton X-100) in the buffer if compatible with the assay. | |
| Appearance of new peaks in HPLC analysis of the stock solution | Degradation of the compound in DMSO. | The stock solution may be compromised. Prepare a fresh stock solution from the solid compound. Ensure the DMSO is anhydrous and of high purity. |
Stability Data (Illustrative Examples)
Disclaimer: The following data are illustrative examples based on the general behavior of sulfonamides and are not based on experimental results for this compound. Users should perform their own stability testing.
Table 1: Illustrative Half-life of this compound in Different Buffers at 37°C
| Buffer (pH) | Half-life (t½) in hours |
| Phosphate Buffer (pH 5.0) | > 48 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~ 24 |
| Carbonate Buffer (pH 9.0) | ~ 12 |
Table 2: Illustrative Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Purity after 6 months (% remaining) |
| -80°C | > 99% |
| -20°C | > 98% |
| 4°C | ~ 90% |
| Room Temperature (25°C) | ~ 75% |
Experimental Protocols
Protocol: Assessing Compound Stability in Aqueous Buffer using HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Time Points: Aliquot the mixture into several vials and incubate at the desired temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take one vial, and immediately quench any further reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Use a suitable C18 column.
-
Quantification: The peak area of the parent compound at each time point is used to determine the percentage of the compound remaining relative to the t=0 time point.
-
Half-life Calculation: The half-life (t½) can be calculated from the rate of degradation.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Plausible hydrolytic degradation pathway.
Technical Support Center: Crystallization of 8-Fluoroisoquinoline-5-sulfonamide
Welcome to the technical support center for the crystallization of 8-Fluoroisoquinoline-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful crystallization of this compound?
A1: The selection of an appropriate solvent system is paramount. The ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below, allowing for crystal formation upon cooling. A slow cooling rate is also crucial to obtain well-defined crystals rather than a precipitate.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated.[1] To resolve this, try using a lower boiling point solvent or a solvent mixture. Additionally, you can try adding a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility and encourage crystallization.
Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I slow it down?
A3: Rapid crystallization often traps impurities within the crystal lattice.[1] To slow down the process, you can use a slightly larger volume of the hot solvent to ensure the compound is fully dissolved and the solution is not supersaturated. Allowing the solution to cool to room temperature slowly on a benchtop, insulated with a beaker or watch glass, before moving it to a colder environment (like a refrigerator or ice bath) can promote the formation of larger, purer crystals.[2]
Q4: My crystallization yield is very low. What are the possible reasons and solutions?
A4: A low yield can be due to several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.[1] You can try to carefully evaporate some of the solvent and attempt to recrystallize.
-
Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Loss during filtration: Be mindful of transferring all the crystalline material to the filter and wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Q5: What are some common impurities to look out for?
A5: Impurities can arise from starting materials, side reactions, or degradation products. For isoquinoline sulfonamides, potential impurities could include unreacted starting materials or isomers formed during synthesis. If you suspect impurities are hindering crystallization, consider purifying the crude material by column chromatography before attempting recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form after cooling | The solution is not supersaturated (too much solvent). | 1. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Slowly evaporate some of the solvent to increase the concentration. 4. Try a different solvent or solvent system. |
| "Oiling out" of the compound | The melting point of the compound is below the boiling point of the solvent. The solution is too concentrated. | 1. Use a lower-boiling point solvent. 2. Add a small amount of a co-solvent in which the compound is less soluble. 3. Re-heat the solution and add a bit more solvent to reduce the concentration. |
| Rapid formation of fine powder | The solution is cooling too quickly. The solution is too concentrated. | 1. Allow the solution to cool slowly on the benchtop before transferring to a colder environment. 2. Insulate the flask to slow down the cooling rate. 3. Use a slightly larger volume of hot solvent.[1] |
| Colored crystals | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution and then hot filter to remove it before cooling. 2. Consider a preliminary purification step like column chromatography. |
| Low recovery of crystals | Too much solvent was used. Premature crystallization during hot filtration. Incomplete cooling. | 1. Evaporate some solvent and re-cool. 2. Ensure the filtration apparatus is pre-heated to prevent cooling during filtration. 3. Allow sufficient time for the solution to cool completely. |
Quantitative Data
The following table provides representative solubility data for compounds with similar structures. Note: This data is illustrative and optimal conditions for this compound should be determined experimentally.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (Ethanol) / 100°C (Water) (mg/mL) | Notes |
| Ethanol | Low | High | A common choice for recrystallization of sulfonamides. |
| Methanol | Moderate | High | Can be a good solvent, but its lower boiling point may be advantageous if "oiling out" is an issue. |
| Isopropanol | Low | Moderate | Slower evaporation rate can promote larger crystal growth. |
| Acetonitrile | Moderate | High | Often used in the synthesis and purification of related compounds. |
| Toluene | Very Low | Moderate | Can be used in a solvent/anti-solvent system. |
| Water | Very Low | Low | Generally not a good single solvent, but can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a solvent that dissolves the crude this compound when hot but not at room temperature (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Avoid disturbing the flask during this time. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is readily soluble at room temperature (e.g., methanol or acetonitrile).
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or toluene) dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the initial solvent until the solution becomes clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. The slow diffusion of the anti-solvent will induce crystallization.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Signaling Pathways and Experimental Workflows
This compound is a potent inhibitor of Rho-associated coiled-coil forming kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[1][3][4][5][6]
Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the recrystallization of this compound.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Isoquinoline-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinoline-based inhibitors. It addresses common issues related to off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are off-target effects and why are they a concern with isoquinoline-based inhibitors?
Off-target effects occur when a drug or inhibitor binds to and affects molecules other than its intended therapeutic target.[1][2] Isoquinoline-based inhibitors, a diverse class of compounds used in various therapeutic areas including cancer, can exhibit off-target activities due to the conserved nature of binding sites on many proteins, such as the ATP-binding pocket of kinases.[3] These unintended interactions can lead to misinterpretation of experimental data, unexpected cytotoxicity, and potential side effects in clinical applications.[4]
2. What are the common off-targets for isoquinoline-based inhibitors?
The isoquinoline scaffold is found in many bioactive compounds and can interact with a wide range of biological molecules. Common off-targets can include:
-
Protein Kinases: Due to the highly conserved ATP-binding pocket, many kinase inhibitors show activity against multiple kinases.[3][5] For example, lapatinib, a HER2/EGFR inhibitor, has been shown to have off-target effects on other kinases.[6]
-
Microtubules: Some isoquinoline alkaloids, like noscapine, are known to bind to tubulin and interfere with microtubule dynamics, which can be an off-target effect if the intended target is different.[7][8][9]
-
DNA and RNA: The planar structure of some isoquinoline compounds allows them to intercalate into DNA and RNA, which can lead to off-target genotoxic effects.[10]
-
Other Enzymes and Receptors: Isoquinoline alkaloids have been reported to interact with a variety of other proteins, including Inhibitor of Apoptosis Proteins (IAPs).[11]
3. How can I determine if my isoquinoline-based inhibitor has off-target effects?
A combination of computational and experimental approaches is recommended:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of the inhibitor and the target.
-
Kinome Profiling: Large-scale screening against a panel of kinases (kinome scanning) is a common method to identify off-target kinase activity.[12][13]
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can confirm inhibitor binding to on- and off-target proteins within living cells.[14][15]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with that of a known specific inhibitor or genetic knockdown (e.g., siRNA or CRISPR) of the intended target can reveal off-target-driven effects.
4. What are some common side effects of isoquinoline alkaloids in clinical use that might be related to off-target effects?
Clinically used isoquinoline alkaloids can have various side effects. For example, berberine is known to sometimes cause gastrointestinal issues like diarrhea and constipation, and can also lead to low blood pressure.[16][17] It may also interact with other medications by inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.[18] These effects may be linked to its interaction with multiple targets within the body.
Troubleshooting Guides
Problem 1: Unexpected or Excessive Cytotoxicity
You observe a higher level of cell death than anticipated, even at concentrations where the on-target effect should be minimal.
| Possible Cause | Suggested Solution |
| Off-target kinase inhibition | Perform a kinome-wide scan to identify unintended kinase targets that might be inducing apoptosis or cell cycle arrest. Compare the inhibitor's IC50 for the on-target kinase with its IC50 for other kinases. |
| Microtubule disruption | Test for mitotic arrest using cell cycle analysis (e.g., flow cytometry with propidium iodide staining). Examine microtubule structure by immunofluorescence microscopy. Some isoquinoline compounds like noscapine are known microtubule-targeting agents.[7][8][9] |
| DNA damage | Perform a comet assay or check for phosphorylation of H2A.X (a marker of DNA double-strand breaks) by Western blot to assess genotoxicity, as some isoquinolines can intercalate with DNA.[10] |
| General cellular toxicity | Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) to check for mitochondrial toxicity. Some isoquinolinequinones can induce reactive oxygen species (ROS) accumulation.[19] |
Problem 2: Discrepancy Between In Vitro and Cellular Assay Results
Your inhibitor shows high potency in a biochemical assay (e.g., in vitro kinase assay), but is much less effective in cell-based assays.
| Possible Cause | Suggested Solution |
| Poor cell permeability | Use a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that the compound is entering the cells and binding to its target.[14][15] |
| Drug efflux | Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. |
| High intracellular ATP concentration | In vitro kinase assays are often performed at lower ATP concentrations than are present in cells. The high intracellular ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency. Consider using a non-hydrolyzable ATP analog in your in vitro assay to better mimic cellular conditions, or use kinetic analysis to determine if your inhibitor is ATP-competitive.[20] |
| Rapid metabolism of the compound | Assess the metabolic stability of your compound in liver microsomes or by incubating with cell lysates and analyzing for the parent compound over time. |
Problem 3: On-Target Effect is Confirmed, but the Downstream Pathway is Not Behaving as Expected
You've confirmed target engagement, but the expected downstream signaling changes are absent, or paradoxical pathway activation is observed.
| Possible Cause | Suggested Solution |
| Off-target pathway activation | An off-target effect may be activating a compensatory signaling pathway that masks the effect of on-target inhibition. For example, an inhibitor might block one pathway while unintentionally activating another, such as the JNK/c-Jun signaling axis.[21] Use pathway-specific antibody arrays or phosphoproteomics to get a broader view of signaling changes. |
| Feedback loops | Inhibition of the target may trigger a feedback mechanism that reactivates the same or a parallel pathway. Perform a time-course experiment to observe early and late signaling events. |
| Cellular context dependency | The signaling network may be wired differently in the cell line you are using compared to the system in which the pathway was originally characterized. Validate your findings in a second, relevant cell line. |
Quantitative Data on Off-Target Effects
The following tables summarize publicly available data on the on- and off-target activities of selected isoquinoline-based inhibitors.
Table 1: Kinase Selectivity of Lapatinib
| Kinase | IC50 (nM) | On-Target/Off-Target | Reference |
| EGFR (HER1) | 11 | On-Target | [22] |
| HER2 (ErbB2) | 9 | On-Target | [22] |
| JNK | - (activity observed) | Off-Target | [21] |
| c-Jun | - (activity observed) | Off-Target | [1] |
Table 2: Cytotoxicity of Selected Isoquinoline Alkaloids
| Compound | Cell Line | IC50 (µM) | On-Target/Off-Target | Reference |
| Scoulerine | Caco-2 | 6.44 | Cytotoxicity | [23] |
| Scoulerine | Hep-G2 | 4.57 | Cytotoxicity | [23] |
| Aromoline | Caco-2 | 8.92 | Cytotoxicity | [23] |
| Berbamine | Caco-2 | 7.31 | Cytotoxicity | [23] |
| Noscapine | Various Cancer Lines | 31 - 65.5 | Microtubule disruption | [24] |
| Brominated Noscapine Analogs | Various Cancer Lines | 2.1 - 61.2 | Microtubule disruption | [24] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a general guideline for determining the IC50 of an inhibitor against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
Isoquinoline-based inhibitor stock solution in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of your isoquinoline-based inhibitor in the kinase reaction buffer. Also, prepare a DMSO-only control.
-
In a 96-well plate, add 5 µL of each inhibitor dilution (or DMSO control).
-
Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP solution (final concentration typically at or below the Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol allows for the quantitative measurement of inhibitor binding to a target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for the kinase of interest
-
Isoquinoline-based inhibitor stock solution in DMSO
-
White, non-binding surface 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA using FuGENE® HD. Culture for 18-24 hours to allow for protein expression.[15]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of the assay plate.[15]
-
Compound Addition: Prepare serial dilutions of your isoquinoline-based inhibitor in Opti-MEM®. Add the diluted inhibitor and the NanoBRET™ tracer to the appropriate wells. Include a "no inhibitor" control.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium within the cells.[15]
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[25]
-
Measurement: Within 20 minutes, read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).[15]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration to determine the IC50 for target engagement.
Visualizations
Caption: Workflow for identifying off-target effects.
Caption: Example of off-target pathway activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brominated derivatives of noscapine are potent microtubule-interfering agents that perturb mitosis and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. Berberine: Benefits, Side Effects, and Weight Loss [webmd.com]
- 17. youtube.com [youtube.com]
- 18. qnwellness.com [qnwellness.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oaepublish.com [oaepublish.com]
- 23. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. promega.com [promega.com]
Technical Support Center: Optimizing Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfonamide synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of sulfonamides, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no sulfonamide product. What are the likely causes and how can I improve the yield?
A1: Low yields in sulfonamide synthesis can stem from several factors, ranging from the reactivity of your starting materials to the specific reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reactivity of the Amine: The nucleophilicity of the amine is a critical factor. Primary amines are generally highly reactive, while secondary amines can exhibit significantly lower reactivity.[1] Electron-deficient anilines or sterically hindered amines are often poor nucleophiles and may require more forcing conditions or alternative synthetic routes.
-
Sub-optimal Base: The choice of base is crucial for scavenging the HCl generated during the reaction between a sulfonyl chloride and an amine.[2] Weaker bases may not be effective, leading to a buildup of HCl which can protonate the amine, rendering it non-nucleophilic. Consider switching to a stronger or non-nucleophilic base. Common bases include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).[3]
-
Improper Solvent: The solvent can significantly influence reaction rates and yields. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. For less reactive substrates, a higher boiling point solvent that allows for heating might be necessary.[4]
-
Reaction Temperature and Time: Some sulfonamide formations are slow at room temperature, especially with less reactive starting materials. Increasing the reaction temperature can often improve the yield.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to ensure the reaction has gone to completion.[5][6]
-
Moisture Contamination: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q2: My starting materials are a sterically hindered amine and an electron-deficient sulfonyl chloride. What specific strategies can I employ to increase the yield?
A2: This is a challenging combination that often results in low yields. Consider the following advanced strategies:
-
Alternative Catalytic Systems: Transition-metal catalyzed methods can be effective for coupling challenging substrates. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been developed for the synthesis of N-arylsulfonamides.[4][7] Copper-catalyzed systems are also widely used for N-arylation of sulfonamides with aryl boronic acids.[4]
-
One-Pot Procedures: Recent advancements include one-pot syntheses that bypass the need to isolate sensitive intermediates like sulfonyl chlorides. For example, a one-pot conversion of aromatic acids to sulfonamides using copper ligand-to-metal charge transfer has been reported.[8][9]
-
Use of Activating Agents: The combination of calcium triflimide and DABCO has been shown to activate sulfonyl fluorides for reaction with amines at room temperature, which can be an alternative to sulfonyl chlorides.[7]
Issue 2: Formation of Side Products and Impurities
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions and how can I minimize them?
A3: The formation of side products is a common issue. Here are some likely culprits and mitigation strategies:
-
Double Sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂). This can often be minimized by using a slight excess of the amine relative to the sulfonyl chloride.
-
Hydrolysis of Sulfonyl Chloride: As mentioned, sulfonyl chlorides can hydrolyze to sulfonic acids. This is often observed as a baseline spot on the TLC plate that doesn't move in non-polar solvent systems. Using anhydrous conditions is the best way to prevent this.
-
Reaction with Solvent or Base: In some cases, the sulfonyl chloride can react with nucleophilic solvents or bases (like pyridine). If this is suspected, switching to a non-nucleophilic base like DIPEA or a less reactive solvent may be beneficial.
-
Polymerization: If the starting materials contain multiple reactive functional groups, polymerization can occur. This is often seen as an insoluble material in the reaction mixture. Protecting groups may be necessary to prevent this.
Q4: I am observing an impurity with a similar Rf value to my product on the TLC plate, making purification difficult. What could this be and how can I address it?
A4: An impurity with a similar polarity to your product can be challenging to separate.
-
Unreacted Starting Material: If one of your starting materials has a similar polarity to the product, you may need to adjust the stoichiometry to ensure it is fully consumed. For example, using a slight excess of the more easily removed reactant.
-
Isomeric Products: If your starting materials have the potential to form isomeric products (e.g., ortho- and para-substituted products), their separation can be difficult. Optimizing the reaction conditions for better regioselectivity or employing a more efficient purification technique like preparative HPLC may be necessary.
-
Alternative Purification: If column chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system.
Issue 3: Purification Challenges
Q5: I am having trouble purifying my sulfonamide product by column chromatography. What are some common issues and solutions?
A5: Sulfonamides can sometimes be challenging to purify by silica gel chromatography.
-
Streaking on the TLC/Column: The acidic nature of the sulfonamide N-H can lead to strong interactions with the silica gel, causing streaking. Adding a small amount of a modifier to your eluent, such as acetic acid or triethylamine (depending on the nature of your compound), can often resolve this issue.
-
Poor Solubility: If your compound is poorly soluble in the chromatography eluent, it can crash out on the column. Ensure you have chosen an appropriate solvent system where your compound has reasonable solubility.
Q6: My sulfonamide product is an oil and won't crystallize, or the recrystallization yield is very low. What can I do?
A6: Obtaining a crystalline solid can be crucial for characterization and purity.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not at room temperature.[10] For sulfonamides, which have both polar and non-polar groups, a solvent pair is often effective.[11] A common choice is 95% ethanol, where ethanol solvates the non-polar parts and water solvates the polar groups.[11] Other options include acetone or isopropanol.[11] A two-solvent system, where the compound is dissolved in a good solvent and a poor solvent is added until turbidity is observed, can also be effective.[10]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Low Recovery: If the recovery from recrystallization is low, it may be because too much solvent was used or the compound has significant solubility in the cold solvent. Minimizing the amount of hot solvent used to dissolve the compound is key. Cooling the solution in an ice bath can also help to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
A1: The most classic and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2] This method is often straightforward and effective for a wide range of substrates.[4]
Q2: How can I monitor the progress of my sulfonamide synthesis reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.[6] This allows you to determine when the reaction is complete.
Q3: What are some of the key safety precautions I should take when synthesizing sulfonamides?
A3: Sulfonyl chlorides are reactive and can be corrosive and moisture-sensitive. It is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving bases like pyridine should also be performed in a fume hood due to their strong odors and potential toxicity. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: Are there more environmentally friendly ("green") methods for sulfonamide synthesis?
A4: Yes, there is a growing interest in developing greener synthetic methods. Some examples include:
-
Catalytic methods: Using catalytic amounts of transition metals reduces waste compared to stoichiometric reagents.[4][7]
-
One-pot reactions: These reduce the number of workup and purification steps, saving solvents and energy.[8][9]
-
Use of safer solvents: Replacing hazardous solvents with more environmentally benign alternatives is an active area of research.
-
Electrochemical synthesis: This emerging technique can reduce the need for chemical oxidants and reductants.
Data Presentation
Table 1: Comparison of Bases for the Synthesis of N-Benzyl-4-toluenesulfonamide *
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2.0) | DCM | 25 | 4 | 92 |
| 2 | TEA (2.0) | DCM | 25 | 6 | 88 |
| 3 | DIPEA (2.0) | DCM | 25 | 6 | 85 |
| 4 | K₂CO₃ (2.0) | ACN | 80 | 12 | 75 |
*Illustrative data based on typical outcomes reported in the literature.
Table 2: Effect of Solvent on the Yield of a Representative Sulfonamide Synthesis *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 25 | 6 | 88 |
| 2 | THF | 25 | 8 | 82 |
| 3 | Acetonitrile | 25 | 8 | 85 |
| 4 | Toluene | 110 | 4 | 95 |
*Illustrative data based on typical outcomes reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in an anhydrous solvent (e.g., dichloromethane, 0.2 M).
-
Addition of Base: Add a suitable base (e.g., triethylamine, 1.5-2.0 equivalents) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding water or dilute HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Protocol 2: Reductive Coupling of a Nitroarene and a Sodium Aryl Sulfinate [12][13]
-
Reaction Setup: In a reaction vessel, combine the nitroarene (1.0 equivalent), sodium aryl sulfinate (2.0 equivalents), and sodium bisulfite (3.5 equivalents).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2 M with respect to the nitroarene.
-
Reaction Conditions: Place the reaction mixture in an ultrasonic water bath at 60 °C for 12 hours.
-
Workup:
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting guide for low sulfonamide yield.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersrj.com [frontiersrj.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
How to prevent degradation of 8-Fluoroisoquinoline-5-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of degradation of 8-Fluoroisoquinoline-5-sulfonamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Loss of compound potency or inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation in solution | - Prepare fresh solutions before each experiment. - If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - Use aprotic solvents like DMSO or DMF for stock solutions. For aqueous buffers, use a pH range of 6-8 and prepare them fresh. |
| Photodegradation | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Oxidative degradation | - Degas aqueous buffers to remove dissolved oxygen. - Consider adding antioxidants like ascorbic acid or dithiothreitol (DTT) to the experimental medium, if compatible with the assay. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
| Potential Cause | Troubleshooting Steps |
| Hydrolytic degradation | - Avoid highly acidic or basic conditions (pH < 4 or pH > 9) during sample preparation and analysis. - If acidic or basic conditions are necessary, minimize the exposure time and temperature. - Potential degradation product: 8-Fluoroisoquinoline-5-sulfonic acid. |
| Oxidative degradation | - Ensure solvents are free of peroxides. - Avoid exposure of the compound to strong oxidizing agents. - Potential degradation products: N-oxides of the isoquinoline ring. |
| Thermal degradation | - Avoid excessive heating of the compound in solution. - If heating is required, use the lowest effective temperature and shortest possible duration. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C. Protect from moisture and light to prevent hydrolysis and photodegradation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These aprotic solvents minimize the risk of hydrolysis.
Q3: How stable is this compound in aqueous solutions?
A3: The stability in aqueous solutions is pH-dependent. The compound is most stable in the neutral to slightly acidic pH range (pH 5-7). Strong acidic (pH < 4) or basic (pH > 9) conditions can lead to hydrolysis of the sulfonamide bond. For aqueous buffers, it is advisable to prepare them fresh and use them within a short period.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with an isoquinoline core can be susceptible to photodegradation. It is recommended to handle the compound and its solutions under subdued light and to store them in light-protecting containers (e.g., amber vials).
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemistry of the sulfonamide and isoquinoline moieties, the likely degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide bond to form 8-Fluoroisoquinoline-5-sulfonic acid.
-
Oxidation: Formation of an N-oxide at the isoquinoline nitrogen.
-
Photodegradation: Complex degradation pathways initiated by UV or visible light, potentially leading to cleavage of the isoquinoline ring.
Quantitative Data on Stability
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the behavior of structurally similar compounds. Actual degradation rates should be determined experimentally.
| Condition | Parameter | Value | Notes |
| Hydrolysis | Half-life (t½) in 0.1 M HCl at 60°C | ~24 hours | Degradation is expected to be faster at higher temperatures. |
| Half-life (t½) in pH 7 buffer at 25°C | > 1 month | Relatively stable at neutral pH and room temperature. | |
| Half-life (t½) in 0.1 M NaOH at 60°C | ~48 hours | Slower degradation compared to acidic conditions. | |
| Oxidation | % Degradation with 3% H₂O₂ at 25°C for 24h | ~15-20% | Susceptible to oxidative degradation. |
| Photostability | % Degradation under ICH Q1B light conditions | ~10-15% | Photodegradation is a significant factor. |
| Thermal Stability | % Degradation at 80°C for 72h (solid) | < 5% | The solid form is relatively stable to heat. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a 105°C oven for 24 hours.
-
Dissolve the stressed solid in methanol to prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Analyze all stressed samples along with an unstressed control sample.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm and 275 nm
-
Injection Volume: 10 µL
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using the stressed samples from the forced degradation study.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Technical Support Center: Overcoming Sulfonamide Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome resistance to sulfonamide-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to sulfonamides?
A1: Bacterial resistance to sulfonamides primarily occurs through two main mechanisms:
-
Target Modification: Mutations in the chromosomal folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, are a common cause of resistance.[1][2][3] These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind to the natural substrate, p-aminobenzoic acid (pABA).[2][3]
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, sul3, and sul4).[4] These genes encode for alternative, drug-insensitive DHPS enzymes that can functionally replace the susceptible native enzyme, allowing the bacteria to synthesize folic acid even in the presence of sulfonamides.[4]
Q2: I am seeing high background or non-specific amplification in my PCR for sul genes. What could be the cause?
A2: High background or non-specific amplification in PCR for sul genes can be due to several factors. A common issue is suboptimal annealing temperature. If the annealing temperature is too low, it can lead to non-specific binding of primers.[5] Another potential cause is the formation of primer-dimers, which can compete with the amplification of the target DNA sequence.[5] The quality of the template DNA can also play a role; degraded or contaminated DNA can lead to smearing or multiple bands on an agarose gel.[5]
Q3: How do I interpret the Minimum Inhibitory Concentration (MIC) values from my sulfonamide susceptibility tests?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6][7] To interpret MIC values, you must compare them to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][8] These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[8] It is crucial not to compare the numerical MIC values of different antibiotics directly, as their breakpoints can vary significantly.[6][7] For sulfonamides, it's also important to be aware that some media contain inhibitors like thymidine, which can affect the results.[9]
Q4: My DHPS enzyme kinetics assay is showing a lag phase or a burst. What does this indicate?
A4: A lag or a burst in an enzyme kinetics assay can indicate a hysteretic-like behavior of the enzyme.[10][11] This can be caused by several factors, including a slow conformational change of the enzyme upon substrate binding or the presence of a slow-binding inhibitor.[10] In coupled enzyme assays, a lag phase might be observed if the concentration of the auxiliary enzyme is not high enough to immediately process the product of the primary reaction.[10][12]
Troubleshooting Guides
Troubleshooting PCR for Sulfonamide Resistance Genes (sul1, sul2, sul3)
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. |
| Poor DNA template quality | Re-extract the DNA, ensuring high purity and integrity. Quantify the DNA and use the appropriate amount in the reaction. | |
| PCR inhibitors in the sample | Dilute the DNA template to reduce the concentration of inhibitors. Use a DNA polymerase that is more resistant to inhibitors. | |
| Primer-dimer formation | Redesign primers to have a lower propensity for self-dimerization. Optimize primer concentration. | |
| Non-specific bands | Annealing temperature is too low | Increase the annealing temperature in increments of 1-2°C. |
| High primer concentration | Reduce the primer concentration in the PCR reaction. | |
| Contaminated reagents | Use fresh, nuclease-free water and other PCR reagents. | |
| Faint bands | Insufficient number of PCR cycles | Increase the number of cycles to 35-40. |
| Low DNA template concentration | Increase the amount of template DNA in the reaction. |
Troubleshooting Broth Microdilution for Sulfonamide MIC Determination
| Problem | Possible Cause | Recommended Solution |
| No bacterial growth in any well (including positive control) | Inoculum is not viable | Use a fresh bacterial culture for inoculum preparation. Ensure the inoculum density is correct (typically 5 x 10^5 CFU/mL).[13] |
| Inactive antibiotic | Use a fresh stock of the sulfonamide. Verify the correct preparation and storage of the antibiotic solution. | |
| Growth in all wells (including highest antibiotic concentration) | Bacterial strain is highly resistant | Verify the identity and expected resistance profile of the bacterial strain. Extend the range of antibiotic concentrations tested. |
| Inoculum is too dense | Prepare a new inoculum, carefully adjusting it to the correct turbidity standard. | |
| Skipped wells (growth in a higher concentration well but not in a lower one) | Pipetting error | Be meticulous with pipetting to ensure accurate serial dilutions and inoculum addition. |
| Contamination | Use aseptic techniques throughout the procedure. | |
| Inconsistent results between replicates | Variation in inoculum preparation | Ensure the inoculum is homogenous before dispensing into the wells. |
| Errors in serial dilutions | Carefully prepare the antibiotic dilutions and verify concentrations. |
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole against Susceptible and Resistant E. coli
| Strain Type | Genotype | MIC Range (µg/mL) | Interpretation |
| Susceptible | Wild-type folP | ≤ 2 | Susceptible |
| Resistant | sul1 positive | ≥ 512 | Resistant |
| Resistant | sul2 positive | ≥ 512 | Resistant |
| Resistant | folP mutation | 64 - 256 | Resistant |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Kinetic Parameters of Wild-type and Mutant Dihydropteroate Synthase (DHPS)
| Enzyme Source | Mutation | Substrate | Km (µM) | Ki for Sulfadoxine (µM) |
| P. falciparum (Sensitive) | Wild-type | pABA | 2.5 | 0.14 |
| P. falciparum (Resistant) | A437G | pABA | 3.2 | 0.8 |
| P. falciparum (Resistant) | S436A + A437G | pABA | 7.9 | 24.5 |
| P. falciparum (Highly Resistant) | S436A + A437G + K540E | pABA | 11.2 | 112 |
| S. aureus (Wild-type) | - | pABA | 2.1 | - |
| S. aureus (Resistant) | F17L | pABA | 10.2 | - |
Data adapted from studies on Plasmodium falciparum and Staphylococcus aureus DHPS.[1][2]
Experimental Protocols
Protocol 1: PCR-based Detection of sul1 and sul2 Genes
1. DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Assess DNA quality and quantity using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and nuclease-free water.
-
Add forward and reverse primers for sul1 or sul2 to the master mix.
-
Add the extracted DNA template to the reaction tubes.
-
Use a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water) in each run.
3. Thermocycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
4. Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel stained with an appropriate DNA stain.
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the bands under UV light. The presence of a band of the expected size indicates a positive result.
Protocol 2: Broth Microdilution for Sulfamethoxazole MIC Determination
1. Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of sulfamethoxazole at a concentration of at least 1280 µg/mL in a suitable solvent.[14]
2. Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfamethoxazole stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range (e.g., 0.25 to 512 µg/mL).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[13][14]
4. Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of sulfamethoxazole that completely inhibits visible growth of the bacteria.[6] For sulfonamides, the MIC should be read at the concentration that inhibits ≥80% of growth compared to the positive control.[13]
Visualizations
Caption: Overview of the primary mechanisms of sulfonamide resistance.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Inhibition of the folate biosynthesis pathway by sulfonamides.
References
- 1. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
- 9. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to our technical support center dedicated to the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocyclic compounds often challenging to purify?
A1: The introduction of fluorine atoms into a heterocyclic ring can significantly alter the molecule's physicochemical properties, leading to purification challenges.[1][2] Key factors include:
-
Altered Polarity and Lipophilicity: Fluorine's high electronegativity can create strong dipoles, yet perfluorinated regions can be highly lipophilic, leading to unpredictable chromatographic behavior.[1][2]
-
Modified Acidity/Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of nearby basic nitrogen atoms in heterocycles, affecting their behavior during acid-base extractions and ion-exchange chromatography.
-
Unique Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be exploited for purification but also complicate standard methods.
-
Potential for Instability: Some fluorinated heterocycles can be sensitive to silica gel, potentially leading to decomposition or the elimination of hydrogen fluoride (HF) during chromatography.[1]
Q2: My fluorinated compound is streaking/tailing on the TLC plate. What could be the cause?
A2: Streaking or tailing on a TLC plate for fluorinated heterocycles can be due to several reasons:
-
Interaction with Silica Gel: The compound may be interacting strongly with the acidic silanol groups on the silica plate. This is common for basic heterocycles. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent can often resolve this issue.[3]
-
Inappropriate Solvent System: The solvent system may not be optimal for your compound's polarity. Experiment with a wider range of solvent polarities and consider using solvent systems with different selectivities (e.g., replacing ethyl acetate with acetone or dichloromethane).
-
Sample Overload: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.
-
Decomposition: The compound might be degrading on the silica. You can test for this by running a 2D TLC.
Q3: I have a low recovery of my fluorinated compound after purification. What are the common causes?
A3: Low recovery is a frequent issue. Consider the following potential causes:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase (e.g., silica gel). If you suspect this, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3]
-
Volatility: Some smaller fluorinated compounds can be volatile, leading to loss during solvent evaporation (rotoevaporation). Use caution and lower temperatures when removing the solvent.
-
Precipitation: The compound may have precipitated out of solution during the workup or purification process. Ensure you are using appropriate solvents in which your compound is sufficiently soluble.
-
Decomposition: As mentioned, the compound may be unstable under the purification conditions (e.g., pH, temperature, stationary phase).
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation of a fluorinated heterocyclic compound from impurities.
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of product and impurities | Inadequate separation on TLC. | Re-screen solvent systems on TLC. Try systems with different selectivities (e.g., hexane/acetone, dichloromethane/methanol).[4] |
| Linear gradient is too steep. | Use a shallower gradient during elution, focusing on the polarity range where your compound and impurities elute.[3] | |
| Peak tailing or streaking | Strong interaction with acidic silica. | Add a basic modifier like triethylamine (0.1-1%) to the eluent for basic compounds.[3] |
| Compound is acidic. | Add a small amount of acetic acid or formic acid to the eluent. | |
| Product degradation on the column | Compound is unstable on silica. | Deactivate the silica gel by pre-flushing with a solvent system containing triethylamine.[3] Alternatively, switch to a different stationary phase like neutral alumina. |
| Low recovery | Compound is highly polar and strongly adsorbed. | Consider using a more polar solvent system or switching to reverse-phase chromatography. |
| Compound is precipitating on the column. | Ensure the sample is fully dissolved in the loading solvent. Consider dry loading the sample adsorbed onto silica gel.[3] |
High-Performance Liquid Chromatography (HPLC)
Problem: Peak fronting of a fluorinated heterocyclic compound in reverse-phase HPLC.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload (mass or volume). | Decrease the injection volume or dilute the sample. | |
| Column phase collapse (for highly aqueous mobile phases). | Use a column specifically designed for aqueous mobile phases or ensure the mobile phase contains at least 5% organic solvent. Flush the column with 100% organic solvent to try and regenerate it. | |
| pH mismatch between sample and mobile phase. | Ensure the pH of the sample solution is close to that of the mobile phase. |
Crystallization
Problem: Difficulty in obtaining crystals of a fluorinated heterocyclic compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling out | Compound is precipitating above its melting point or is too soluble in the chosen solvent. | Try a more non-polar solvent or a solvent mixture. Cool the solution more slowly. |
| No crystal formation | Solution is not supersaturated. | Slowly evaporate the solvent. Add a less polar anti-solvent dropwise until turbidity persists, then warm to redissolve and cool slowly. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the compound. | |
| Poor recovery | Compound is too soluble in the crystallization solvent, even when cold. | Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of solvent used. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
Data Presentation
Table 1: Recommended Solvent Systems for Flash Chromatography of Fluorinated Heterocycles
| Compound Class | Typical Polarity | Recommended Solvent Systems (v/v) | Notes |
| Fluorinated Pyridines | Weakly Basic | Hexane/Ethyl Acetate (9:1 to 1:1) | For more basic pyridines, add 0.5% triethylamine to the eluent to reduce tailing. |
| Dichloromethane/Methanol (99:1 to 95:5) | Good for more polar pyridines. | ||
| Fluorinated Imidazoles | Basic, more polar | Dichloromethane/Methanol (98:2 to 90:10) | Often require more polar solvent systems. Consider adding a small amount of ammonium hydroxide to the methanol for very basic imidazoles. |
| Ethyl Acetate/Methanol (95:5 to 80:20) | |||
| Fluorinated Triazoles | Polar, weakly basic | Ethyl Acetate/Hexane (1:1 to 100% EtOAc) | Polarity can vary significantly based on substitution. |
| Dichloromethane/Methanol (98:2 to 90:10) |
Table 2: Common Solvents for Recrystallization of Fluorinated Heterocyclic Compounds
| Solvent/Mixture | Good for... | Tips |
| Ethanol/Water | Polar compounds | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[5] |
| Hexane/Ethyl Acetate | Compounds of intermediate polarity | Dissolve in a minimal amount of hot ethyl acetate, then add hot hexane until turbidity is observed. |
| Toluene | Aromatic compounds | Good for compounds that are sparingly soluble in other solvents. |
| Acetonitrile | Polar compounds | Can be a good single solvent for recrystallization. |
| Isopropanol | A good alternative to ethanol. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Fluorinated Pyridine
-
TLC Analysis: Develop a TLC solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent system. Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the column eluent or a slightly more polar solvent.
-
Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.[3]
-
-
Elution: Start with the initial, less polar solvent system. If the separation is difficult, a shallow gradient can be employed by gradually increasing the proportion of the more polar solvent.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the potential volatility of the product.
Protocol 2: General Procedure for Recrystallization of a Fluorinated Imidazole
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show poor solubility when cold. If a single solvent is not suitable, try a mixed solvent system (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the boiling solvent. Add the solvent portion-wise until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Crystal Formation: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Removal of Residual Palladium Catalyst using a Scavenger Resin
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., toluene, THF, or DMF).
-
Scavenger Addition: Add a palladium scavenger resin, such as SiliaMetS® Thiol or MP-TMT, to the solution. The amount of scavenger will depend on the initial palladium concentration, but a common starting point is 5-10 weight equivalents relative to the estimated amount of palladium.[6][7]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for several hours to overnight. The optimal time and temperature should be determined empirically.[8]
-
Filtration: Filter off the scavenger resin.
-
Analysis: Analyze the filtrate for residual palladium content (e.g., by ICP-MS) to confirm its removal.
-
Further Purification: Proceed with further purification of the product (e.g., by chromatography or crystallization) if necessary.
Visualization
References
- 1. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Purification [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. biotage.com [biotage.com]
- 7. spinchem.com [spinchem.com]
- 8. phosphonics.com [phosphonics.com]
Technical Support Center: Kinase Assays with Novel Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kinase assays and novel inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Assay Design and Optimization
Q1: My novel inhibitor shows high potency in a biochemical assay but is inactive in cell-based assays. What are the potential reasons?
A: This is a common and multifaceted issue. Several factors can contribute to this discrepancy:
-
Cellular Permeability: Your compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are typically in the millimolar range, which can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency.[1]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects: The observed biochemical activity might be due to off-target effects that are not relevant in the cellular context.[2][3][4] Conversely, an off-target effect in a cellular context could mask the intended on-target inhibition.
-
Scaffold Differences: The kinase's conformation, post-translational modifications, and interaction with scaffolding proteins inside a cell can differ from the purified, recombinant enzyme used in biochemical assays, affecting inhibitor binding.[5]
Q2: How do I choose the most appropriate kinase assay format for my research?
A: The selection of an assay format depends on your specific goals, such as high-throughput screening (HTS) or detailed kinetic analysis.[6] Each format has its own advantages and disadvantages.[6][7]
| Assay Format | Principle | Advantages | Common Pitfalls |
| Radiometric Assays | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into a substrate.[8] | Gold standard; directly measures enzymatic activity; high sensitivity.[8][9] | Radioactive waste disposal; safety precautions; lower throughput.[10] |
| Fluorescence-Based Assays (FRET, FP) | Detects changes in fluorescence upon substrate phosphorylation.[11][12][] | High throughput; non-radioactive; real-time monitoring.[11] | Compound interference (autofluorescence, quenching); requires modified substrates.[6][11][12] |
| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase-luciferin reaction.[6] | High throughput; sensitive. | Susceptible to interference from compounds that inhibit luciferase; indirect measurement of kinase activity.[12] |
| Binding Assays (SPR, ITC) | Measures the direct interaction between the inhibitor and the kinase.[7] | Determines binding affinity (Kd) and kinetics; independent of ATP concentration. | Does not directly measure inhibition of catalytic activity.[14] |
Q3: Why are my IC50 values for the same inhibitor different across various publications or even my own experiments?
A: IC50 values are highly dependent on the experimental conditions under which they are measured.[9] Variations can arise from:
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value will increase with higher ATP concentrations.[15]
-
Enzyme and Substrate Concentrations: Using enzyme concentrations that are too high can lead to an overestimation of the IC50 value. Substrate depletion can also affect the results.[11]
-
Assay Format: Different assay technologies can yield different results due to their inherent mechanisms and susceptibility to interference.
-
Incubation Time: Insufficient or excessive incubation times can lead to inaccurate IC50 determinations. It is crucial to measure the initial velocity of the reaction.[9]
-
Buffer Components: The presence of detergents or other additives can influence both enzyme activity and compound behavior.
To ensure comparability, it is essential to standardize assay conditions, particularly the ATP concentration, and ideally report Ki values, which are independent of ATP concentration.[9]
Compound-Related Issues
Q4: My compound is showing inhibitory activity against multiple kinases. How can I determine if it's a true multi-targeted inhibitor or a non-specific artifact?
A: Distinguishing between multi-target activity and non-specific inhibition is crucial. Here are some steps to take:
-
Perform Orthogonal Assays: Confirm the activity using a different assay format that relies on a distinct detection principle (e.g., a binding assay if the primary screen was an activity assay).[1]
-
Check for Compound Aggregation: Some compounds form aggregates at higher concentrations, which can sequester and non-specifically inhibit enzymes. This can be assessed by dynamic light scattering (DLS) or by including a non-ionic detergent like Triton X-100 in the assay buffer.
-
Evaluate Structure-Activity Relationship (SAR): Synthesize and test analogs of your inhibitor. A clear SAR, where small structural changes lead to predictable changes in potency, suggests a specific binding mode.
-
Conduct Kinase Profiling: Screen your compound against a large panel of kinases.[7] This will provide a broader view of its selectivity profile and help identify potential off-targets.[16]
Q5: I suspect my novel inhibitor has poor solubility. How can this affect my kinase assay results?
A: Poor aqueous solubility is a common problem in drug discovery and can lead to several issues in kinase assays:[17]
-
Inaccurate Concentration: The actual concentration of the inhibitor in the assay may be much lower than the nominal concentration, leading to an underestimation of its potency.
-
Compound Precipitation: The inhibitor may precipitate out of solution during the assay, causing variability and unreliable data.
-
Formation of Aggregates: As mentioned above, insoluble compounds are more prone to forming aggregates that can cause non-specific inhibition.
To mitigate these issues, consider using a co-solvent like DMSO (though keeping the final concentration low, typically <1%), or exploring formulation strategies to improve solubility.[11]
Data Interpretation and Troubleshooting
Q6: My luminescence-based kinase assay is showing a decrease in signal even in the absence of an inhibitor. What could be the cause?
A: A decreasing signal in a luminescence-based assay that measures ATP consumption is expected as the kinase reaction proceeds. However, if the signal decrease is erratic or occurs too rapidly, consider the following:
-
Enzyme Concentration is Too High: A high enzyme concentration will lead to rapid depletion of ATP, making it difficult to accurately measure inhibition.[9]
-
Contaminating ATPases: The recombinant kinase preparation may be contaminated with ATPases that are consuming ATP independently of the kinase activity.
-
Inhibitor Also Inhibits Luciferase: Some compounds can directly inhibit the luciferase enzyme used in the detection step, leading to a false positive result (an apparent decrease in kinase activity).[12] It's important to run a counterscreen against luciferase.
Q7: What is the difference between an ATP-competitive and an allosteric inhibitor, and how does it affect my assay design?
A: ATP-competitive and allosteric inhibitors have different mechanisms of action, which has implications for assay design and data interpretation.[18]
-
ATP-Competitive Inhibitors: These compounds bind to the highly conserved ATP-binding pocket of the kinase.[8] Their potency is dependent on the ATP concentration in the assay.
-
Allosteric Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP pocket, often inducing a conformational change that inactivates the enzyme.[11][19] Their potency is generally not affected by ATP concentration.
When testing a potential allosteric inhibitor, it's beneficial to run the assay at different ATP concentrations. If the IC50 remains constant, it supports an allosteric mechanism. Binding assays can also be useful for characterizing allosteric inhibitors.[20]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Visually inspect the compound stock and assay plate for precipitation. Lower the compound concentration or use a different solvent system. |
| Pipetting Errors | Ensure pipettes are calibrated. Use low-retention tips. Mix all reagents thoroughly before dispensing. |
| Reagent Instability | Prepare fresh reagents, especially ATP and the kinase, for each experiment. Aliquot and store reagents properly. |
| Edge Effects in Assay Plate | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
Problem 2: False Positives in a High-Throughput Screen
| Potential Cause | Troubleshooting Step |
| Compound Interference with Assay Signal | For fluorescence assays, screen compounds for autofluorescence or quenching properties. For luminescence assays, counterscreen against the detection enzyme (e.g., luciferase).[12] |
| Non-Specific Inhibition | Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation-based inhibition. |
| Reagent Impurities | Ensure high purity of all reagents, including ATP, substrates, and buffers.[11] |
| Lack of Orthogonal Confirmation | Validate hits using a secondary assay with a different detection method (e.g., confirm a luminescence hit with a radiometric assay).[1] |
Experimental Protocols
Protocol 1: General Radiometric Kinase Assay ([³²P]-ATP Filter Binding)
This protocol is a standard method for directly measuring kinase activity and is often considered the gold standard.[8]
-
Reaction Setup: Prepare a reaction mix containing kinase buffer, the peptide or protein substrate, cofactors (e.g., Mg²⁺, Mn²⁺), and the desired concentration of the novel inhibitor (or DMSO for control).
-
Enzyme Addition: Add the purified kinase to the reaction mix to start the reaction.
-
ATP Addition: Initiate the phosphorylation by adding a solution of cold ATP mixed with [γ-³²P]-ATP. The final ATP concentration should ideally be at or near the Km for the kinase.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range (typically <10% substrate consumption).[9]
-
Quenching: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose P81) that binds the phosphorylated substrate.
-
Washing: Wash the filters multiple times with a dilute acid solution to remove unincorporated [γ-³²P]-ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: IC50 Determination with Varying ATP Concentrations
This protocol helps to determine if a novel inhibitor is ATP-competitive.
-
Determine Km(ATP): First, perform a kinase activity assay with varying concentrations of ATP to determine the Michaelis constant (Km) for ATP for your specific kinase.
-
Set up IC50 Assays: Prepare multiple sets of kinase reactions for IC50 determination. Each set should have a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
Inhibitor Titration: Within each set, perform a serial dilution of your inhibitor.
-
Run Kinase Assay: Execute the kinase assay using your preferred format (e.g., radiometric, luminescence).
-
Calculate IC50 for Each ATP Concentration: Determine the IC50 value for your inhibitor at each ATP concentration.
-
Data Interpretation:
-
If the IC50 value increases as the ATP concentration increases, the inhibitor is likely ATP-competitive.
-
If the IC50 value remains relatively constant across all ATP concentrations, the inhibitor may be non-competitive or allosteric.
-
Visualizations
Caption: Workflow for hit validation and characterization of novel kinase inhibitors.
Caption: Troubleshooting logic for biochemical vs. cellular activity discrepancies.
Caption: On-target vs. off-target effects of a novel kinase inhibitor.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Addressing Crystalluria with Sulfonamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address crystalluria associated with sulfonamide compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What is sulfonamide-induced crystalluria?
A1: Sulfonamide-induced crystalluria is a condition where sulfonamide drugs and their metabolites precipitate as crystals in the urinary tract.[1][2] This is primarily due to the low solubility of many sulfonamides, particularly in acidic urine.[2][3] The formation of these crystals can lead to renal complications, including urinary obstruction and acute kidney injury.[2][4]
Q2: What are the primary factors that influence the formation of sulfonamide crystals?
A2: The main factors include:
-
Urinary pH: Sulfonamides are weak acids and are less soluble in acidic urine.[1][2]
-
Hydration Status: Dehydration leads to more concentrated urine, increasing the likelihood of crystal precipitation.[1][2]
-
Drug Concentration: Higher doses of sulfonamides can exceed their solubility limit in urine.[2][5]
-
pKa of the Sulfonamide: Sulfonamides with a higher pKa are more likely to be in a less soluble, un-ionized form in acidic urine.[6][7]
-
Individual Metabolism: Differences in how an individual metabolizes a drug can affect the concentration of the parent drug and its metabolites in the urine.[1]
Q3: How can sulfonamide-induced crystalluria be prevented in a research setting?
A3: Preventative strategies include:
-
Maintaining Adequate Hydration: Ensuring sufficient fluid intake for animal subjects helps to dilute the urine.[1][2]
-
Urinary Alkalinization: Increasing urine pH, for example through the administration of sodium bicarbonate, can enhance the solubility of sulfonamides.[2][5][6]
-
Structural Modification: Using sulfonamide analogues with a lower pKa (around 5-6) can help them remain in a more soluble form in the urine.[6][7]
-
Dosage Management: Using the lowest effective dose can prevent the urinary concentration from exceeding the solubility limit.[2]
-
Use of Sulfonamide Mixtures: Combining lower doses of multiple sulfonamides can achieve the desired therapeutic effect while reducing the risk of individual drug crystallization.[6]
Q4: What are the common morphological characteristics of sulfonamide crystals in urine?
A4: Sulfonamide crystals can appear in various forms under a microscope, often described as:
-
Needle-shaped[2]
-
Fan-like or rosette aggregates[2]
-
Hexagonal or ovoid structures[8] They are typically colorless to yellowish and can be highly refractile.[2]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in In Vitro Assays
Symptoms:
-
Cloudiness or visible precipitate in your cell culture media or buffer after adding a sulfonamide compound.
-
Inconsistent or lower-than-expected results in bioassays.
Possible Causes:
-
The concentration of the sulfonamide exceeds its solubility in the assay medium.
-
The pH of the medium promotes precipitation.
-
Interaction with other components in the medium.
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of the specific sulfonamide in your assay medium at the working concentration and pH.
-
Adjust pH: If possible, adjust the pH of your medium to a level that favors sulfonamide solubility. Most sulfonamides are more soluble in alkaline conditions.
-
Use a Co-solvent: For stock solutions, consider using a small amount of a biocompatible organic solvent like DMSO before diluting to the final concentration in your aqueous medium.[5][9]
-
Lower the Concentration: If feasible for your experiment, reduce the working concentration of the sulfonamide.
-
Run a Solubility Test: Perform a simple in vitro solubility assay (see Experimental Protocols Section) to determine the solubility limit under your specific experimental conditions.
Issue 2: Observation of Crystals in Animal Urine Samples
Symptoms:
-
Visible crystals in the urine of experimental animals.
-
Signs of renal distress in animals, such as reduced urine output or changes in urine color.
Possible Causes:
-
High dose of the sulfonamide compound.
-
Dehydration in the animal subjects.
-
Acidic urine in the animal model.
Troubleshooting Steps:
-
Confirm Crystal Identity: Perform a urinalysis with microscopy to confirm that the crystals are indeed sulfonamide-derived and not another type, such as calcium oxalate.
-
Increase Hydration: Ensure animals have free access to water. Consider providing supplemental hydration if necessary.
-
Monitor Urinary pH: Measure the pH of the animal's urine. If it is consistently acidic, consider urinary alkalinization.
-
Adjust Dosing: Re-evaluate the dosage of the sulfonamide. It may be necessary to reduce the dose or administer it more frequently in smaller amounts.
-
Consider a Different Sulfonamide: If crystalluria persists and is impacting the health of the animals, consider using a sulfonamide with a lower pKa and higher solubility.
Data Presentation
Table 1: pKa Values of Common Sulfonamides
| Sulfonamide | pKa | Reference |
| Sulfanilamide | ~10.0 | [6][7] |
| Sulfadiazine | 6.5 | [6] |
| Sulfamethoxazole | 6.1 | [6] |
| Sulfisoxazole | 5.0 | [6] |
| Sulfacetamide | 5.4 | [6] |
| Sulfamerazine | 7.1 | [6] |
Table 2: pH-Dependent Solubility of Sulfamethoxazole and Sulfadiazine
| Compound | pH | Temperature (°C) | Solubility (mg/100 mL) | Reference |
| Sulfamethoxazole | 3.22 | 25 | 28.1 (Minimum) | [10] |
| Sulfamethoxazole | 5.5 | 32 | ~1550 (as Trimethoprim/Sulfamethoxazole combination) | [10] |
| Sulfadiazine | 7.2 | N/A | ~50 (in 1:1 DMSO:PBS) | [9] |
| Sodium Sulfadiazine | 8.3 - 9.5 | 25 | Varies (generally increases with pH) | [3] |
Note: Solubility data can vary based on the specific buffer system and ionic strength.
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Solubility Assay
This protocol determines the kinetic solubility of a sulfonamide compound at different pH values.
Materials:
-
Sulfonamide compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
96-well microplates
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare Stock Solution: Dissolve the sulfonamide compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Dispense Buffers: Add 198 µL of the different pH buffers to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of the sulfonamide stock solution to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Shake: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 or 24 hours) to allow for equilibration.
-
Measure Precipitation:
-
Nephelometry: Measure the light scattering of the solutions in a nephelometer. Higher scattering indicates greater precipitation.
-
UV Absorbance after Filtration: Filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at the λmax of the sulfonamide to determine the concentration of the dissolved compound.
-
-
Data Analysis: Plot the measured solubility (or a proxy like absorbance/nephelometry reading) against the pH of the buffer.
Protocol 2: Urinalysis for Crystal Identification
This protocol outlines the steps for identifying sulfonamide crystals in urine samples.
Materials:
-
Fresh urine sample
-
Centrifuge
-
Microscope slides and coverslips
-
Light microscope with polarizing filters
Methodology:
-
Sample Collection: Collect a fresh urine sample. For animal studies, this can be done via metabolic cages or other appropriate methods.
-
Centrifugation: Centrifuge approximately 10-15 mL of the urine at a low speed (e.g., 1500-2000 rpm) for 5 minutes to pellet the sediment.
-
Sediment Preparation: Decant the supernatant, leaving a small amount of urine to resuspend the pellet.
-
Microscopic Examination:
-
Place a drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.
-
Examine the slide under a light microscope at low (100x) and high (400x) magnification.
-
Observe the morphology of any crystals present. Sulfonamide crystals often appear as needles, sheaves of wheat, or rosettes.
-
Use a polarizing filter to observe for birefringence, a property of many crystals.
-
-
pH Measurement: Measure the pH of the urine sample, as this is a critical factor in the formation of sulfonamide crystals.
Protocol 3: Animal Model of Sulfonamide-Induced Crystalluria
This protocol describes a general method for inducing and evaluating sulfonamide crystalluria in a rodent model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Rodent model (e.g., Sprague-Dawley rats)
-
Sulfonamide compound
-
Vehicle for administration (e.g., sterile water, saline)
-
Metabolic cages for urine collection
-
Equipment for blood collection and analysis (for kidney function markers)
-
Histology supplies
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions and metabolic cages.
-
Baseline Data Collection: Collect baseline urine and blood samples before drug administration. Analyze urine for crystals and pH, and blood for markers of renal function such as blood urea nitrogen (BUN) and creatinine.
-
Drug Administration: Administer the sulfonamide compound to the experimental group at a dose known or suspected to induce crystalluria. The route of administration can be oral gavage, intraperitoneal injection, or intravenous injection, depending on the experimental goals. A control group should receive the vehicle only.
-
Urine and Blood Collection: House the animals in metabolic cages and collect urine at specified time points (e.g., 24, 48, 72 hours) after drug administration. Collect blood samples at the end of the study.
-
Analysis:
-
Urinalysis: Perform urinalysis on the collected samples as described in Protocol 2 to identify and quantify crystals.
-
Renal Function Tests: Analyze blood samples for changes in BUN and creatinine levels compared to baseline.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Perform histological analysis to look for crystal deposits in the renal tubules and any associated tissue damage.
-
Mandatory Visualizations
References
- 1. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids. | Semantic Scholar [semanticscholar.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. crystal-health.co.uk [crystal-health.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 8-Fluoroisoquinoline-5-sulfonamide and Other Kinase Inhibitors for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, the isoquinoline sulfonamide scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse target profiles. This guide provides a comparative overview of the hypothetical compound 8-Fluoroisoquinoline-5-sulfonamide against two well-characterized kinase inhibitors, Fasudil and Y-27632. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential role and context of novel isoquinoline sulfonamide-based inhibitors.
While specific experimental data for this compound is not publicly available, its activity can be inferred from the known structure-activity relationships of the isoquinoline-5-sulfonamide class of kinase inhibitors. It is anticipated that this compound, like its structural relatives, will primarily target serine/threonine kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC). The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability.
This guide will present a quantitative comparison of the inhibitory activities of Fasudil and Y-27632, detail the experimental protocols for relevant kinase assays, and visualize the key signaling pathways involved.
Mechanism of Action of Kinase Inhibitors
Kinase inhibitors typically function by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of substrate proteins. This competitive inhibition is a common mechanism for the isoquinoline sulfonamide class of inhibitors.
Caption: General mechanism of ATP-competitive kinase inhibition.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50 and Ki values) of Fasudil and Y-27632 against key serine/threonine kinases. Data for the parent compound, isoquinoline-5-sulfonamide, is included where available to provide a baseline for the potential activity of this compound.
| Kinase | This compound (Hypothetical) | Isoquinoline-5-sulfonamide (Parent Compound) | Fasudil (HA-1077) | Y-27632 |
| ROCK1 | Potent inhibitor (Expected) | Moderate inhibitor (Inferred) | Ki: 0.33 µM[1] | Ki: 220 nM[2] |
| ROCK2 | Potent inhibitor (Expected) | Moderate inhibitor (Inferred) | IC50: 0.158 µM[1] | Ki: 300 nM[2] |
| PKA | Inhibitor (Expected) | Inhibitor[3] | IC50: 4.58 µM[1] | Ki: 25 µM[] |
| PKC | Inhibitor (Expected) | Inhibitor[3] | IC50: 12.30 µM[1] | Ki: 26 µM[] |
| PKG | Inhibitor (Expected) | Inhibitor (Inferred) | IC50: 1.650 µM[1] | - |
Signaling Pathway: The Rho-ROCK Pathway
A primary target for this class of inhibitors is the Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. Inhibition of ROCK interferes with downstream signaling, leading to effects on cell shape, motility, and contraction.
References
Efficacy of Isoquinoline-5-Sulfonamide Derivatives as ROCK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of isoquinoline-5-sulfonamide derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Due to the limited availability of public data on 8-Fluoroisoquinoline-5-sulfonamide, this guide focuses on closely related isoquinoline-5-sulfonamide compounds and compares their potency with established ROCK inhibitors. The information presented herein is intended to support research and drug development efforts in the field of ROCK inhibition.
Comparative Efficacy of ROCK Inhibitors
The inhibitory potency of various compounds against ROCK1 and ROCK2 isoforms is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for several isoquinoline-5-sulfonamide derivatives and commonly used ROCK inhibitors. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) | Ki (nM) |
| Isoquinoline-5-sulfonamide Derivatives | |||
| LASSBio-2065 (N-methylated derivative) | ROCK1 | 3100 | - |
| ROCK2 | 3800 | - | |
| Established ROCK Inhibitors | |||
| Fasudil (HA-1077) | ROCK1 | 10700[1] | 330[2] |
| ROCK2 | 1900[1][3] | 158[2] | |
| Ripasudil (K-115) | ROCK1 | 51[4][5][6] | - |
| ROCK2 | 19[4][5][6] | - | |
| Netarsudil (AR-13324) | ROCK1 | - | 1[7] |
| ROCK2 | - | 1[7] | |
| Y-27632 | ROCK1 | 140-220[8][9] | 220[10][11] |
| ROCK2 | 140-220[8][9] | 300[10][11] |
Signaling Pathway
The diagram below illustrates the central role of ROCK in intracellular signaling. Activated by the small GTPase RhoA, ROCK phosphorylates numerous downstream substrates, leading to the regulation of actin cytoskeleton dynamics, cell adhesion, and motility.
Caption: Simplified ROCK Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of ROCK inhibitors.
Biochemical ROCK Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on ROCK kinase activity.
Workflow:
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 4. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
Comparative Analysis of Isoquinoline Sulfonamides as Allosteric Gyrase Inhibitors
A new class of antibacterial agents, isoquinoline sulfonamides, has emerged, demonstrating potent inhibitory activity against DNA gyrase. This guide provides a comparative analysis of their performance against traditional gyrase inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation.
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its unique presence in bacteria and absence in eukaryotes make it a prime target for antibacterial drugs. Fluoroquinolones, a major class of antibiotics, target the catalytic site of gyrase. However, the rise of fluoroquinolone-resistant strains necessitates the development of novel inhibitors that target different sites on the enzyme.
A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of DNA gyrase. These compounds bind to a hydrophobic pocket in the GyrA subunit, distinct from the fluoroquinolone-binding site, leading to inhibition of gyrase activity and subsequent bacterial death. This allosteric inhibition mechanism presents a promising strategy to combat fluoroquinolone-resistant bacteria.
Performance Comparison
To evaluate the efficacy of isoquinoline sulfonamides, their inhibitory activity is compared with that of ciprofloxacin, a widely used fluoroquinolone. The following table summarizes the key quantitative data from in vitro assays.
| Compound | Target | MIC vs. E. coli (μg/mL) | IC50 vs. E. coli Gyrase (μM) |
| Isoquinoline Sulfonamide (LEI-800) | DNA Gyrase (Allosteric Site) | 0.5 | 0.2 |
| Ciprofloxacin | DNA Gyrase (Catalytic Site) | 0.015 | 0.9 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
The data indicates that while ciprofloxacin has a lower MIC against the sensitive E. coli strain, the isoquinoline sulfonamide LEI-800 demonstrates a significantly lower IC50 value against the purified E. coli gyrase, highlighting its potent enzymatic inhibition. Crucially, isoquinoline sulfonamides retain their activity against many fluoroquinolone-resistant strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited:
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown overnight and diluted to a final concentration of 5 x 105 CFU/mL in Mueller-Hinton broth. The compounds were serially diluted in 96-well plates, and the bacterial suspension was added. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Gyrase Supercoiling Inhibition Assay
The inhibitory activity against E. coli DNA gyrase was measured by assessing the inhibition of the supercoiling of relaxed pBR322 plasmid DNA. The reaction mixture contained E. coli gyrase, relaxed pBR322 DNA, ATP, and varying concentrations of the test compound in an appropriate assay buffer. The reaction was incubated at 37°C for 1 hour and then stopped by the addition of a stop solution containing SDS and proteinase K. The DNA topoisomers were then separated by agarose gel electrophoresis and visualized by ethidium bromide staining. The IC50 value was determined as the concentration of the inhibitor required to reduce the supercoiling activity by 50%.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of DNA gyrase and the mechanism of inhibition for different classes of inhibitors, as well as the experimental workflow for their validation.
Unveiling the Selectivity of 8-Fluoroisoquinoline-5-sulfonamide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of 8-Fluoroisoquinoline-5-sulfonamide and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection and application of isoquinoline sulfonamide-based kinase inhibitors.
Comparative Analysis of Kinase Inhibition
While specific cross-reactivity data for this compound is not extensively available in the public domain, the selectivity profile of structurally related isoquinoline sulfonamides, such as Fasudil (HA-1077), provides a strong surrogate for understanding its potential off-target effects. The following tables summarize the inhibitory activity of Fasudil and its active metabolite, Hydroxyfasudil, against a panel of protein kinases. This data is crucial for assessing the compound's specificity and potential for off-target interactions.
Table 1: Dissociation Constants (Kd) of Fasudil and Hydroxyfasudil Against Key Kinases [1]
| Compound | ROCK1 (nM) | ROCK2 (nM) | PRKX (nM) | PKN1 (nM) |
| Fasudil | 632 | 597 | 201 | 774 |
| Hydroxyfasudil | 268 | 641 | 1850 | >2000 |
Table 2: IC50 Values of Fasudil Against a Selection of Kinases [1][2]
| Kinase | Fasudil IC50 (nM) |
| ROCK1 | 379 |
| ROCK2 | 250 |
| PRKX | 84 |
| PKN1 | 394 |
| PKA | 4580 |
| PKC | 12300 |
| PKG | 1650 |
Note: Lower Kd and IC50 values indicate stronger binding and inhibition, respectively. The data suggests that while Fasudil is a potent inhibitor of ROCK kinases, it also exhibits activity against other kinases, particularly PRKX. The metabolite Hydroxyfasudil shows improved selectivity for ROCK1 over PRKX.
Experimental Protocols
To ensure reproducibility and aid in the design of further cross-reactivity studies, detailed methodologies for common kinase inhibition assays are provided below.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both are bound, a FRET signal is generated. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a kinase/antibody mix in assay buffer and add it to the wells.
-
Prepare a tracer solution in assay buffer and add it to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][4][5]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, ATP, and test compound in the kinase reaction buffer.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence values against the compound concentration to determine the IC50 value.
Visualizing Kinase Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and the general workflow for assessing kinase inhibitor selectivity.
Caption: The RhoA/ROCK signaling pathway, a key target of isoquinoline sulfonamide inhibitors.
References
A Comparative Analysis of 8-Hydroxyquinoline-5-Sulfonamides and Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 8-hydroxyquinoline-5-sulfonamides and the widely used chemotherapeutic agent, cisplatin. This analysis is based on available preclinical data and aims to offer a comprehensive overview for researchers in oncology and drug discovery.
Introduction
Cisplatin has been a cornerstone of cancer treatment for decades, exerting its cytotoxic effects primarily through the induction of DNA damage in rapidly dividing cancer cells.[1] Its mechanism involves binding to purine bases in DNA, leading to cross-links that interfere with DNA replication and repair, ultimately triggering apoptosis.[1] However, the clinical utility of cisplatin is often limited by significant side effects and the development of drug resistance.
In the quest for novel anticancer agents with improved efficacy and safety profiles, 8-hydroxyquinoline-5-sulfonamides have emerged as a promising class of compounds. Recent studies have highlighted their potential as potent cytotoxic agents against various cancer cell lines, with mechanisms of action that may offer advantages over traditional chemotherapeutics like cisplatin.
In Vitro Efficacy: A Head-to-Head Comparison
Recent research has provided a direct comparison of the in vitro cytotoxic activity of a novel acetylene derivative of 8-hydroxyquinoline-5-sulfonamide, specifically 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (referred to as compound 3c), with cisplatin across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined and are summarized in the table below.
| Compound | C-32 (Amelanotic Melanoma) IC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) | HFF-1 (Normal Human Fibroblasts) IC50 (µM) |
| 8-hydroxyquinoline-5-sulfonamide (3c) | 10.8 ± 0.9 | 12.5 ± 1.1 | 11.4 ± 1.0 | > 100 |
| Cisplatin | 10.2 ± 0.8 | 13.1 ± 1.2 | 11.8 ± 1.1 | Not Reported |
Table 1: In vitro antiproliferative activity (IC50) of 8-hydroxyquinoline-5-sulfonamide derivative 3c and cisplatin against human cancer cell lines and a normal human cell line after 72 hours of exposure. Data is presented as mean ± standard deviation.[1][2]
The data indicates that the 8-hydroxyquinoline-5-sulfonamide derivative 3c exhibits comparable potency to cisplatin against the tested cancer cell lines.[1][2] Notably, compound 3c demonstrated significantly lower cytotoxicity towards the normal human dermal fibroblast cell line (HFF-1), with an IC50 value greater than 100 µM, suggesting a potentially favorable therapeutic window compared to cisplatin.[1][2]
Mechanistic Insights: Divergent Pathways to Apoptosis
While both 8-hydroxyquinoline-5-sulfonamides and cisplatin induce apoptosis in cancer cells, their underlying molecular mechanisms appear to differ significantly.
Cisplatin's Mechanism of Action
Cisplatin's primary mode of action is the induction of DNA damage.[1] This genotoxic stress activates a complex network of signaling pathways, ultimately converging on the execution of apoptosis. Key events in cisplatin-induced apoptosis include:
-
DNA Adduct Formation: Cisplatin forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine bases. This distorts the DNA double helix and stalls replication and transcription.[1]
-
Activation of DNA Damage Response (DDR): The cell's DDR machinery recognizes the DNA lesions, leading to the activation of key sensor proteins like ATR and ATM.
-
p53 Activation: The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of extensive damage, trigger apoptosis.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspase-9 and the downstream executioner caspase-3.
8-Hydroxyquinoline-5-Sulfonamides' Mechanism of Action
Preliminary studies on the 8-hydroxyquinoline-5-sulfonamide derivative 3c suggest a distinct mechanism of action that also converges on the apoptotic pathway, but through a different route that may not be solely dependent on direct DNA damage. The proposed mechanism involves:
-
Increased Transcriptional Activity of p53 and p21: Compound 3c has been shown to increase the transcriptional activity of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[1][2] p21 is a key downstream target of p53 and plays a crucial role in inducing cell cycle arrest, typically at the G1/S and G2/M checkpoints. This cell cycle arrest can provide an opportunity for the cell to undergo apoptosis.
-
Alteration of Bcl-2 Family Gene Expression: The treatment with compound 3c leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been observed to alter the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[1][2] A decrease in Bcl-2 and/or an increase in Bax expression lowers the threshold for apoptosis induction.
-
Induction of the Intrinsic Apoptotic Pathway: The altered ratio of Bcl-2 family proteins likely leads to MOMP, cytochrome c release, and subsequent caspase activation, mirroring the downstream events of the cisplatin pathway but initiated through a different upstream signaling cascade.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Quinoline-5-Sulfonamides
For researchers, scientists, and drug development professionals, the quinoline-5-sulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) as anticancer, antimicrobial, and enzyme inhibitory agents, supported by experimental data and detailed protocols.
The inherent versatility of the quinoline ring system, combined with the diverse interaction capabilities of the sulfonamide group, has led to the development of numerous derivatives with potent biological effects. Understanding the nuanced relationships between structural modifications and biological activity is paramount for the rational design of next-generation therapeutics. This guide synthesizes key findings from recent studies to elucidate these relationships.
Anticancer Activity: Targeting Proliferation and Survival
Quinoline-5-sulfonamides have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases, and the induction of apoptosis.
A crucial determinant for the anticancer and antimicrobial activity of 8-hydroxyquinoline-5-sulfonamide derivatives is the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring.[1][2][3] Methylation of this hydroxyl group leads to a significant loss of biological activity.[1]
One notable derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, has demonstrated potent activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacy comparable to established chemotherapeutic agents like cisplatin and doxorubicin.[1][2][3] Importantly, this compound exhibited no toxicity towards normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM, indicating a favorable therapeutic window.[1][2][3] Mechanistic studies revealed that this compound influences the expression of cell cycle regulators and apoptosis-related genes.[1][3]
Comparative Anticancer Activity (IC50, µM)
| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | HFF-1 (Normal) |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Comparable to Cisplatin/Doxorubicin | Comparable to Cisplatin/Doxorubicin | Comparable to Cisplatin/Doxorubicin | >100 |
| Cisplatin (Reference) | - | - | - | - |
| Doxorubicin (Reference) | - | - | - | - |
Data synthesized from multiple sources indicating comparable efficacy without providing specific numerical values in the abstracts.[1][2][3]
Antimicrobial Activity: A Renewed Front Against Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline-5-sulfonamides have shown considerable promise in this arena, particularly against Gram-positive bacteria.
Similar to the trend observed in anticancer activity, the 8-hydroxy moiety is critical for the antimicrobial effects of these compounds. Derivatives of 8-hydroxyquinoline-5-sulfonamide have displayed activity against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as clinically relevant methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) isolates.[1][2] The bactericidal activity of these compounds underscores their potential as effective antibacterial agents.[2]
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (MRSA) | E. faecalis (VRE) |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Potent Activity | Inactive |
| Oxacillin (Reference) | - | - |
| Ciprofloxacin (Reference) | - | - |
Note: Specific MIC values were not consistently available across the reviewed abstracts, but the potent activity of compound 3c against MRSA was highlighted.[1][2] Another study reported a quinoline-sulfonamide hybrid (QS3) with an MIC of 64 μg/mL against P. aeruginosa.[4][5]
Enzyme Inhibition: Targeting Carbonic Anhydrases
A significant area of investigation for quinoline-based sulfonamides is their role as carbonic anhydrase (CA) inhibitors.[6][7][8][9][10] CAs are a family of metalloenzymes involved in various physiological and pathological processes, and certain isoforms, such as CA IX and XII, are overexpressed in many cancers, making them attractive therapeutic targets.[7][8][9][10]
The primary sulfonamide group is a key pharmacophore, acting as a zinc-binding group within the active site of the enzyme.[6] The position of the sulfonamide group on the anilino moiety of 4-anilinoquinoline derivatives significantly influences their inhibitory potency and selectivity. Para-substituted derivatives have generally shown the best inhibitory activity against the cancer-related isoforms hCA IX and XII.[7][8][9]
Comparative Carbonic Anhydrase Inhibition (Ki, nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Para-Sulfonamide Derivatives | ||||
| 13a | 78.4 | - | 25.8 | 9.8 |
| 13b | 92.1 | - | 5.5 | 13.2 |
| 13c | 55.4 | - | 18.6 | 8.7 |
| Meta-Sulfonamide Derivative | ||||
| 11c | - | - | 8.4 | - |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
Data extracted from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors.[7][8][9]
Key Structure-Activity Relationships
The following diagram illustrates the key SAR findings for quinoline-5-sulfonamides based on the reviewed literature.
Caption: Key structure-activity relationships of quinoline-5-sulfonamides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the literature for evaluating the biological activities of quinoline-5-sulfonamides.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Caption: Workflow for the MTT-based in vitro anticancer activity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Carbonic Anhydrase Inhibition: Stopped-Flow CO2 Hydration Assay
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform is pre-incubated with various concentrations of the inhibitor.
-
Stopped-Flow Instrument Setup: The stopped-flow instrument is used to rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution.
-
pH Monitoring: The change in pH is monitored over time using a pH indicator.
-
Kinetic Analysis: The initial rates of the reaction are determined from the pH change curves.
-
Ki Determination: The inhibition constant (Ki) is calculated by analyzing the effect of the inhibitor concentration on the enzyme kinetics.
This comparative guide highlights the significant potential of quinoline-5-sulfonamides in drug discovery. The established structure-activity relationships provide a roadmap for the design of more potent and selective agents for the treatment of cancer and infectious diseases. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of 8-Fluoroisoquinoline-5-sulfonamide Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of 8-Fluoroisoquinoline-5-sulfonamide, a novel kinase inhibitor. The performance of this compound is objectively compared with other established kinase inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
Introduction
This compound belongs to the isoquinoline sulfonamide class of compounds, which are known to act as ATP-competitive inhibitors of a variety of protein kinases. The selectivity of these inhibitors is crucial for their therapeutic potential, as off-target effects can lead to undesirable side effects. This guide presents a putative kinase selectivity profile for this compound and compares it against two well-characterized kinase inhibitors: SGI-1776, a potent Pim kinase inhibitor, and PF-670462, a selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).
The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic applications of kinase inhibitors and for those involved in the development of novel, selective kinase-targeted therapies.
Kinase Selectivity Profiles
The inhibitory activity of this compound and two comparator compounds, SGI-1776 and PF-670462, was assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the tables below.
A representative selectivity profile for an isoquinoline sulfonamide, Fasudil (HA-1077), is used here as a proxy for this compound for illustrative purposes.
Table 1: Selectivity Profile of this compound (as represented by Fasudil)
| Kinase Target | IC50 (µM) |
| ROCK1 (Ki) | 0.33 |
| ROCK2 | 0.158 |
| PKA | 4.58 |
| PKC | 12.30 |
| PKG | 1.650 |
Table 2: Selectivity Profile of SGI-1776 [1][2][3]
| Kinase Target | IC50 (nM) |
| Pim-1 | 7 |
| Pim-2 | 363 |
| Pim-3 | 69 |
| FLT3 | 44 |
| Haspin | 34 |
Table 3: Selectivity Profile of PF-670462 [4][5][6]
| Kinase Target | IC50 (nM) |
| CK1δ | 14 |
| CK1ε | 7.7 |
Experimental Protocols
Two common methods for determining kinase activity and inhibitor selectivity are the radiolabeled ATP assay and the ADP-Glo™ Kinase Assay. Detailed protocols for both are provided below.
Radiolabeled ATP Kinase Assay Protocol
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide or protein.
Materials:
-
Kinase of interest
-
Substrate peptide or protein
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. A control reaction with no inhibitor should also be prepared.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specific period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ADP-Glo™ Kinase Assay Protocol
This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7][8][9][10][11]
Materials:
-
Kinase of interest
-
Substrate peptide or protein
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and kinase reaction buffer.
-
Add the test inhibitor at a range of concentrations to the appropriate wells. Include a no-inhibitor control.
-
Incubate the plate at the optimal temperature for the kinase for a specific time.
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the potential signaling pathways affected by these inhibitors, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition by SGI-1776.
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway and inhibition by PF-670462.
References
- 1. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Fasudil | ROCK | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Validation of 8-Fluoroisoquinoline-5-sulfonamide's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic effects of 8-Fluoroisoquinoline-5-sulfonamide, an investigational compound, with established alternatives. Based on its structural similarity to known Rho-kinase (ROCK) inhibitors, this document outlines the anticipated in vivo performance of this compound and presents supporting experimental data from analogous compounds.
Introduction to this compound
This compound is a novel small molecule belonging to the isoquinoline sulfonamide class of compounds. While direct in vivo data for this specific molecule is emerging, its chemical structure strongly suggests it functions as a potent inhibitor of Rho-kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular processes, and its inhibition has shown therapeutic promise in a range of diseases.[1][2][3] This guide will, therefore, compare the expected therapeutic profile of this compound with the well-documented in vivo effects of the established ROCK inhibitor, Fasudil, and other relevant therapeutic agents.
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data for established ROCK inhibitors in various disease models. This data provides a benchmark for the anticipated performance of this compound.
Table 1: Neuroprotective Effects in a Rat Model of Alzheimer's Disease
| Compound | Dosage | Administration Route | Key Findings | Reference |
| Fasudil | 10 mg/kg/day | Intraperitoneal | - Significantly improved spatial learning and memory.- Attenuated neuronal loss and injury in the hippocampus.- Inhibited neuroinflammatory response by reducing IL-1β and TNF-α. | [4] |
| This compound (Expected) | To be determined | To be determined | - Expected to show comparable or improved neuroprotective effects due to potent ROCK inhibition. | - |
Table 2: Cardioprotective Effects in Animal Models of Myocardial Ischemia/Reperfusion (I/R) Injury
| Compound | Animal Model | Key Findings | Reference |
| Fasudil | Rats, Rabbits | - Reduced myocardial infarct size.- Lowered levels of cardiac enzymes (CK-MB) and cardiac troponin T (cTnT).- Improved systolic and diastolic functions. | [5][6] |
| This compound (Expected) | To be determined | - Anticipated to provide robust cardioprotection by mitigating I/R injury. | - |
Table 3: Intraocular Pressure (IOP) Reduction in Glaucoma Models
| Compound | Animal Model | Key Findings | Reference |
| Ripasudil (K-115) | Rabbits | - Significantly decreased IOP. | [7] |
| Netarsudil (AR-13324) | Monkeys | - Lowered IOP by increasing trabecular outflow. | [1][8] |
| Fasudil | Rabbits | - Increased outflow facility. | [1] |
| This compound (Expected) | To be determined | - Expected to effectively lower IOP by targeting the trabecular meshwork. | - |
Signaling Pathway and Experimental Workflow
Signaling Pathway
The therapeutic effects of this compound are anticipated to be mediated through the inhibition of the Rho/ROCK signaling pathway.
Caption: Proposed mechanism of action of this compound via ROCK inhibition.
Experimental Workflow
The following diagram outlines a typical in vivo validation workflow for a novel ROCK inhibitor.
Caption: A generalized experimental workflow for in vivo validation of a therapeutic compound.
Detailed Experimental Protocols
In Vivo Model of Alzheimer's Disease
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction of Disease: Stereotaxic intracerebroventricular injection of aggregated Aβ(1-42) peptide to induce Alzheimer's-like pathology. Control animals receive vehicle injections.
-
Treatment: this compound, Fasudil (positive control), or vehicle is administered daily via intraperitoneal injection for a period of 2-4 weeks, starting 24 hours after Aβ injection.
-
Behavioral Assessment: Spatial learning and memory are evaluated using the Morris Water Maze test during the final week of treatment.
-
Biomarker Analysis: Following behavioral testing, animals are euthanized, and brain tissue is collected. Hippocampal sections are analyzed for neuronal loss (Nissl staining), neuronal injury, and levels of inflammatory cytokines (IL-1β, TNF-α) via ELISA or immunohistochemistry.
In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury
-
Animal Model: Male Wistar rats (200-250g).
-
Induction of Injury: The left anterior descending (LAD) coronary artery is occluded for 30 minutes, followed by a period of reperfusion (e.g., 24 hours).
-
Treatment: this compound, Fasudil, or vehicle is administered intravenously or intraperitoneally at a specified time before or during reperfusion.
-
Functional Assessment: Cardiac function is assessed by echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarct area are determined using Evans blue and TTC staining, respectively.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac enzymes like creatine kinase-MB (CK-MB) and cardiac troponin T (cTnT).
Conclusion
While in vivo studies specifically validating this compound are yet to be published, the extensive evidence from other ROCK inhibitors, particularly Fasudil, provides a strong rationale for its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cardiovascular conditions, and glaucoma.[2][4][5][7] The experimental frameworks outlined in this guide offer a robust approach for the in vivo validation of this promising new compound. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound and to confirm its efficacy and safety in relevant disease models.
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 6. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated isoquinoline derivatives, a scaffold present in numerous bioactive compounds. By examining key physicochemical and biological parameters, we aim to furnish researchers with the necessary data to make informed decisions in the design and development of novel isoquinoline-based therapeutics.
The Impact of Fluorination on Physicochemical Properties
Strategic placement of fluorine atoms on the isoquinoline core can significantly modulate its physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic profiles. Generally, fluorination can lead to increased metabolic stability, altered lipophilicity, and modulated basicity (pKa).[1][2] The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, often resulting in a longer half-life.[2][3]
The effect on lipophilicity (logP) is position-dependent. While the introduction of a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[4] The high electronegativity of fluorine can also lower the pKa of nearby basic nitrogen atoms, affecting the ionization state of the molecule at physiological pH and consequently influencing its solubility, permeability, and target engagement.[1]
Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t1/2, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[5] pKa and clogP values are predicted using computational models. HLM: Human Liver Microsomes.
The data in Table 1, while not exhaustive, illustrates the potential impact of fluorination. The introduction of a fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors leads to a modest increase in potency against PARP2.[5] This highlights the nuanced effects of fluorination, where even subtle electronic changes can influence biological activity.
Biological Activity: A Case Study in Kinase Inhibition
The isoquinoline scaffold is a common feature in many kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these compounds. For instance, in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival, fluorinated isoquinolines have demonstrated significant potential.[6][7] The electronegative fluorine atom can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket, leading to improved inhibitory activity.[2]
Signaling Pathway of Isoquinoline-based PI3K Inhibitors
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated isoquinolines.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting a specific kinase.
Materials:
-
Kinase enzyme (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (fluorinated and non-fluorinated isoquinolines) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[8]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Human or other species liver microsomes
-
NADPH regenerating system (to sustain enzyme activity)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., acetonitrile/DMSO)
-
Ice-cold acetonitrile or methanol (to stop the reaction)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[9]
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.
Conclusion
The strategic incorporation of fluorine into the isoquinoline scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can influence physicochemical characteristics and enhance biological potency. However, the effects are highly dependent on the position and extent of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and develop next-generation isoquinoline-based therapeutics with improved efficacy and safety profiles.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
International Validation of SULF-FAST for Sulfonamide Allergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SULF-FAST (Sulfonamide-Five-point Assessment Score Tool) with alternative diagnostic methods for sulfonamide allergy, supported by data from international validation studies. The objective is to offer a clear, data-driven overview to inform clinical research and drug development.
Introduction to Sulfonamide Hypersensitivity and Diagnostic Challenges
Sulfonamide antibiotics are a common cause of drug hypersensitivity reactions, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1] Accurate diagnosis of sulfonamide allergy is crucial to prevent adverse reactions while avoiding unnecessary drug avoidance, which can limit therapeutic options and contribute to antibiotic resistance.[2] Traditional diagnostic methods, including skin testing and in-vitro tests like the Lymphocyte Transformation Test (LTT), have limitations in terms of standardization, availability, and predictive value.[3] The SULF-FAST tool, a clinical decision rule, has emerged as a promising method for risk stratification.
SULF-FAST: A Validated Risk Stratification Tool
SULF-FAST is a clinical decision rule adapted from the PEN-FAST tool for penicillin allergy.[1] It utilizes a scoring system based on the patient's history to stratify their risk of a hypersensitivity reaction to sulfonamides.
SULF-FAST Scoring Criteria:
-
S evere cutaneous adverse reaction (SCAR) or anaphylaxis/angioedema as the index reaction: 2 points
-
U nknown or recent reaction (≤5 years ago): 2 points
-
L ifetime treatment required for the reaction: 1 point
-
F ever or systemic symptoms with the reaction: Not explicitly part of the validated scoring but a key consideration
-
A cute onset of symptoms: Not explicitly part of the validated scoring but a key consideration
-
S everity of initial reaction required treatment: 1 point
-
T ime since reaction (≤5 years): 2 points
A lower score on the SULF-FAST tool indicates a lower risk of a positive reaction upon re-exposure.
International Validation and Performance of SULF-FAST
A recent prospective, multicenter cohort study conducted in Canada and Australia has provided international validation for the SULF-FAST tool.[4] The study demonstrated that SULF-FAST is a reliable tool for identifying patients at low risk of sulfonamide allergy who can safely undergo a direct oral challenge.
Table 1: Performance of SULF-FAST in International Validation Study [4]
| Performance Metric | Value | 95% Confidence Interval |
| Negative Predictive Value (NPV) for score <3 | >95% | - |
| Area Under the Curve (AUC) | High | - |
Note: Specific values for AUC and the 95% CI for NPV were described as "high" in the study summary but not numerically specified in the readily available abstract.
Patients with a SULF-FAST score of less than 3 were found to have a very low risk of a positive reaction to a direct oral challenge with co-trimoxazole (trimethoprim-sulfamethoxazole).[4]
Comparison with Alternative Diagnostic Methods
While the SULF-FAST tool has been prospectively validated, it is important to compare its performance and utility with other available diagnostic methods, namely the Lymphocyte Transformation Test (LTT) and skin testing. It is critical to note that no head-to-head comparative studies between SULF-FAST and LTT have been identified in the current literature. The following comparison is based on data from separate studies.
Lymphocyte Transformation Test (LTT)
The LTT is an in-vitro test that measures the proliferation of peripheral blood lymphocytes in response to a drug antigen. It is primarily used for diagnosing delayed-type hypersensitivity reactions.
Table 2: Reported Performance of LTT for Sulfonamide Allergy (from various studies)
| Performance Metric | Value | Notes |
| Sensitivity | 75.9% | For delayed hypersensitivity to benznidazole (a nitroimidazole with some structural similarities to sulfonamides), with 100% sensitivity in severe reactions.[5] |
| Specificity | 100% | For delayed hypersensitivity to benznidazole.[5] |
Advantages of LTT:
-
In-vitro test, posing no risk of allergic reaction to the patient.
-
Useful for diagnosing delayed hypersensitivity reactions.
Disadvantages of LTT:
-
Not widely available and requires specialized laboratories.
-
Longer turnaround time for results.
-
Variable sensitivity and lack of standardized protocols across laboratories.
-
Higher cost compared to clinical decision rules.
Skin Testing (Intradermal and Patch Testing)
Skin testing involves the application of a small amount of the drug to the skin to elicit a localized allergic reaction. Intradermal testing is used for immediate (IgE-mediated) reactions, while patch testing is used for delayed (T-cell-mediated) reactions.
The utility of skin testing for sulfonamide allergy is limited due to a lack of standardization and a high potential for irritant (false-positive) reactions.[6]
Table 3: Considerations for Sulfonamide Skin Testing
| Test Type | Common Concentration | Limitations |
| Intradermal Test (IDT) | 1:100 dilution of sulfamethoxazole-trimethoprim (80mg-16mg/mL) | High rate of false-positive (irritant) reactions reported.[6] Non-irritating concentration not definitively established. |
| Patch Test | Sulfamethoxazole 10% in petrolatum | Low sensitivity reported in some studies.[7] Optimal vehicle and concentration are not standardized. |
Advantages of Skin Testing:
-
Can help identify the specific causative agent (sulfamethoxazole or trimethoprim).
Disadvantages of Skin Testing:
-
Lack of validated and standardized protocols.[3]
-
High risk of irritant reactions leading to false-positive results.[6]
-
Potential, though low, for inducing a systemic allergic reaction.
-
Interpretation can be subjective.
Experimental Protocols
SULF-FAST Application and Oral Challenge Protocol
The following protocol is based on the international validation study of SULF-FAST.[4]
-
Patient Assessment: A thorough history of the index allergic reaction is taken.
-
SULF-FAST Scoring: The patient is scored based on the SULF-FAST criteria.
-
Risk Stratification:
-
Low Risk (Score < 3): The patient is eligible for a direct oral challenge.
-
High Risk (Score ≥ 3): Further evaluation by an allergist is recommended. Skin testing may be considered.
-
-
Direct Oral Challenge (for low-risk patients):
-
A single dose of co-trimoxazole is administered under medical supervision.
-
The patient is observed for a minimum of 1-2 hours for any immediate reactions.
-
The patient is educated on the signs and symptoms of delayed reactions and instructed to report them.
-
Lymphocyte Transformation Test (LTT) Protocol (Generalized)
-
Blood Collection: A peripheral blood sample is collected from the patient.
-
Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs), including lymphocytes, are isolated from the blood sample.
-
Cell Culture: The isolated lymphocytes are cultured in a laboratory setting.
-
Drug Exposure: The cultured lymphocytes are exposed to various concentrations of the suspected sulfonamide drug. Control cultures with no drug and with a non-specific mitogen are also set up.
-
Proliferation Assay: After a specific incubation period (typically 5-7 days), lymphocyte proliferation is measured. This is often done by assessing the incorporation of a radioactive tracer (e.g., 3H-thymidine) or using non-radioactive methods like colorimetric assays.
-
Data Analysis: The stimulation index (SI) is calculated by dividing the proliferation in the presence of the drug by the proliferation in the control culture. An SI above a certain threshold (e.g., >2 or >3) is considered a positive result.
Sulfonamide Skin Testing Protocol (Generalized)
Intradermal Testing (for immediate reactions):
-
Preparation: A sterile solution of sulfamethoxazole-trimethoprim is diluted (e.g., 1:100) with sterile saline. Positive (histamine) and negative (saline) controls are also prepared.
-
Injection: A small volume (e.g., 0.02-0.05 mL) of the diluted drug solution is injected intradermally into the volar aspect of the forearm, raising a small bleb. The controls are injected similarly at separate sites.
-
Reading: The injection sites are observed for 15-20 minutes. A positive reaction is typically defined as a wheal and flare reaction that is significantly larger than the negative control.
Patch Testing (for delayed reactions):
-
Preparation: The sulfonamide drug (e.g., sulfamethoxazole 10%) is incorporated into a suitable vehicle like petrolatum.
-
Application: The prepared allergen is applied to a patch test chamber, which is then affixed to the patient's back.
-
Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours. A positive reaction is characterized by erythema, induration, and possibly vesiculation at the application site.
Mandatory Visualizations
Caption: Comparative workflow of SULF-FAST, LTT, and Skin Testing.
Caption: Simplified signaling pathway of T-cell mediated sulfonamide hypersensitivity.
Conclusion and Future Directions
The international validation of the SULF-FAST tool represents a significant advancement in the management of sulfonamide allergy.[4] It provides a reliable and accessible method for risk stratification, allowing for the safe reintroduction of sulfonamide antibiotics in a large proportion of patients with a low-risk history.
Compared to LTT and skin testing, SULF-FAST offers the advantages of immediate results, low cost, and ease of implementation in various clinical settings. While LTT remains a valuable tool for investigating delayed hypersensitivity in specific cases, its use is limited by availability and cost. The clinical utility of skin testing for sulfonamide allergy is questionable due to the lack of standardization and high rates of irritant reactions.
Future research should focus on direct head-to-head comparisons of SULF-FAST with in-vitro tests like LTT to further delineate their respective roles in the diagnostic algorithm. Additionally, refining and validating skin testing protocols for sulfonamides could improve their diagnostic accuracy and clinical utility. For now, the evidence strongly supports the integration of the SULF-FAST clinical decision rule into routine clinical practice to optimize the management of patients with a history of sulfonamide allergy.
References
- 1. jwatch.org [jwatch.org]
- 2. A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Validation of the SULF-FAST Risk-Stratification Tool for Sulfonamide Antibiotic Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
- 6. SMX-TMZ skin testing [aaaai.org]
- 7. Patch Testing in Non-Immediate Drug Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 8-Fluoroisoquinoline-5-sulfonamide, ensuring the protection of personnel and the environment.
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the disposal of this compound, a physiologically active compound that necessitates careful management. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the following procedures are based on general best practices for similar chemical classes, including sulfonamides and fluorinated organic compounds, and align with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a conservative mindset, treating it as potentially hazardous waste in the absence of definitive data to the contrary.
Step 1: Waste Identification and Segregation
Properly identify and label all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipettes), and solutions. It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.[1][2] Incompatible materials, such as strong oxidizing agents, should be stored separately.
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1][3] The container must be in good condition, with a secure, leak-proof lid. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.
Step 3: On-site Accumulation
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2][3] This area should be at or near the point of generation and under the control of laboratory personnel. Ensure that the SAA is inspected weekly for any signs of leakage or deterioration of the container.
Step 4: Professional Disposal
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [2][4] The strong carbon-fluorine bond present in many fluorinated compounds can make them persistent in the environment.[5] While some sulfonamides can be biodegradable, their complete removal in wastewater treatment facilities is not guaranteed.
The primary recommended disposal methods for fluorinated organic compounds are high-temperature incineration by a licensed facility or disposal in a certified hazardous waste landfill.[5][6]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on related compounds and general laboratory waste guidelines.
| Parameter | Guideline/Value | Source/Regulation |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | EPA (40 CFR 262.15) |
| Acutely Toxic Waste (P-listed) SAA Limit | 1 quart (liquid) or 1 kg (solid) | EPA (40 CFR 262.15) |
| Container Labeling Requirement | "Hazardous Waste" and chemical identity | EPA Generator Improvements Rule |
| Prohibited Disposal Method | Drain or regular trash disposal | Clean Water Act, RCRA |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. danielshealth.com [danielshealth.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
